S-Propargylcysteine
Description
Properties
IUPAC Name |
(2R)-2-amino-3-prop-2-ynylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-2-3-10-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKVEOCMEMGHGB-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCSC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628366 | |
| Record name | S-Prop-2-yn-1-yl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3262-64-4 | |
| Record name | S-Prop-2-yn-1-yl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (L)-3-(Propargylsulfenyl)-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
S-Propargyl-cysteine: A Technical Guide to a Novel Endogenous Hydrogen Sulfide Donor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrogen sulfide (H₂S), a gasotransmitter, plays a pivotal role in a myriad of physiological and pathological processes. Its therapeutic potential has been extensively explored, yet its gaseous nature and rapid metabolism present significant challenges for clinical application. S-Propargyl-cysteine (SPRC), a water-soluble, cysteine-based compound, has emerged as a promising H₂S donor. SPRC acts as a substrate for the endogenous enzyme cystathionine γ-lyase (CSE), leading to a slow and sustained release of H₂S. This technical guide provides a comprehensive overview of SPRC, detailing its mechanism of action, synthesis, and therapeutic applications in cardiovascular diseases, neuroprotection, cancer, and inflammation. The guide includes structured data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development.
Introduction to S-Propargyl-cysteine (SPRC)
S-Propargyl-cysteine (SPRC) is a synthetic analogue of S-allylcysteine (SAC), a compound found in aged garlic extract.[1][2] As a novel hydrogen sulfide (H₂S)-modulated agent, SPRC has garnered significant attention for its potential therapeutic applications.[1] It is a water-soluble compound that serves as a substrate for the enzyme cystathionine γ-lyase (CSE), a key enzyme in the endogenous production of H₂S.[3] This enzymatic conversion allows for a controlled and sustained release of H₂S, overcoming the limitations of traditional H₂S donors like sodium hydrosulfide (NaHS), which release H₂S in a rapid and transient burst.[4]
The therapeutic effects of SPRC are largely attributed to its ability to modulate endogenous H₂S levels, which in turn influences a variety of cellular signaling pathways. These pathways are implicated in processes such as angiogenesis, apoptosis, inflammation, and oxidative stress.[5][6] Preclinical studies have demonstrated the efficacy of SPRC in various disease models, including cardiovascular diseases, neurodegenerative disorders, cancer, and inflammatory conditions.[1][7][8][9]
Mechanism of Action: H₂S Donation
The primary mechanism by which SPRC exerts its biological effects is through the enzymatic generation of H₂S. This process is primarily mediated by cystathionine γ-lyase (CSE), one of the three key enzymes responsible for endogenous H₂S production, the others being cystathionine β-synthase (CBS) and 3-mercaptopyruvate sulfurtransferase (3-MST).[10][11]
SPRC acts as a substrate for CSE, which catalyzes the β-elimination of the propargyl group, leading to the formation of pyruvate, ammonia, and thiopropargyl mercaptan, which then releases H₂S.[2][12] This enzymatic reaction allows for a slower and more sustained release of H₂S compared to inorganic sulfide salts like NaHS.[4]
The following diagram illustrates the enzymatic release of H₂S from SPRC by CSE.
Figure 1: Enzymatic H₂S Release from SPRC.
Data Presentation
Comparative H₂S Release Profiles
The H₂S-releasing kinetics of SPRC are a key feature that distinguishes it from other H₂S donors. The following table summarizes the available data on the release profiles of SPRC, GYY4137 (a slow-releasing donor), and NaHS (a fast-releasing donor).
| Donor | Concentration | Release Profile | Peak H₂S Concentration | Duration of Release | Reference |
| NaHS | 400 µM | Rapid burst | ~400 µM | < 90 minutes | [9][13] |
| GYY4137 | 400 µM | Slow and sustained | < 20 µM | Up to 7 days | [9][13] |
| SPRC | N/A | Slow and sustained (enzyme-dependent) | N/A (increases endogenous production) | Sustained | [4] |
Note: Direct comparative quantitative data for SPRC under the same conditions as NaHS and GYY4137 is limited in the reviewed literature. SPRC's release is dependent on enzymatic activity.
Pharmacokinetic Parameters of SPRC
Pharmacokinetic studies in beagle dogs and rats have provided valuable insights into the absorption, distribution, metabolism, and excretion of SPRC.
| Parameter | Beagle Dog (20 mg/kg) | Rat (75 mg/kg) | Reference |
| Bioavailability (Oral) | ~112% | 94.7% - 97.0% | [10][14] |
| Tmax (Oral) | 0.33 ± 0.20 h | N/A | [10] |
| Plasma Half-life (t½) | 14.7 h (IV), 16.5 h (Oral) | ~3 h | [4][10] |
| Clearance (CL) | 0.4 ml/min/kg (IV) | N/A | [10] |
| Volume of Distribution (Vd) | 0.56 L/kg (IV) | N/A | [10] |
| Major Metabolic Pathway | N/A | N-acetylation | [15] |
Therapeutic Efficacy of SPRC in Preclinical Models
The therapeutic potential of SPRC has been demonstrated in a variety of preclinical disease models.
| Disease Model | Species | Key Findings | Quantitative Data | Reference |
| Myocardial Infarction | Rat | Cardioprotective, reduced infarct size, improved cardiac function. | Infarct size reduced from 36.0% to 20.8%. | [6] |
| Heart Failure | Rat | Reduced infarct size and myocardial fibrosis, improved cardiac function. | Infarct size reduced from 39.01% to 16.61% (CR-SPRC). | [12][16] |
| Ischemic Stroke | Rat | Neuroprotective, reduced brain infarction size, improved neurological behavior. | Significant reduction in infarct size. | [3][7][13] |
| Gastric Cancer | Nude Mice | Suppressed tumor growth. | Tumor growth inhibition rate of 40-75% (50-100 mg/kg). | [17] |
| Rheumatoid Arthritis | Rat | Ameliorated severity of arthritis, inhibited inflammatory response. | Significant reduction in inflammatory markers. | [8] |
| Atherosclerosis | Mouse | Reduced plasma lipid levels, increased collagen content in plaques. | Significant reduction in TUNEL-positive nuclei. | [18] |
Experimental Protocols
Synthesis and Purification of S-Propargyl-cysteine (SPRC)
Materials:
-
L-cysteine
-
Propargyl bromide
-
Methanol
-
Sodium metal (Na)
-
Argon gas
-
0°C ice bath
-
Ethanol-water mixture for recrystallization
Procedure:
-
Dissolve L-cysteine in methanol in a reaction vessel.
-
Bubble argon gas through the solution to create an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium metal to the solution to form the sodium salt of cysteine.
-
Add propargyl bromide dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Allow the reaction to proceed to completion.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol-water mixture.[4]
-
Verify the final product by ¹H nuclear magnetic resonance (NMR) spectroscopy.
Measurement of H₂S Concentration (Methylene Blue Assay)
Principle: This colorimetric assay is based on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) to form methylene blue, which can be quantified spectrophotometrically.[11][19][20][21][22]
Reagents:
-
Zinc acetate (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl)
-
Ferric chloride (30 mM in 1.2 M HCl)
-
Trichloroacetic acid (TCA, 10% w/v)
-
Sodium hydroxide (NaOH)
-
Phosphate buffered saline (PBS)
Procedure:
-
Sample Collection: Collect biological samples (e.g., plasma, tissue homogenate) and immediately add to a tube containing zinc acetate to trap H₂S as zinc sulfide (ZnS).
-
Protein Precipitation: For plasma or tissue homogenates, add TCA to precipitate proteins. Centrifuge to pellet the precipitate.
-
Color Development: To the supernatant (or directly to the ZnS-containing solution for in vitro assays), add the N,N-dimethyl-p-phenylenediamine sulfate solution, followed by the ferric chloride solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 20-30 minutes to allow for color development.
-
Measurement: Measure the absorbance of the solution at 670 nm using a spectrophotometer.
-
Quantification: Determine the H₂S concentration by comparing the absorbance to a standard curve prepared using known concentrations of NaHS.
In Vitro Cystathionine γ-Lyase (CSE) Activity Assay
Principle: CSE activity can be determined by measuring the rate of H₂S production from a substrate, such as L-cysteine or SPRC. The produced H₂S is trapped and quantified using the methylene blue assay.
Reagents:
-
Cell or tissue lysate containing CSE
-
L-cysteine or S-Propargyl-cysteine (substrate)
-
Pyridoxal-5'-phosphate (PLP, a cofactor for CSE)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Reagents for the Methylene Blue Assay
Procedure:
-
Prepare cell or tissue lysates in a suitable buffer.
-
In a reaction tube, combine the lysate, PLP, and the reaction buffer.
-
Initiate the reaction by adding the substrate (L-cysteine or SPRC).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and trap the H₂S produced using zinc acetate.
-
Quantify the amount of H₂S using the Methylene Blue Assay as described above.
-
Calculate CSE activity as the amount of H₂S produced per unit of protein per unit of time.
In Vivo Myocardial Infarction Model (Rat)
Procedure:
-
Anesthetize the rat (e.g., with sodium pentobarbital).
-
Intubate the animal and provide artificial ventilation.
-
Perform a left thoracotomy to expose the heart.[1][5][10][23]
-
Identify the left anterior descending (LAD) coronary artery.
-
Ligate the LAD artery with a suture to induce myocardial ischemia.[1][5][10][23]
-
Confirm ischemia by observing the blanching of the myocardial tissue distal to the ligature.
-
Close the chest in layers.
-
Administer SPRC or vehicle control at the desired dose and time points (pre- or post-ligation).
-
After a specified period (e.g., 24 hours or several weeks), sacrifice the animal and harvest the heart.
-
Assess the infarct size using triphenyltetrazolium chloride (TTC) staining and evaluate cardiac function using echocardiography.[12][16]
In Vitro Neuroprotection Assay (SH-SY5Y Cells)
Cell Culture and Treatment:
-
Culture human neuroblastoma SH-SY5Y cells in appropriate medium (e.g., DMEM with 10% FBS).
-
Seed the cells in 96-well plates.
-
Induce oxidative stress by treating the cells with a neurotoxic agent such as amyloid-beta peptide (Aβ), hydrogen peroxide (H₂O₂), or 6-hydroxydopamine (6-OHDA).[14][15][24][25]
-
Co-treat or pre-treat the cells with various concentrations of SPRC.
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay): After the treatment period, add MTT solution to the wells and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm. Increased absorbance indicates higher cell viability.[24][25]
-
Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay): Incubate the cells with DCFH-DA dye. The fluorescence intensity, measured using a fluorescence plate reader, is proportional to the intracellular ROS levels.[14][15]
-
Lactate Dehydrogenase (LDH) Assay: Measure the LDH released into the culture medium, which is an indicator of cell membrane damage and cytotoxicity.[14]
Signaling Pathways and Visualizations
SPRC-derived H₂S modulates several key signaling pathways involved in its therapeutic effects. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.
Pro-Angiogenic H₂S/VEGFR2/STAT3 Signaling Pathway
SPRC promotes angiogenesis through the activation of the STAT3 signaling pathway, which involves an interaction with VEGFR2.
Figure 2: H₂S/VEGFR2/STAT3 Signaling Pathway.
Anti-Inflammatory NF-κB Signaling Pathway
SPRC exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Figure 3: Anti-Inflammatory NF-κB Pathway.
Conclusion
S-Propargyl-cysteine represents a significant advancement in the development of H₂S-based therapeutics. Its ability to act as a substrate for endogenous CSE allows for a controlled and sustained release of H₂S, offering a more physiologically relevant mode of action compared to traditional H₂S donors. The preclinical data strongly support its therapeutic potential across a range of diseases, including cardiovascular disorders, neurodegeneration, cancer, and inflammation. The detailed protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the promising therapeutic applications of SPRC. Future research should focus on elucidating the precise molecular targets of SPRC-derived H₂S and translating the compelling preclinical findings into clinical applications.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. rsc.org [rsc.org]
- 3. S‐Propargyl‐Cysteine Attenuates Stroke Heterogeneity via Promoting Protective Autophagy Across Multiple Neural Cell Types: Insights From Single‐Cell Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Video: LAD-Ligation: A Murine Model of Myocardial Infarction [jove.com]
- 6. S-propargyl-cysteine protects both adult rat hearts and neonatal cardiomyocytes from ischemia/hypoxia injury: the contribution of the hydrogen sulfide-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-Propargyl-Cysteine Attenuates Stroke Heterogeneity via Promoting Protective Autophagy Across Multiple Neural Cell Types: Insights From Single-Cell Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-propargyl-cysteine attenuates inflammatory response in rheumatoid arthritis by modulating the Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Slow-Releasing Hydrogen Sulfide Donor, GYY4137, Exhibits Novel Anti-Cancer Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Left Anterior Descending Coronary Artery Ligation for Ischemia-Reperfusion Research: Model Improvement via Technical Modifications and Quality Control [jove.com]
- 11. NEMI Method Summary - 4500-S2- D [nemi.gov]
- 12. Cardioprotective effects of a novel hydrogen sulfide agent-controlled release formulation of S-propargyl-cysteine on heart failure rats and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Cardioprotective Effects of a Novel Hydrogen Sulfide Agent–Controlled Release Formulation of S-Propargyl-Cysteine on Heart Failure Rats and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. H2S donor, S-propargyl-cysteine, increases CSE in SGC-7901 and cancer-induced mice: evidence for a novel anti-cancer effect of endogenous H2S? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | S-propargyl-cysteine promotes the stability of atherosclerotic plaque via maintaining vascular muscle contractile phenotype [frontiersin.org]
- 19. aquaphoenixsci.com [aquaphoenixsci.com]
- 20. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. newtowncreek.info [newtowncreek.info]
- 22. researchgate.net [researchgate.net]
- 23. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jmpcr.samipubco.com [jmpcr.samipubco.com]
The Cellular Mechanisms of S-Propargylcysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Propargylcysteine (SPRC) is a novel, water-soluble organosulfur compound that has demonstrated significant therapeutic potential across a spectrum of cellular and disease models. As a modulator of endogenous hydrogen sulfide (H₂S), SPRC exerts pleiotropic effects, including potent antioxidant, anti-inflammatory, anti-apoptotic, and pro-angiogenic activities. This technical guide provides an in-depth exploration of the molecular mechanisms of action of SPRC in cells. We detail the core signaling pathways influenced by SPRC, present quantitative data from key experimental findings, and provide comprehensive methodologies for the cited experiments. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
Core Mechanism of Action: Modulation of Endogenous Hydrogen Sulfide
This compound's primary mechanism of action is the upregulation of endogenous hydrogen sulfide (H₂S) production.[1][2][3] SPRC acts as a substrate for the enzyme cystathionine γ-lyase (CSE), enhancing its activity and expression.[1][3][4][5][6] CSE is a key enzyme in the transsulfuration pathway, responsible for the synthesis of H₂S from L-cysteine.[5] By increasing CSE-mediated H₂S production, SPRC influences a multitude of downstream cellular processes. The effects of SPRC are often attenuated by the use of CSE inhibitors, such as propargylglycine (PAG), confirming the central role of the CSE/H₂S pathway in its biological activities.[4][5]
Key Signaling Pathways Modulated by this compound
SPRC's influence extends to several critical intracellular signaling pathways, contributing to its diverse pharmacological effects.
PI3K/Akt/Nrf2/HO-1 Pathway: The Antioxidant Response
SPRC has been shown to activate the PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation.[4][7][8][9] Activation of this pathway leads to the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[4][7][8] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).[4][7][8] This cascade ultimately fortifies the cell's defense against oxidative stress. The effects of SPRC on Nrf2 translocation and HO-1 expression can be abolished by PI3K inhibitors, highlighting the upstream role of this kinase.[4]
STAT3 Pathway: Angiogenesis and Inflammation
SPRC promotes the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key event in its pro-angiogenic and anti-inflammatory effects.[1][10][11] One mechanism involves the enhanced interaction between Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and STAT3, leading to STAT3 activation and its subsequent translocation to the nucleus.[1][10][11][12][13][14] In the nucleus, STAT3 acts as a transcription factor, upregulating the expression of pro-angiogenic factors like VEGF.
Furthermore, SPRC can inhibit the Interleukin-6 (IL-6) induced activation of the JAK2/STAT3 pathway, which is implicated in inflammatory responses.[15] By reducing the phosphorylation of JAK2 and STAT3, SPRC can suppress the expression of downstream inflammatory mediators.[15][16]
NF-κB and MAPK Pathways: Attenuation of Inflammation
SPRC demonstrates anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It has been observed to prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. This inhibition leads to a downregulation of pro-inflammatory gene expression.
Additionally, SPRC has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is also involved in inflammatory responses. By inhibiting the activation of certain MAPK pathway components, SPRC contributes to its overall anti-inflammatory effect.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cellular parameters as reported in the literature.
| Cellular Effect | Cell Type | SPRC Concentration | Observation | Fold Change/Percentage |
| Cell Viability | Hypoxic Cardiomyocytes | Not Specified | Increased cell viability | From 64.5% to 81.0% |
| CSE Activity | Myocardial Infarction Rats | Not Specified | Increased CSE activity | 1.6-fold increase |
| H₂S Concentration | Myocardial Infarction Rats | Not Specified | Increased plasma H₂S | 1.3-fold increase |
| STAT3 Phosphorylation | HUVEC | 10-100 µM | Dose-dependent increase | Data not specified |
| Cell Proliferation | HUVEC | 10-100 µM | Promoted cell proliferation | Data not specified |
| Angiogenesis | Rat Aortic Ring/Matrigel Plug | Not Specified | Increased angiogenesis | Data not specified |
| HO-1 Expression | OA-induced HepG2 cells | Not Specified | Upregulated expression | Data not specified |
| Nrf2 Translocation | OA-induced HepG2 cells | Not Specified | Increased translocation | Data not specified |
| Akt Phosphorylation | OA-induced HepG2 cells | Not Specified | Upregulated phosphorylation | Data not specified |
| Tumor Growth | Gastric Cancer-induced Nude Mice | 50-100 mg/kg | Reduced tumor weight and volume | 40-75% inhibition |
| H₂S Levels in Media | SGC-7901 cells | Not Specified | Elevated H₂S levels | 2-fold increase |
| Plasma H₂S Levels | Gastric Cancer-induced Nude Mice | Not Specified | Elevated plasma H₂S | 2.3-fold increase |
| Tumoral CSE Activity | Gastric Cancer-induced Nude Mice | Not Specified | Elevated tumoral CSE activity | 1.4-fold increase |
Note: "Data not specified" indicates that the source mentioned the effect but did not provide a specific quantitative value.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of SPRC on cell viability.
Materials:
-
Cells of interest (e.g., HUVECs, HepG2)
-
96-well plates
-
Complete culture medium
-
This compound (SPRC) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of SPRC (e.g., 10, 20, 50, 100 µM) for the desired time period (e.g., 24 hours). Include untreated control wells.
-
After treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis
Objective: To determine the effect of SPRC on the expression and phosphorylation of target proteins.
Materials:
-
Cells or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Nrf2, anti-HO-1, anti-p-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells or tissues in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the effect of SPRC on the mRNA expression of target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green Master Mix
-
Gene-specific primers
-
Real-time PCR system
Procedure:
-
Extract total RNA from cells or tissues using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Prepare the qRT-PCR reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers.
-
Perform the qRT-PCR reaction in a real-time PCR system using a standard thermal cycling protocol.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalizing to a housekeeping gene (e.g., GAPDH).
In Vitro Angiogenesis (Tube Formation) Assay
Objective: To assess the pro-angiogenic effect of SPRC.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel
-
24-well plates
-
This compound (SPRC)
-
Inverted microscope with a camera
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 24-well plate.
-
Incubate the plate at 37°C for 30 minutes to allow the Matrigel to solidify.
-
Seed HUVECs onto the Matrigel-coated wells.
-
Treat the cells with SPRC at various concentrations.
-
Incubate the plate for 6-18 hours at 37°C.
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify angiogenesis by measuring parameters such as the number of branch points and total tube length using image analysis software.
Conclusion
This compound is a promising therapeutic agent with a multifaceted mechanism of action centered on the modulation of endogenous H₂S production via the CSE enzyme. Its ability to influence key signaling pathways, including the PI3K/Akt/Nrf2/HO-1, STAT3, NF-κB, and MAPK pathways, underpins its observed antioxidant, anti-inflammatory, anti-apoptotic, and pro-angiogenic effects. This technical guide provides a comprehensive overview of the cellular and molecular mechanisms of SPRC, supported by quantitative data and detailed experimental protocols. Further research into the nuanced interactions of SPRC with these and other cellular pathways will continue to elucidate its full therapeutic potential and pave the way for its clinical application.
References
- 1. n-genetics.com [n-genetics.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Frontiers | S-propargyl-cysteine promotes the stability of atherosclerotic plaque via maintaining vascular muscle contractile phenotype [frontiersin.org]
- 4. S-Propargyl-cysteine Exerts a Novel Protective Effect on Methionine and Choline Deficient Diet-Induced Fatty Liver via Akt/Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. S-propargyl-cysteine protects both adult rat hearts and neonatal cardiomyocytes from ischemia/hypoxia injury: the contribution of the hydrogen sulfide-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. [PDF] S-Propargyl-cysteine Exerts a Novel Protective Effect on Methionine and Choline Deficient Diet-Induced Fatty Liver via Akt/Nrf2/HO-1 Pathway | Semantic Scholar [semanticscholar.org]
- 9. S-Propargyl-Cysteine Attenuates Diabetic Cardiomyopathy in db/db Mice Through Activation of Cardiac Insulin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S-Propargyl-Cysteine, a Novel Water-Soluble Modulator of Endogenous Hydrogen Sulfide, Promotes Angiogenesis Through Activation of Signal Transducer and Activator of Transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S-propargyl-cysteine, a novel water-soluble modulator of endogenous hydrogen sulfide, promotes angiogenesis through activation of signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. VEGF induces phosphorylation of STAT3 through binding VEGFR2 in ovarian carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
S-Propargylcysteine: A Technical Guide to its Role in Modulating Endogenous H₂S Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Propargylcysteine (SPRC) has emerged as a significant modulator of endogenous hydrogen sulfide (H₂S), a critical gaseous signaling molecule with pleiotropic effects in various physiological and pathological processes. This technical guide provides an in-depth analysis of SPRC's mechanism of action, focusing on its role as a substrate for cystathionine γ-lyase (CSE) to augment endogenous H₂S production. We present a comprehensive summary of the quantitative effects of SPRC on H₂S levels and CSE activity, detailed experimental protocols for key assays, and a visual representation of the signaling pathways modulated by SPRC-derived H₂S. This document is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of SPRC.
Introduction
Hydrogen sulfide (H₂S) is now recognized as the third endogenous gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), playing a crucial role in cardiovascular, neurological, and inflammatory processes.[1][2] The modulation of endogenous H₂S levels presents a promising therapeutic strategy for a variety of diseases. This compound (SPRC), a water-soluble analogue of S-allylcysteine found in garlic, has been identified as a potent modulator of endogenous H₂S.[3][4] SPRC acts as a substrate for the enzyme cystathionine γ-lyase (CSE), a key enzyme in the endogenous production of H₂S, thereby increasing its bioavailability in a controlled manner.[4][5] This guide details the biochemical interactions and downstream effects of SPRC, providing a foundational resource for its study and application.
Mechanism of Action of this compound
The primary mechanism by which SPRC elevates endogenous H₂S levels is through its interaction with cystathionine γ-lyase (CSE).[5] SPRC serves as a substrate for CSE, which catalyzes its conversion to pyruvate, ammonia, and H₂S.[3] This action not only increases the production of H₂S but has also been shown to upregulate the expression and activity of CSE itself, creating a positive feedback loop that enhances the sustained release of H₂S.[3][6]
Quantitative Data on SPRC-Mediated H₂S Modulation
The following tables summarize the quantitative effects of this compound on H₂S levels, CSE expression, and CSE activity as reported in various in vitro and in vivo studies.
Table 1: Effect of this compound on H₂S Levels
| Model System | SPRC Concentration/Dose | Duration of Treatment | Fold Increase in H₂S Levels | Reference |
| Myocardial Infarction Rat Model | Not Specified | Not Specified | 1.3-fold (plasma) | [5] |
| SGC-7901 Gastric Cancer Cells | Not Specified | Not Specified | 2-fold (cell culture media) | [3][7] |
| Gastric Cancer-induced Nude Mice | 50 mg/kg and 100 mg/kg (i.p.) | Not Specified | 2.3-fold (plasma) | [3][7] |
| Injured Sciatic Nerve of Rats | Not Specified | 2 weeks | Significant increase | [8] |
Table 2: Effect of this compound on Cystathionine γ-Lyase (CSE) Expression and Activity
| Model System | SPRC Concentration/Dose | Duration of Treatment | Effect on CSE | Reference |
| Myocardial Infarction Rat Model | Not Specified | Not Specified | 1.6-fold increase in activity | [5] |
| Hypoxic Cardiomyocytes | Not Specified | Not Specified | Upregulation of mRNA and protein expression | [5] |
| SGC-7901 Gastric Cancer Cells | Not Specified | Not Specified | Increased protein expression | [3][7] |
| Gastric Cancer-induced Nude Mice | 50 mg/kg and 100 mg/kg (i.p.) | Not Specified | 1.4-fold increase in tumoral activity | [3][7] |
| Concanavalin A-induced Liver Injury | 10 mg/kg | Not Specified | Increased protein expression | [6] |
Signaling Pathways Modulated by SPRC-Derived H₂S
SPRC-mediated elevation of H₂S influences several critical signaling pathways involved in cellular survival, inflammation, and angiogenesis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival and proliferation. SPRC-derived H₂S has been shown to activate this pathway, leading to downstream pro-survival effects.[9]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses, inflammation, and apoptosis. SPRC has been shown to modulate MAPK signaling, contributing to its anti-inflammatory and anti-apoptotic effects.[6] Specifically, SPRC has been observed to increase the phosphorylation of JNK (c-Jun N-terminal kinase) and decrease levels of p-Akt.[7][10]
IL-6/JAK2/STAT3 Signaling Pathway
The IL-6/JAK2/STAT3 pathway is a critical regulator of inflammation and immune responses. SPRC-derived H₂S has been shown to inhibit this pathway, contributing to its anti-inflammatory properties.[11]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of SPRC's effects. The following sections provide an overview of key experimental protocols.
Measurement of H₂S Levels
This method is a sensitive and reliable technique for quantifying reactive sulfide species in biological samples.[10]
-
Sample Preparation: In a hypoxic chamber (1% O₂), add 30µl of the sample (e.g., plasma, cell lysate) to a PCR tube containing 70µl of 100mM Tris-HCl buffer (pH 9.5, 0.1mM DTPA).[8]
-
Derivatization: Add 50µl of 10 mM monobromobimane (dissolved in deoxygenated acetonitrile) to the sample mixture.[8]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature in the hypoxic chamber.[8]
-
Reaction Termination: Stop the reaction by adding 50µl of 200 mM 5-sulfosalicylic acid.[8]
-
Analysis: Analyze the derivatized sample by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[8]
A traditional colorimetric method for H₂S detection.
-
Sample Collection: Mix 75 µl of the sample with 250 µl of 1% (w/v) zinc acetate and 425 µl of degassed water in a test tube to trap H₂S as zinc sulfide.[12]
-
Color Development: Add 133 µl of 20 mM N,N-dimethyl-p-phenylenediamine sulfate in 7.2 mM HCl and 133 µl of 30 mM FeCl₃ in 1.2 mM HCl.[12]
-
Incubation: Incubate for 10 minutes at room temperature to allow for the formation of methylene blue.[12]
-
Protein Precipitation: Add 250 µl of 10% (v/v) trichloroacetic acid and centrifuge to pellet the precipitated protein.[12]
-
Measurement: Measure the absorbance of the supernatant at 670 nm using a spectrophotometer.[12]
In Vitro and In Vivo Experimental Workflows
This workflow assesses the pro-angiogenic effects of SPRC on endothelial cells.
This workflow outlines the steps to evaluate the cardioprotective effects of SPRC in a rat model of myocardial infarction.
References
- 1. researchgate.net [researchgate.net]
- 2. Cardiomyocyte H9c2 Cells Exhibit Differential Sensitivity to Intracellular Reactive Oxygen Species Generation with Regard to Their Hypertrophic vs Death Responses to Exogenously Added Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-propargyl-cysteine protects both adult rat hearts and neonatal cardiomyocytes from ischemia/hypoxia injury: the contribution of the hydrogen sulfide-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The JNK Signaling Pathway Is a Novel Molecular Target for S-Propargyl- L-Cysteine, a Naturally-Occurring Garlic Derivatives: Link to Its Anticancer Activity in Pancreatic Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-Propargyl-Cysteine Ameliorates Peripheral Nerve Injury through Microvascular Reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] S-Propargyl-cysteine Exerts a Novel Protective Effect on Methionine and Choline Deficient Diet-Induced Fatty Liver via Akt/Nrf2/HO-1 Pathway | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. BNC Protects H9c2 Cardiomyoblasts from H2O2-Induced Oxidative Injury through ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S-propargyl-cysteine, a novel water-soluble modulator of endogenous hydrogen sulfide, promotes angiogenesis through activation of signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Pharmacokinetics and Metabolism of S-Propargyl-cysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Propargyl-cysteine (SPRC) is a novel sulfur-containing amino acid derivative and a hydrogen sulfide (H₂S) donor with significant therapeutic potential, particularly in cardiovascular protection and neurodegenerative diseases.[1][2] A thorough understanding of its pharmacokinetic and metabolic profile is crucial for its continued development as a drug candidate. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of SPRC, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant pathways and workflows.
Pharmacokinetic Profile
S-Propargyl-cysteine exhibits favorable pharmacokinetic properties, characterized by rapid absorption, wide distribution, and a relatively long elimination half-life.[3][4] Preclinical studies in beagle dogs and Sprague-Dawley rats have provided valuable insights into its in vivo behavior.
Absorption and Bioavailability
Following oral administration, SPRC is rapidly and completely absorbed.[3] In beagle dogs, the time to reach maximum plasma concentration (Tmax) is approximately 0.33 hours.[3] The oral bioavailability of SPRC is exceptionally high, reported to be around 96% in rats and reaching a mean of 112% in beagle dogs, suggesting a lack of significant first-pass metabolism.[3][5] This is a notable characteristic for an orally administered therapeutic agent.
Distribution
Studies using radiolabeled [³⁵S]-SPRC in rats have demonstrated broad tissue distribution, including its target organs such as the heart and brain.[2][6] The highest concentration of SPRC-derived radioactivity was observed in the kidney.[2][6] Furthermore, SPRC exhibits low plasma protein binding in humans, rats, and dogs, which contributes to its wide distribution.[2][6]
Metabolism
The primary metabolic pathway for S-Propargyl-cysteine in vivo is N-acetylation.[2][6] The N-acetylated metabolite has been identified as the major metabolite in the plasma, urine, and bile of rats.[2][6] This metabolic transformation is a common route for compounds containing a primary amine group.
Excretion
The excretion of unchanged SPRC is minimal. In rats, only a small fraction of the administered dose is excreted unchanged in the urine (approximately 0.77%) and bile (approximately 2.18%).[2][6] The majority of the compound is eliminated in the form of its metabolites. Notably, neither the parent compound nor its metabolites have been detected in the feces of rats, suggesting that renal and biliary excretion are the primary routes of elimination.[2][6]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of S-Propargyl-cysteine from preclinical studies.
Table 1: Pharmacokinetic Parameters of S-Propargyl-cysteine in Beagle Dogs (Single Dose, 20 mg/kg)
| Parameter | Intravenous Administration | Oral Administration |
| Tmax (h) | - | 0.33 ± 0.20 |
| Cmax (µg/mL) | - | Data not available in snippets |
| t1/2 (h) | 14.7 | 16.5 |
| AUC (µg·h/mL) | Data not available in snippets | Data not available in snippets |
| Clearance (CL) (mL/min/kg) | 0.4 | - |
| Volume of Distribution (Vd) (L/kg) | 0.56 | - |
| Absolute Bioavailability (%) | - | 112 |
| Data presented as mean ± standard deviation where available. | ||
| Source:[1][3][4] |
Table 2: Pharmacokinetic Parameters of S-Propargyl-cysteine in Sprague-Dawley Rats (Oral Administration)
| Dose (mg/kg) | Bioavailability (%) |
| 25 | 96.6 |
| 75 | 97.0 |
| 225 | 94.7 |
| Source:[5] |
Table 3: Excretion of Unchanged S-Propargyl-cysteine in Rats (Oral Administration)
| Excretion Route | Percentage of Administered Dose |
| Urine | 0.77 ± 0.61% |
| Bile | 2.18 ± 0.61% |
| Feces | Not Detected |
| Data presented as mean ± standard deviation. | |
| Source:[2][6] |
Experimental Protocols
This section details the methodologies employed in the pharmacokinetic and metabolism studies of S-Propargyl-cysteine.
Quantification of S-Propargyl-cysteine in Biological Samples
A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying SPRC in plasma and other biological matrices.[1][4][5]
Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Precipitate proteins by adding a suitable organic solvent (e.g., methanol or acetonitrile) containing an internal standard (e.g., S-butyl-cysteine).[5]
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube for analysis.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Perform quantification using multiple reaction monitoring (MRM).[5]
-
Monitor the specific precursor-to-product ion transitions for SPRC (e.g., m/z 160.0 → 143.0) and the internal standard.[5]
-
Tissue Distribution Studies
Radiolabeling is a key technique to trace the distribution of a compound throughout the body.
Protocol: [³⁵S]-SPRC Tissue Distribution in Rats
-
Dosing:
-
Sample Collection:
-
Sample Processing and Analysis:
Metabolism Studies
The identification of metabolites is crucial for understanding the biotransformation of a drug.
Protocol: Metabolite Identification in Rat Biomatrices
-
Sample Collection:
-
Sample Preparation:
-
Process the samples as described in the LC-MS/MS analysis protocol.
-
-
Metabolite Identification:
-
Utilize a high-resolution mass spectrometer (e.g., a QTRAP system).
-
Employ information-dependent acquisition methods, such as MRM-IDA-EPI (Multiple Reaction Monitoring - Information Dependent Acquisition - Enhanced Product Ion), to trigger the acquisition of full scan product ion spectra for potential metabolites.[2][6]
-
Compare the mass spectra of the parent drug and potential metabolites to elucidate their structures.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the study of S-Propargyl-cysteine.
Figure 1: Major metabolic pathway of S-Propargyl-cysteine.
Figure 2: General workflow for the quantification of SPRC in plasma.
Figure 3: Overview of the ADME process for S-Propargyl-cysteine.
Conclusion
S-Propargyl-cysteine demonstrates a promising pharmacokinetic profile for an orally administered drug, characterized by high bioavailability, extensive distribution to key target tissues, and a predictable metabolic pathway.[5][6] The primary route of metabolism is N-acetylation, with subsequent excretion of the metabolite via urine and bile.[2][6] The detailed experimental protocols provided herein offer a foundation for researchers to conduct further preclinical and clinical investigations. A comprehensive understanding of these ADME properties is fundamental to the successful clinical translation of S-Propargyl-cysteine as a novel therapeutic agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Preclinical assessment of the distribution, metabolism, and excretion of S-propargyl-cysteine, a novel H2S donor, in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Determination of S-propargyl-cysteine in rat plasma by mixed-mode reversed-phase and cation-exchange HPLC-MS/MS method and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical assessment of the distribution, metabolism, and excretion of S-propargyl-cysteine, a novel H2S donor, in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Cystathionine γ-lyase (CSE) in the Metabolism of S-Propargylcysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Propargylcysteine (SPRC), a water-soluble organosulfur compound, has garnered significant scientific interest due to its diverse pharmacological activities, including cardioprotective, neuroprotective, and anti-inflammatory effects. Central to its mechanism of action is its metabolic conversion by cystathionine γ-lyase (CSE), an endogenous enzyme crucial in the transsulfuration pathway. This technical guide provides an in-depth exploration of the role of CSE in the metabolism of SPRC, focusing on the generation of hydrogen sulfide (H₂S) and the subsequent modulation of downstream signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate molecular interactions.
The Metabolic Activation of this compound by CSE
SPRC serves as a substrate for CSE, which catalyzes its β-elimination to produce pyruvate, ammonia, and, most importantly, hydrogen sulfide (H₂S).[1][2] This CSE-dependent release of H₂S is critical for the therapeutic effects of SPRC.[1][3] The enzymatic activity of CSE is a key determinant of the rate and extent of H₂S production from SPRC.
Quantitative Effects of SPRC on CSE Activity and H₂S Production
The administration of SPRC has been shown to modulate both the activity of CSE and the resulting concentration of H₂S in various experimental models. The following tables summarize the key quantitative findings from multiple studies.
| Experimental Model | Treatment Group | Dose/Concentration | Fold Increase in CSE Activity | Fold Increase in H₂S Levels | Reference |
| Myocardial Infarction Rats | SPRC | Not Specified | 1.6 | 1.3 (plasma) | [4] |
| SGC-7901 Gastric Cancer Cells | SPRC | 10 µM | Not Reported | 2 (cell culture media) | [2][5] |
| Gastric Cancer-Induced Nude Mice | SPRC | 50 mg/kg | 1.4 (tumoral) | 2.3 (plasma) | [2][5] |
| Gastric Cancer-Induced Nude Mice | SPRC | 100 mg/kg | 1.4 (tumoral) | Not Reported | [2][5] |
Table 1: Effect of this compound on Cystathionine γ-lyase Activity and Hydrogen Sulfide Production.
The inhibitory effect of propargylglycine (PAG), a known CSE inhibitor, has been consistently used to demonstrate the CSE-dependency of SPRC's effects. Treatment with PAG abolishes the protective effects of SPRC, confirming the central role of CSE in its mechanism of action.[1][3][4]
Downstream Signaling Pathways Modulated by CSE-Derived H₂S from SPRC
The H₂S generated from the metabolism of SPRC by CSE acts as a gaseous signaling molecule, modulating a variety of intracellular signaling cascades. These pathways are implicated in inflammation, cell survival, and apoptosis.
Anti-inflammatory Effects via the IL-6/STAT3 Pathway
In models of inflammation, SPRC has been shown to inhibit the pro-inflammatory IL-6/JAK2/STAT3 pathway in a CSE-dependent manner.[1] This inhibition leads to a reduction in the expression of inflammatory mediators.
Modulation of NF-κB and PI3K/Akt Survival Pathways
SPRC has also been demonstrated to exert its anti-inflammatory and pro-survival effects by modulating the NF-κB and PI3K/Akt signaling pathways. These effects are also contingent on the production of H₂S by CSE.[3]
References
- 1. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Model of Lipopolysaccharide (LPS)-Induced Pulpitis [en.bio-protocol.org]
- 3. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preliminary Studies on the Anti-inflammatory Properties of S-Propargyl-cysteine (SPRC)
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributing factor to a wide range of debilitating diseases, including cardiovascular disorders, neurodegenerative diseases, and autoimmune conditions. The quest for novel therapeutic agents that can effectively and safely modulate the inflammatory response is a paramount objective in drug discovery. S-propargyl-cysteine (SPRC), a synthetic analogue of a garlic-derived compound, has emerged as a promising candidate with potent anti-inflammatory properties. This technical guide provides an in-depth overview of the preliminary studies on the anti-inflammatory effects of SPRC, with a focus on its mechanisms of action, experimental validation, and the signaling pathways it modulates.
SPRC is recognized as a modulator of endogenous hydrogen sulfide (H₂S), a gaseous signaling molecule with established roles in cellular protection and inflammation regulation. SPRC's ability to slowly release H₂S offers a potential therapeutic advantage over direct H₂S donors, which can have limitations in terms of stability and controlled delivery. This document summarizes the key findings from in vitro and in vivo studies, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved.
Mechanism of Action
The anti-inflammatory effects of S-propargyl-cysteine are multifaceted, primarily stemming from its function as an endogenous hydrogen sulfide (H₂S) donor and its subsequent modulation of key inflammatory signaling pathways.
1. Endogenous H₂S Production: SPRC serves as a substrate for the enzyme cystathionine γ-lyase (CSE), a key enzyme in the endogenous production of H₂S.[1] By enhancing the activity of CSE, SPRC increases the bioavailability of H₂S, which in turn exerts anti-inflammatory effects.[2] The therapeutic potential of SPRC is often attenuated by the administration of CSE inhibitors like DL-propargylglycine (PAG), confirming the pivotal role of the CSE/H₂S pathway in its mechanism of action.[3][4]
2. Modulation of Key Inflammatory Signaling Pathways: SPRC has been shown to interfere with several pro-inflammatory signaling cascades:
-
NF-κB Signaling Pathway: SPRC inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[5] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, and subsequently blocking the nuclear translocation of the p65 subunit.[6][7] This leads to a downstream reduction in the expression of NF-κB target genes, which include various pro-inflammatory cytokines and adhesion molecules.
-
MAPK Signaling Pathway: SPRC modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for translating extracellular stimuli into cellular inflammatory responses. Specifically, SPRC has been observed to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase 1/2 (ERK1/2), thereby dampening the inflammatory cascade.[3][5]
-
JAK/STAT3 Signaling Pathway: In models of chronic inflammation, SPRC has been shown to inhibit the Interleukin-6 (IL-6) induced activation of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[4] By reducing the phosphorylation of JAK2 and STAT3, SPRC suppresses the expression of downstream target genes involved in the inflammatory response.[7]
-
PI3K/Akt Signaling Pathway: SPRC can activate the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway, which is known to have pro-survival and anti-inflammatory roles.[5] The activation of this pathway contributes to the protective effects of SPRC against inflammation-induced cellular damage.
3. Activation of the Nrf2-ARE Pathway: SPRC has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By promoting the nuclear translocation of Nrf2, SPRC enhances the cellular antioxidant defense system, which plays a crucial role in mitigating inflammation-associated oxidative stress.[8]
Data Presentation
The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of SPRC.
Table 1: In Vivo Efficacy of SPRC in a Murine Model of Concanavalin A-Induced Liver Injury [3]
| Parameter | Control Group | Concanavalin A (Con A) Group | SPRC (10 mg/kg) + Con A Group |
| Serum ALT (U/L) | Undetectable | Significantly Elevated (p < 0.001 vs. Control) | Significantly Reduced (p < 0.01 vs. Con A) |
| Serum AST (U/L) | Undetectable | Significantly Elevated (p < 0.001 vs. Control) | Significantly Reduced (p < 0.05 vs. Con A) |
| Serum TNF-α (pg/mL) | Low | Significantly Increased | Significantly Decreased |
| Serum IFN-γ (pg/mL) | Low | Significantly Increased | Significantly Decreased |
| Hepatic CSE Expression | Baseline | Increased | Further Increased (p < 0.05 vs. Con A) |
| Serum H₂S Level | Baseline | Increased (p < 0.05 vs. Control) | Further Increased (p < 0.05 vs. Con A) |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; TNF-α: Tumor Necrosis Factor-alpha; IFN-γ: Interferon-gamma; CSE: Cystathionine γ-lyase. Data are presented as qualitative summaries of statistically significant changes.
Table 2: In Vivo Efficacy of SPRC in a Rat Model of Adjuvant-Induced Arthritis [5]
| Parameter | Control Group | Adjuvant-Induced Arthritis (AIA) Model Group | SPRC-Treated AIA Group |
| Arthritis Index | 0 | Significantly Increased | Significantly Decreased |
| Paw Volume | Normal | Significantly Increased | Significantly Decreased |
| Serum TNF-α Level | Baseline | Significantly Elevated | Significantly Lower |
| Serum IL-6 Level | Baseline | Significantly Elevated | Significantly Lower |
TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6. Data are presented as qualitative summaries of statistically significant changes.
Experimental Protocols
1. In Vitro Model: Lipopolysaccharide (LPS)-Stimulated H9c2 Cardiomyocytes
-
Cell Culture: H9c2 cells, a rat cardiomyoblast cell line, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Inflammation: Inflammation is induced by treating the H9c2 cells with lipopolysaccharide (LPS) at a concentration of 10 µg/mL for a specified period (e.g., 24 hours).
-
SPRC Treatment: Cells are pre-treated with various concentrations of SPRC (e.g., 10, 50, 100 µM) for a set time (e.g., 1 hour) before the addition of LPS.
-
Analysis of Inflammatory Markers:
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: Cell lysates are prepared to analyze the expression and phosphorylation status of key signaling proteins, including p65 (NF-κB), IκBα, p-JNK, p-ERK, and p-Akt. Primary antibodies specific to these proteins are used, followed by secondary antibody incubation and chemiluminescent detection.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, and qRT-PCR is performed to measure the mRNA expression levels of inflammatory genes.
-
2. In Vivo Model: Concanavalin A (Con A)-Induced Immunological Liver Injury in Mice [3]
-
Animal Model: Male BALB/c mice are used for this model. Autoimmune hepatitis is induced by a single intravenous injection of Concanavalin A (20 mg/kg).
-
SPRC Administration: SPRC is administered intravenously at doses of 5 and 10 mg/kg once daily for 7 consecutive days prior to the Con A injection.
-
Assessment of Liver Injury:
-
Serum Biochemical Analysis: Blood samples are collected 8-12 hours after Con A injection to measure the serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.
-
Histopathological Examination: Liver tissues are collected, fixed in formalin, embedded in paraffin, and sectioned. The sections are stained with hematoxylin and eosin (H&E) to assess the degree of liver inflammation and necrosis.
-
Cytokine Analysis: Serum levels of TNF-α and IFN-γ are measured by ELISA.
-
Western Blot and H₂S Measurement: Liver tissue homogenates are used to determine the expression of CSE via Western blot and to measure the levels of H₂S.
-
3. In Vivo Model: Adjuvant-Induced Arthritis (AIA) in Rats [5]
-
Animal Model: Male Sprague-Dawley rats are used. Arthritis is induced by a subcutaneous injection of Complete Freund's Adjuvant (CFA) at the base of the tail.
-
SPRC Treatment: Following the induction of arthritis, rats are treated with SPRC at a specified dose and frequency.
-
Evaluation of Arthritis Severity:
-
Arthritis Index and Paw Volume: The severity of arthritis is monitored by scoring the arthritis index and measuring the paw volume at regular intervals.
-
Serum Cytokine Levels: Blood is collected to measure the serum concentrations of TNF-α and IL-6 using ELISA.
-
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by SPRC in its anti-inflammatory action.
Caption: SPRC's anti-inflammatory mechanism via H₂S modulation of key signaling pathways.
Caption: General experimental workflows for in vitro and in vivo studies of SPRC.
Conclusion
The preliminary studies on S-propargyl-cysteine have consistently demonstrated its significant anti-inflammatory properties across various in vitro and in vivo models. Its mechanism of action, centered on the endogenous production of H₂S and the subsequent modulation of critical inflammatory signaling pathways such as NF-κB and MAPK, provides a strong rationale for its therapeutic potential. The data gathered to date, although requiring further expansion with more detailed quantitative analysis, strongly supports the continued investigation of SPRC as a novel drug candidate for the treatment of a spectrum of inflammatory diseases. Future research should focus on elucidating the precise molecular interactions of SPRC and its metabolites, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and evaluating its long-term efficacy and safety in more complex disease models. This will be crucial for translating the promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Concanavalin A-induced autoimmune hepatitis model in mice: Mechanisms and future outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-Propargyl-cysteine prevents concanavalin A-induced immunological liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-propargyl-cysteine attenuates inflammatory response in rheumatoid arthritis by modulating the Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | S-Propargyl-Cysteine Remodels the Gut Microbiota to Alleviate Rheumatoid Arthritis by Regulating Bile Acid Metabolism [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. S-propargyl-cysteine, a novel hydrogen sulfide-modulated agent, attenuates lipopolysaccharide-induced spatial learning and memory impairment: involvement of TNF signaling and NF-κB pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-propargyl-cysteine attenuates inflammatory response in rheumatoid arthritis by modulating the Nrf2-ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Effects of S-Propargylcysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-Propargylcysteine (SPRC) is a synthetic organosulfur compound and a water-soluble derivative of L-cysteine, demonstrating significant promise as an indirect antioxidant. Unlike classical antioxidants that directly scavenge free radicals, SPRC primarily exerts its cytoprotective effects by modulating endogenous antioxidant pathways. This technical guide provides an in-depth exploration of the in vitro antioxidant properties of SPRC, focusing on its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its observed quantitative effects. The core mechanism revolves around its ability to act as a hydrogen sulfide (H₂S) donor through the activation of cystathionine-γ-lyase (CSE) and subsequent upregulation of the Akt/Nrf2/HO-1 signaling pathway. This pathway orchestrates the expression of a suite of antioxidant and cytoprotective enzymes, effectively bolstering the cell's intrinsic defense against oxidative stress.
Mechanism of Action: The Akt/Nrf2/HO-1 Signaling Pathway
The antioxidant effects of this compound are predominantly mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response. SPRC enhances the production of endogenous hydrogen sulfide (H₂S), which acts as a key signaling molecule in this cascade.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation. Upon stimulation by SPRC, the generated H₂S is believed to modify cysteine residues on Keap1. This modification, coupled with the activation of the upstream kinase Akt (Protein Kinase B), leads to the dissociation of Nrf2 from Keap1.
Once liberated, Nrf2 translocates to the nucleus. In the nucleus, it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various in vitro models of oxidative stress.
Table 1: Effect of SPRC on Cellular Markers of Oxidative Stress
| Parameter Measured | Cell Type | Treatment Conditions | Observed Effect | Reference |
| Intracellular ROS | OA-induced HepG2 | SPRC treatment | Significant decrease in ROS levels | [1][2] |
| MDA Levels | OA-induced HepG2 | SPRC treatment | Significant decrease in MDA levels | [1][2] |
| SOD Activity | MCD-fed mice liver | SPRC treatment (in vivo) | Significant increase in SOD activity | [1][2] |
| Cell Viability | Hypoxic Cardiomyocytes | SPRC treatment | Rescued viability from 64.5% to 81.0% | [3] |
Table 2: Effect of SPRC on Key Signaling Proteins
| Protein/Process | Cell Type | Treatment Conditions | Observed Effect | Reference |
| Akt Phosphorylation | OA-induced HepG2 | SPRC treatment | Upregulation of p-Akt | [1][2] |
| Nrf2 Nuclear Translocation | OA-induced HepG2 | SPRC treatment | Increased translocation of Nrf2 to the nucleus | [1][2] |
| HO-1 Expression | OA-induced HepG2 | SPRC treatment | Upregulation of HO-1 expression | [1][2] |
| CSE Expression | Hypoxic Cardiomyocytes | SPRC treatment | Upregulation of CSE mRNA and protein | [3] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the antioxidant effects of this compound.
Direct Radical Scavenging and Reducing Power Assays
These chemical assays evaluate the direct ability of a compound to scavenge free radicals or reduce metal ions. While SPRC acts primarily through indirect mechanisms, these assays are standard preliminary screens for antioxidant potential.
-
Principle: DPPH is a stable free radical that is purple in color. In the presence of an antioxidant that can donate a hydrogen atom, the radical is neutralized, and the solution color fades to yellow. The change in absorbance is measured spectrophotometrically.
-
Reagents:
-
DPPH stock solution (0.1 mM in methanol or ethanol).
-
Test compound (SPRC) solutions at various concentrations.
-
Positive control (e.g., Ascorbic acid, Trolox).
-
Methanol or ethanol (spectrophotometric grade).
-
-
Procedure:
-
Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 517 nm.
-
In a 96-well plate, add 100 µL of the test compound or standard at various concentrations.
-
Add 100 µL of the DPPH working solution to each well.
-
Include a control well with 100 µL of solvent and 100 µL of DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100
-
The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging percentage against the concentration of the test compound.
-
-
Principle: ABTS is converted to its radical cation (ABTS•⁺) by reaction with potassium persulfate. The blue-green ABTS•⁺ radical is reduced by antioxidants, causing a decolorization that is measured by a decrease in absorbance.
-
Reagents:
-
ABTS solution (7 mM in water).
-
Potassium persulfate solution (2.45 mM in water).
-
Test compound solutions.
-
Phosphate-buffered saline (PBS) or ethanol.
-
-
Procedure:
-
Prepare the ABTS•⁺ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test sample to 190 µL of the diluted ABTS•⁺ solution in a 96-well plate.
-
Incubate for 6-10 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
-
Reagents:
-
FRAP Reagent:
-
300 mM Acetate buffer (pH 3.6).
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
-
20 mM Ferric chloride (FeCl₃·6H₂O) solution.
-
Mix in a 10:1:1 (v/v/v) ratio, respectively. Prepare fresh and warm to 37°C before use.
-
-
Test compound solutions.
-
Ferrous sulfate (FeSO₄·7H₂O) for the standard curve.
-
-
Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the sample, standard, or blank (solvent) to the wells.
-
Incubate at 37°C for 4-30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Calculate the FRAP value of the sample by comparing its absorbance with that of a ferrous sulfate standard curve. Results are expressed as µM Fe(II) equivalents.
-
Cell-Based Antioxidant Assays
These assays provide a more biologically relevant assessment of an antioxidant's efficacy by measuring its effects within a cellular context.
-
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Materials:
-
Adherent cells (e.g., HepG2, H9c2) in a 24- or 96-well plate.
-
Oxidative stress inducer (e.g., H₂O₂, oleic acid).
-
DCFH-DA stock solution (10 mM in DMSO).
-
Serum-free cell culture medium.
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of SPRC for a specified time (e.g., 1-24 hours).
-
Induce oxidative stress by adding an inducer (e.g., H₂O₂) for 30-60 minutes.
-
Remove the medium and wash cells once with warm serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure fluorescence intensity using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm) or visualize using a fluorescence microscope.
-
-
Analysis:
-
Normalize fluorescence intensity to cell number or protein concentration. Compare the fluorescence of SPRC-treated cells to the vehicle-treated, oxidatively stressed control.
-
-
Principle: Malondialdehyde (MDA), a major end-product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic, high-temperature conditions to form a colored MDA-TBA adduct, which can be measured spectrophotometrically or fluorometrically.
-
Materials:
-
Cell lysate from treated cells.
-
Thiobarbituric acid (TBA) solution.
-
Acid solution (e.g., Trichloroacetic acid (TCA) or Sulfuric acid).
-
MDA standard for calibration curve.
-
-
Procedure:
-
Harvest and lyse cells after treatment with SPRC and an oxidative stressor.
-
To 100 µL of cell lysate, add 100 µL of Sodium Dodecyl Sulfate (SDS) solution.
-
Add 250 µL of acetic acid (20%, pH 3.5).
-
Add 250 µL of aqueous TBA solution (0.8%).
-
Vortex and incubate the mixture at 95°C for 60 minutes.
-
Cool the tubes on ice to stop the reaction.
-
Centrifuge at 3,000-4,000 x g for 10 minutes.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at 532 nm.
-
-
Analysis:
-
Quantify MDA concentration in the samples using a standard curve prepared with an MDA standard. Normalize results to the total protein concentration of the lysate.
-
-
Principle: This indirect assay is based on the inhibition of a superoxide-generating reaction by SOD. A common method uses a water-soluble tetrazolium salt (WST-1) which is reduced by superoxide anions to form a colored formazan product. SOD scavenges the superoxide anions, thereby inhibiting the color reaction. The degree of inhibition is proportional to the SOD activity.
-
Materials:
-
Cell lysate.
-
WST-1 working solution.
-
Enzyme working solution (containing Xanthine Oxidase).
-
SOD standard for calibration.
-
-
Procedure:
-
Prepare cell lysates from control and treated cells.
-
In a 96-well plate, add 20 µL of sample or SOD standard.
-
Add 200 µL of WST-1 working solution to all wells.
-
Initiate the reaction by adding 20 µL of the enzyme working solution (Xanthine Oxidase) to all wells except the blank.
-
Mix gently and incubate at 37°C for 20 minutes.
-
Read the absorbance at 450 nm.
-
-
Calculation:
-
Calculate the inhibition rate for each sample: Inhibition Rate (%) = [(A_blank1 - A_sample) / (A_blank1 - A_blank2)] * 100 (where blank1 contains the superoxide generating system and blank2 does not).
-
Determine SOD activity from a standard curve.
-
Western Blot Analysis for Nrf2 Signaling Pathway
-
Principle: Western blotting is used to detect and quantify specific proteins in a sample. To analyze Nrf2 activation, it is crucial to separate nuclear and cytoplasmic fractions to observe the translocation of Nrf2 from the cytoplasm to the nucleus.
-
Materials:
-
Cytoplasmic and Nuclear Extraction Buffers (with protease and phosphatase inhibitors).
-
Primary antibodies (anti-Nrf2, anti-Keap1, anti-p-Akt, anti-Akt, anti-HO-1, anti-Lamin B1 [nuclear marker], anti-β-actin or GAPDH [cytoplasmic marker]).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cell Fractionation:
-
After treatment, harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic cytoplasmic extraction buffer on ice.
-
Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction.
-
Wash the nuclear pellet gently.
-
Lyse the nuclei in a high-salt nuclear extraction buffer on ice.
-
Centrifuge at high speed to collect the supernatant, which is the nuclear fraction.
-
-
Protein Quantification: Determine the protein concentration of both fractions using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager or X-ray film.
-
-
-
Analysis:
-
Quantify band intensities using densitometry software. Normalize the protein of interest to the appropriate loading control (Lamin B1 for nuclear, β-actin for cytoplasmic). An increase in the nuclear Nrf2/Lamin B1 ratio and a decrease in the cytoplasmic Nrf2/β-actin ratio indicate Nrf2 activation.
-
Conclusion
This compound represents a compelling molecule for therapeutic development due to its potent, indirect antioxidant effects. The in vitro methodologies detailed in this guide provide a robust framework for researchers and drug developers to characterize and quantify the efficacy of SPRC and similar Nrf2-activating compounds. By focusing on cell-based assays that probe the underlying mechanism of action, a more biologically relevant understanding of a compound's antioxidant potential can be achieved, paving the way for its translation into preclinical and clinical settings.
References
- 1. S-Propargyl-cysteine Exerts a Novel Protective Effect on Methionine and Choline Deficient Diet-Induced Fatty Liver via Akt/Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] S-Propargyl-cysteine Exerts a Novel Protective Effect on Methionine and Choline Deficient Diet-Induced Fatty Liver via Akt/Nrf2/HO-1 Pathway | Semantic Scholar [semanticscholar.org]
- 3. S-propargyl-cysteine protects both adult rat hearts and neonatal cardiomyocytes from ischemia/hypoxia injury: the contribution of the hydrogen sulfide-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
S-Propargyl-cysteine (SPRC): A Technical Guide to its Cardiovascular Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Propargyl-cysteine (SPRC) is a novel small molecule and a structural analog of a garlic-derived compound, S-allylcysteine. It has emerged as a promising therapeutic agent for cardiovascular diseases. This technical guide provides a comprehensive overview of the basic research on SPRC's effects on the cardiovascular system. It details its primary mechanism of action, which involves the upregulation of endogenous hydrogen sulfide (H₂S) production, and summarizes key preclinical findings. This guide includes quantitative data from various cardiovascular models, detailed experimental protocols for reproducing key experiments, and visualizations of the involved signaling pathways to facilitate a deeper understanding of SPRC's therapeutic potential.
Introduction
Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. A growing body of evidence highlights the protective role of endogenous hydrogen sulfide (H₂S), a gaseous signaling molecule, in the cardiovascular system. S-Propargyl-cysteine (SPRC) is a water-soluble compound that has been shown to increase the bioavailability of H₂S by enhancing the activity of cystathionine-γ-lyase (CSE), a key enzyme in H₂S synthesis.[1][] Preclinical studies have demonstrated SPRC's beneficial effects in various cardiovascular conditions, including atherosclerosis, myocardial infarction, and heart failure, primarily through its antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][3][4][5]
Mechanism of Action
The primary mechanism of action of SPRC is the potentiation of the endogenous H₂S signaling pathway. SPRC upregulates the expression and activity of CSE, leading to increased production of H₂S from L-cysteine.[1][6] H₂S, in turn, exerts its pleiotropic cardiovascular protective effects through multiple downstream signaling pathways.
Key Signaling Pathways
SPRC's cardiovascular benefits are mediated by a network of signaling pathways, including:
-
PI3K/Akt Pathway: This pathway is involved in cell survival and proliferation and is activated by H₂S, contributing to the anti-apoptotic effects of SPRC.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is implicated in inflammation and apoptosis. SPRC has been shown to modulate this pathway, leading to reduced inflammation.[7]
-
STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is involved in cell survival and angiogenesis. SPRC can activate STAT3, promoting cell survival and potentially angiogenesis in ischemic tissues.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies investigating the cardiovascular effects of SPRC.
Table 1: Effects of SPRC on a Rat Model of Heart Failure
| Parameter | Control Group | Heart Failure (HF) Group | HF + SPRC Group | Reference |
| Ejection Fraction (%) | 96.40 ± 1.51 | 34.20 ± 1.17 | 62.01 ± 2.62 | [4] |
| Infarct Size (%) | N/A | 39.01 ± 1.85 | 27.38 ± 3.74 | [4] |
| Bcl-2/Bax Ratio | Baseline | Decreased | Increased | [5] |
| Plasma H₂S (µM) | Baseline | Decreased | Increased (6-fold vs HF) | [1] |
Table 2: Effects of SPRC on a Mouse Model of Atherosclerosis
| Parameter | Control Group | Atherosclerosis Model Group | Model + SPRC Group | Reference |
| Plaque Size (% of aorta) | N/A | Increased | Reduced | [3] |
| Collagen Content in Plaque | Baseline | Decreased | Increased (2-fold vs Model) | [1] |
| Plasma TNF-α (pg/mL) | Baseline | Increased | Reduced | [8] |
| Plasma IL-6 (pg/mL) | Baseline | Increased | Reduced | [7] |
Table 3: Effects of SPRC on Antioxidant Enzyme Activity
| Enzyme | Control Group | Ischemia/Reperfusion (I/R) Group | I/R + SPRC Group | Reference |
| Superoxide Dismutase (SOD) Activity | Baseline | Decreased | Increased | [4] |
| Catalase (CAT) Activity | Baseline | Decreased | Increased | [4] |
| Glutathione Peroxidase (GPx) Activity | Baseline | Decreased | Increased |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of SPRC's cardiovascular effects.
In Vivo Model of Heart Failure in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used.
-
Surgical Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.).
-
Intubate the rat and provide artificial ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture (e.g., 6-0 silk) to induce myocardial infarction.
-
Close the chest in layers.
-
-
SPRC Administration: SPRC is typically administered daily by oral gavage or intraperitoneal injection at a specified dose (e.g., 10-50 mg/kg) starting 24 hours after surgery and continuing for the duration of the study (e.g., 4-6 weeks).
-
Assessment of Cardiac Function: Echocardiography is performed at baseline and at the end of the study to measure parameters such as ejection fraction, fractional shortening, and left ventricular dimensions.
-
Infarct Size Measurement: At the end of the study, hearts are excised, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area.
In Vivo Model of Atherosclerosis in Mice
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which are prone to developing atherosclerosis, are used.
-
Diet: Mice are fed a high-fat "Western" diet to accelerate the development of atherosclerotic plaques.
-
SPRC Administration: SPRC is administered daily via oral gavage or in the drinking water.
-
Plaque Analysis:
-
After a specified period (e.g., 12-16 weeks), mice are euthanized, and the aorta is perfused with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
The aorta is dissected, opened longitudinally, and stained with Oil Red O to visualize lipid-rich plaques.
-
The plaque area is quantified using imaging software.
-
For histological analysis, the aortic root is embedded in OCT compound, sectioned, and stained with hematoxylin and eosin (H&E) for general morphology and Masson's trichrome for collagen content.
-
Western Blotting for Protein Expression
-
Protein Extraction:
-
Homogenize heart or aortic tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., CSE, Bcl-2, Bax, p-Akt, p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
TUNEL Assay for Apoptosis Detection
-
Tissue Preparation:
-
Fix heart or aortic tissue sections in 4% paraformaldehyde.
-
Embed the tissue in paraffin and cut thin sections (e.g., 5 µm).
-
Deparaffinize and rehydrate the sections.
-
-
TUNEL Staining:
-
Permeabilize the tissue sections with proteinase K.
-
Incubate the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP to label the 3'-OH ends of fragmented DNA.
-
Incubate with a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of apoptosis.
-
-
Analysis:
-
Counterstain the sections with a nuclear stain (e.g., hematoxylin or DAPI).
-
Visualize the stained sections under a microscope and count the number of TUNEL-positive (apoptotic) nuclei.
-
Express the results as an apoptotic index (percentage of TUNEL-positive cells).
-
Preclinical Safety and Toxicology
Preclinical safety and toxicology studies are essential for the development of any new therapeutic agent. While comprehensive published data on the full safety profile of SPRC is limited, available information suggests a favorable pharmacokinetic profile.
-
Pharmacokinetics: Studies in rats have shown that SPRC is orally bioavailable and distributes to various tissues, including the heart. The major metabolic pathway appears to be N-acetylation.[9]
-
Toxicity: Acute toxicity studies are necessary to determine the LD50 (median lethal dose). Subchronic and chronic toxicity studies in at least two species (one rodent, one non-rodent) are required to assess the long-term safety of SPRC. These studies typically evaluate a range of parameters, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs.[10]
-
Genotoxicity: A battery of tests is needed to assess the genotoxic potential of SPRC. This typically includes an Ames test for bacterial reverse mutation, an in vitro mammalian cell gene mutation assay, and an in vivo micronucleus test in rodents.
-
Safety Pharmacology: Core battery safety pharmacology studies are required to evaluate the effects of SPRC on vital functions, including the cardiovascular, respiratory, and central nervous systems.[11][12][13]
-
Reproductive Toxicology: Studies to assess the potential effects of SPRC on fertility and embryonic development are also a critical component of the preclinical safety evaluation.
Further dedicated preclinical safety and toxicology studies are warranted to fully characterize the safety profile of SPRC before it can progress to clinical trials.
Conclusion
S-Propargyl-cysteine demonstrates significant therapeutic potential for the treatment of cardiovascular diseases. Its ability to enhance endogenous H₂S production and modulate key signaling pathways involved in oxidative stress, inflammation, and apoptosis provides a strong rationale for its further development. The data presented in this technical guide, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals interested in advancing the study of SPRC and its role in cardiovascular medicine. Further investigation into its long-term efficacy and a comprehensive evaluation of its safety profile are crucial next steps in translating this promising compound from the laboratory to the clinic.
References
- 1. Cardioprotective Effects of a Novel Hydrogen Sulfide Agent–Controlled Release Formulation of S-Propargyl-Cysteine on Heart Failure Rats and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | S-propargyl-cysteine promotes the stability of atherosclerotic plaque via maintaining vascular muscle contractile phenotype [frontiersin.org]
- 4. Cardioprotective Effects of a Novel Hydrogen Sulfide Agent–Controlled Release Formulation of S-Propargyl-Cysteine on Heart Failure Rats and Molecular Mechanisms | PLOS One [journals.plos.org]
- 5. Cardioprotective effects of a novel hydrogen sulfide agent-controlled release formulation of S-propargyl-cysteine on heart failure rats and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. S-Propargyl-cysteine prevents concanavalin A-induced immunological liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S-propargyl-cysteine, a novel hydrogen sulfide-modulated agent, attenuates lipopolysaccharide-induced spatial learning and memory impairment: involvement of TNF signaling and NF-κB pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical assessment of the distribution, metabolism, and excretion of S-propargyl-cysteine, a novel H2S donor, in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. subchronic toxicity studies: Topics by Science.gov [science.gov]
- 11. Respiratory safety pharmacology - current practice and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Safety Pharmacology Study on Respiratory System - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
Structural Analogs of S-Propargylcysteine: A Technical Guide to Synthesis and Initial Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Propargylcysteine (SPRC) is a novel sulfur-containing amino acid analog with demonstrated therapeutic potential in a range of diseases, including cardiovascular and neurodegenerative disorders. Its mechanism of action is often attributed to its role as a modulator of endogenous hydrogen sulfide (H₂S) and its influence on key signaling pathways. This technical guide provides an in-depth overview of the structural analogs of SPRC, their synthesis, and initial screening methodologies. We present available quantitative data in structured tables, detail key experimental protocols, and visualize relevant biological pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.
Introduction to this compound (SPRC) and its Analogs
This compound is a synthetic analog of S-allylcysteine (SAC), a naturally occurring organosulfur compound found in garlic. SPRC has garnered significant interest for its diverse biological activities, including pro-angiogenic, anti-inflammatory, and neuroprotective effects.[1][2] The primary focus of research into SPRC analogs is to explore the structure-activity relationships (SAR) that govern their therapeutic efficacy and to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.
The core structure of these analogs consists of a cysteine backbone with a substituted alkyl or alkenyl group attached to the sulfur atom. Variations in the length and saturation of this side chain can significantly impact the compound's biological activity. This guide will focus on the synthesis and initial screening of key analogs, including S-allylcysteine (SAC), S-ethylcysteine (SEC), S-propylcysteine (SPC), and S-methylcysteine (SMC).
Synthesis of S-Substituted Cysteine Derivatives
The synthesis of S-substituted cysteine derivatives is typically achieved through the alkylation of L-cysteine with an appropriate alkyl or alkenyl halide. While specific reaction conditions may vary, a general synthetic protocol is provided below.
General Experimental Protocol: S-Alkylation of L-Cysteine
Materials:
-
L-cysteine hydrochloride
-
Sodium hydroxide (or other suitable base)
-
Alkyl or alkenyl halide (e.g., allyl bromide, ethyl bromide, propyl bromide, methyl iodide)
-
Solvent (e.g., water, ethanol, or a mixture)
-
Hydrochloric acid (for pH adjustment)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution of L-cysteine: Dissolve L-cysteine hydrochloride in deionized water.
-
Basification: Slowly add a solution of sodium hydroxide to the L-cysteine solution with stirring until a pH of approximately 8-9 is reached. This deprotonates the thiol group, forming the more nucleophilic thiolate.
-
Alkylation: Add the corresponding alkyl or alkenyl halide to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating for several hours to overnight.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Acidification and Isolation: Once the reaction is complete, carefully acidify the mixture with hydrochloric acid to a pH of approximately 5-6. This protonates the amino and carboxyl groups, facilitating precipitation of the product.
-
Purification: The crude product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system, such as ethanol/water, to yield the pure S-substituted cysteine derivative.
-
Characterization: The final product should be characterized by standard analytical techniques, such as NMR spectroscopy and mass spectrometry, to confirm its structure and purity.
Initial Screening of SPRC and its Analogs: In Vitro Assays
A variety of in vitro assays are employed to conduct the initial screening of SPRC and its structural analogs. These assays are designed to assess the compounds' effects on cell viability, proliferation, migration, and specific signaling pathways.
Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of SPRC or its analogs (e.g., 10, 20, 50, 100 µM) for 24-48 hours. Include a vehicle control (e.g., PBS or DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Angiogenesis (Rat Aortic Ring Assay)
The rat aortic ring assay is an ex vivo model that recapitulates many aspects of the angiogenic process, including cell proliferation, migration, and tube formation.
Experimental Protocol: Rat Aortic Ring Assay
-
Aorta Excision: Aseptically dissect the thoracic aorta from a euthanized Sprague-Dawley rat.
-
Ring Preparation: Remove the fibro-adipose tissue and cut the aorta into 1-2 mm thick rings.
-
Embedding: Place the aortic rings in a 24-well plate coated with a layer of Matrigel or collagen gel. Cover the rings with another layer of the gel.
-
Treatment: After the gel solidifies, add endothelial cell growth medium supplemented with the test compounds (SPRC and its analogs) at various concentrations.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days.
-
Analysis: Monitor the outgrowth of microvessels from the aortic rings daily using a microscope. Quantify the angiogenic response by measuring the length and number of the sprouting microvessels.
Signal Transduction (Western Blot for STAT3 Phosphorylation)
SPRC has been shown to promote angiogenesis through the activation of the STAT3 signaling pathway.[3][4] Western blotting can be used to detect the phosphorylation of STAT3, a key indicator of its activation.
Experimental Protocol: Western Blot for Phospho-STAT3
-
Cell Lysis: Treat endothelial cells with SPRC or its analogs for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Quantitative Data and Structure-Activity Relationship
The available data on the comparative screening of SPRC and its analogs is still emerging. However, some studies provide valuable insights into their structure-activity relationships.
Table 1: Summary of In Vitro Effects of this compound
| Assay | Cell Type | Concentration Range | Effect | Reference |
| Cell Viability (MTT) | HUVEC | 10-100 µM | Increased cell viability | [3][4] |
| Cell Proliferation | HUVEC | 10-100 µM | Promoted cell proliferation | [3][4] |
| Cell Adhesion & Migration | HUVEC | 10-100 µM | Enhanced cell adhesion and migration | [3][4] |
| Tube Formation | HUVEC | 10-100 µM | Increased tube formation | [3][4] |
| STAT3 Phosphorylation | HUVEC | 10-100 µM | Induced STAT3 phosphorylation | [3][4] |
Table 2: Comparative Neuroprotective Effects of SPRC Analogs
| Compound | Structure | Relative Potency (vs. SAC) | Biological Effect | Reference |
| S-Allylcysteine (SAC) | Cysteine-S-CH₂CH=CH₂ | - | Neuroprotective against ER stress-induced neurotoxicity | [1][2] |
| S-Ethylcysteine (SEC) | Cysteine-S-CH₂CH₃ | More Potent | Neuroprotective against ER stress-induced neurotoxicity | [1][2] |
| S-Propylcysteine (SPC) | Cysteine-S-CH₂CH₂CH₃ | More Potent | Neuroprotective against ER stress-induced neurotoxicity | [1][2] |
Note: The term "More Potent" is based on the qualitative description in the cited review. Quantitative data such as IC₅₀ values were not provided in the source.
Visualizations
Signaling Pathway of SPRC-Induced Angiogenesis
References
- 1. Design, synthesis, and studies of small molecule STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-Propargyl-Cysteine, a Novel Water-Soluble Modulator of Endogenous Hydrogen Sulfide, Promotes Angiogenesis Through Activation of Signal Transducer and Activator of Transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for S-Propargyl-cysteine in Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Propargyl-cysteine (SPC) is a non-canonical amino acid that has emerged as a versatile tool for protein labeling and chemical biology. Its structure incorporates a bioorthogonal alkyne group, which allows for specific chemical modifications of proteins through reactions that do not interfere with native biological processes.[1][2] This unique feature enables researchers to tag, track, and isolate proteins of interest within complex biological systems.
SPC can be introduced into proteins either through metabolic labeling, where it is incorporated during protein synthesis, or by site-specific genetic encoding.[1] Once incorporated, the terminal alkyne serves as a handle for various bioorthogonal ligation reactions, most notably thiol-yne click chemistry and palladium-catalyzed Sonogashira coupling.[1][2] These reactions allow for the attachment of a wide array of reporter molecules, such as fluorophores, biotin tags, or drug molecules, facilitating a broad range of applications in proteomics, drug discovery, and the study of protein function. This document provides detailed protocols for the use of S-Propargyl-cysteine in protein labeling.
Metabolic Labeling of Proteins with S-Propargyl-cysteine
Metabolic labeling with SPC allows for the incorporation of the alkyne handle into newly synthesized proteins. The following protocol is adapted from established methods for other non-canonical amino acids like L-propargylglycine and should be optimized for specific cell lines and experimental goals.
Experimental Protocol: Metabolic Labeling of Mammalian Cells
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, MEM)
-
Cysteine-free cell culture medium
-
S-Propargyl-cysteine (SPC) stock solution (100 mM in sterile water or PBS, pH 7.4)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Seeding: Seed cells in the desired culture vessel and grow to 70-80% confluency.
-
Cysteine Depletion (Optional but Recommended): To enhance SPC incorporation, aspirate the complete medium, wash the cells once with warm PBS, and replace it with warm cysteine-free medium. Incubate for 30-60 minutes at 37°C and 5% CO₂.
-
SPC Labeling: Add the SPC stock solution to the cysteine-free medium to a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically (see Cytotoxicity Assay Protocol). Incubate for 4-24 hours.
-
Cell Lysis:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the SPC-labeled proteome.
-
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay). The lysate is now ready for downstream click chemistry or Sonogashira coupling.
Quantitative Parameters for Metabolic Labeling
| Parameter | Recommended Range | Notes |
| SPC Concentration | 0.1 - 1 mM | Optimal concentration is cell-type dependent and should be determined by a cytotoxicity assay. |
| Incubation Time | 4 - 24 hours | Shorter times capture nascent proteomes, while longer times increase labeling density. |
| Cysteine Depletion | 30 - 60 minutes | Significantly increases the efficiency of SPC incorporation. |
Cytotoxicity Assay for S-Propargyl-cysteine
It is crucial to determine the optimal, non-toxic concentration of SPC for each cell line. The MTT assay is a common method for assessing cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
S-Propargyl-cysteine (SPC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
SPC Treatment: Prepare a serial dilution of SPC in complete medium and add it to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired labeling time (e.g., 24 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the highest concentration of SPC that does not significantly reduce viability.
Bioorthogonal Ligation Reactions
Once SPC is incorporated into proteins, the alkyne handle can be tagged using various bioorthogonal reactions.
Thiol-Yne Click Chemistry
The thiol-yne reaction involves the radical-mediated addition of a thiol to the alkyne of SPC. This reaction can proceed in a stepwise manner, allowing for the addition of one or two thiol molecules.
Experimental Protocol: Thiol-Yne Click Chemistry
Materials:
-
SPC-labeled protein lysate (1-5 mg/mL)
-
Thiol-containing reporter molecule (e.g., biotin-thiol, fluorescent thiol)
-
Photoinitiator (e.g., DMPA, Irgacure 2959)
-
Degassed reaction buffer (e.g., PBS, pH 7.4)
-
UV lamp (365 nm)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the SPC-labeled protein lysate, the thiol reporter molecule (10- to 100-fold molar excess over SPC), and the photoinitiator (1-5 mM).
-
Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can quench the radical reaction.
-
UV Irradiation: Expose the reaction mixture to UV light (365 nm) on ice for 15-60 minutes. The optimal irradiation time should be determined empirically.
-
Reaction Quenching: Stop the reaction by turning off the UV lamp and exposing the mixture to air.
-
Downstream Analysis: The labeled proteins are now ready for analysis by SDS-PAGE, western blot, or mass spectrometry.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click chemistry reaction that forms a stable triazole linkage between an alkyne (on SPC) and an azide-functionalized reporter molecule.
Experimental Protocol: CuAAC Click Chemistry
Materials:
-
SPC-labeled protein lysate (1-5 mg/mL)
-
Azide-functionalized reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate, THPTA)
-
Copper ligand (e.g., TBTA, BTTAA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, sequentially add the following reagents to the SPC-labeled protein lysate:
-
Azide reporter (final concentration 10-100 µM)
-
Copper(II) sulfate (final concentration 1 mM)
-
Copper ligand (final concentration 1-5 mM)
-
Reducing agent (final concentration 5 mM, freshly prepared)
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Downstream Analysis: The labeled proteins can be analyzed directly by SDS-PAGE or purified for mass spectrometry.
Sonogashira Coupling
Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between the terminal alkyne of SPC and an aryl or vinyl halide-functionalized reporter molecule.[1] This reaction is highly efficient and can be performed under aqueous conditions.[3]
Experimental Protocol: Sonogashira Coupling
Materials:
-
SPC-labeled protein (purified)
-
Aryl or vinyl halide reporter molecule
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylethylamine)
-
Degassed aqueous buffer (e.g., PBS, pH 7.4-8.0)
Procedure:
-
Reaction Setup: In an anaerobic environment (glovebox or under inert gas), combine the purified SPC-labeled protein, the halide reporter molecule (10- to 50-fold molar excess), the palladium catalyst (1-5 mol%), CuI (2-10 mol%), and the amine base in the degassed buffer.
-
Incubation: Incubate the reaction at room temperature to 37°C for 2-16 hours. Monitor the reaction progress by LC-MS if possible.
-
Purification: Purify the labeled protein using size-exclusion chromatography or affinity chromatography to remove the catalyst and excess reagents.
-
Analysis: Analyze the purified, labeled protein by SDS-PAGE, mass spectrometry, or functional assays.
Analysis of Labeled Proteins
A variety of techniques can be used to analyze SPC-labeled proteins.
| Analysis Method | Purpose |
| SDS-PAGE with in-gel fluorescence | To visualize fluorescently labeled proteins and confirm successful labeling. |
| Western Blot | To detect biotin-labeled proteins using streptavidin-HRP conjugates. |
| Mass Spectrometry | To identify labeled proteins and map the site of SPC incorporation. |
| Affinity Purification | To enrich and isolate biotin-labeled proteins using streptavidin beads for subsequent analysis. |
| Fluorescence Microscopy | To visualize the subcellular localization of fluorescently labeled proteins in fixed or living cells. |
Workflow for S-Propargyl-cysteine Protein Labeling
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - Insufficient SPC incorporation.- Inefficient click/coupling reaction. | - Optimize SPC concentration and incubation time.- Ensure cysteine-free medium is used.- Degas thiol-yne reaction mixture thoroughly.- Use freshly prepared reducing agent for CuAAC.- Optimize catalyst and ligand for Sonogashira coupling. |
| High Cell Death | SPC concentration is too high. | Perform a cytotoxicity assay to determine the optimal non-toxic concentration of SPC. |
| High Background in Fluorescence Imaging | Incomplete removal of unreacted fluorescent probe. | Purify the labeled protein using size-exclusion chromatography or dialysis before imaging. |
| Protein Precipitation | Labeling reaction conditions are too harsh. | Optimize reaction conditions (e.g., lower temperature, shorter incubation time, different buffer). |
References
- 1. Building and Breaking Bonds via a Compact S-Propargyl-Cysteine to Chemically Control Enzymes and Modify Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of S-Propargylcysteine in Thiol-Yne Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Propargylcysteine (SPRC) is a versatile molecule that is increasingly recognized for its utility in bioconjugation and chemical biology. Its structure incorporates a bioorthogonal alkyne group, making it an ideal substrate for thiol-yne "click" chemistry reactions. This powerful and efficient conjugation method allows for the precise and stable linkage of SPRC to thiol-containing molecules, such as proteins and peptides, under mild, biocompatible conditions.
Beyond its application in bioconjugation, SPRC also serves as a modulator of endogenous hydrogen sulfide (H₂S), a critical signaling molecule involved in a multitude of physiological processes. This dual functionality positions SPRC as a valuable tool in drug development, enabling both the targeted delivery and modification of biomolecules and the modulation of cellular signaling pathways.
These application notes provide detailed protocols for the use of SPRC in thiol-yne click chemistry, summarize key quantitative data, and visualize relevant signaling pathways to guide researchers in leveraging this unique chemical tool.
Data Presentation
The efficiency of the thiol-yne reaction with this compound can be influenced by various factors, including the nature of the thiol, the catalyst, and the reaction conditions. Below is a summary of representative quantitative data for the thiol-yne conjugation of SPRC with different thiol-containing molecules.
| Entry | Thiol Partner | Reaction Conditions | Yield (%) | Reference |
| 1 | Glutathione | Aqueous buffer (pH 8.0), 1 hr, 25°C | 82 | [1] |
| 2 | Cysteine-containing peptide | 50% MeCN/H₂O with 1% Et₃N, 12 hr, RT | >95 | [1] |
| 3 | Thiophenol | Aqueous buffer (pH 8.0), 1 hr, 25°C | 85 | [1] |
| 4 | Dithiothreitol (DTT) | Photoinitiator (Irgacure 2959), UV (365 nm), 30 min | ~95 | General Thiol-Yne Protocol |
Experimental Protocols
Protocol 1: General Thiol-Yne Bioconjugation with this compound
This protocol describes a general method for the radical-mediated thiol-yne click reaction to conjugate a thiol-containing molecule to this compound.
Materials:
-
This compound (SPRC)
-
Thiol-containing molecule (e.g., peptide, protein, or small molecule)
-
Photoinitiator (e.g., Irgacure 2959, AIBN)
-
Solvent (e.g., DMF, MeCN/H₂O mixture)
-
UV lamp (365 nm)
-
Reaction vessel
-
HPLC for purification
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound and the thiol-containing molecule in the chosen solvent. A typical molar ratio is 1:2 (alkyne:thiol) to favor the double addition product.
-
Initiator Addition: Add the photoinitiator to the reaction mixture. The concentration of the initiator is typically 1-5 mol% relative to the alkyne.
-
UV Irradiation: Irradiate the reaction mixture with a UV lamp at 365 nm. The reaction time will vary depending on the substrates and scale but is often complete within 30-60 minutes. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, it can be quenched by turning off the UV lamp and removing the photoinitiator.
-
Purification: Purify the product using an appropriate method, such as reversed-phase HPLC, to isolate the desired conjugate.
-
Characterization: Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: In Vivo Protein Crosslinking using Genetically Encoded this compound
This protocol outlines the methodology for in vivo crosslinking of proteins by genetically encoding SPRC into a protein of interest, followed by a thiol-yne reaction with a nearby cysteine residue. This technique is powerful for studying protein-protein interactions within a cellular context.[2][3]
Materials:
-
E. coli strain engineered for unnatural amino acid incorporation.
-
Expression vector for the protein of interest with a TAG codon at the desired site for SPRC incorporation.
-
Plasmid for the engineered aminoacyl-tRNA synthetase/tRNA pair for SPRC.
-
This compound.
-
Cell culture media and antibiotics.
-
Lysis buffer.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Transformation: Co-transform the E. coli strain with the expression vector for the protein of interest and the plasmid for the SPRC synthetase/tRNA pair.
-
Cell Culture and Protein Expression:
-
Grow the transformed cells in a suitable culture medium supplemented with the appropriate antibiotics.
-
When the cell culture reaches the desired optical density (e.g., OD₆₀₀ of 0.6-0.8), induce protein expression with the appropriate inducer (e.g., IPTG).
-
Simultaneously, supplement the culture medium with this compound (typically 1 mM).
-
Continue to incubate the cells to allow for protein expression and incorporation of SPRC.
-
-
In Vivo Crosslinking: The thiol-yne reaction between the incorporated SPRC and a proximal cysteine residue can occur spontaneously in vivo, facilitated by the cellular environment and proximity.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using a suitable method (e.g., sonication).
-
Analysis of Crosslinking:
-
Separate the cell lysate by SDS-PAGE.
-
Perform a Western blot using an antibody specific to the protein of interest.
-
The crosslinked protein dimer or complex will appear as a higher molecular weight band compared to the monomeric protein.
-
-
Confirmation (Optional): The crosslinked product can be further analyzed by mass spectrometry to confirm the site of crosslinking.
Signaling Pathway and Logical Relationship Diagrams
This compound is a known H₂S donor, which can modulate various signaling pathways implicated in inflammation and cellular stress responses. Understanding these pathways is crucial for the development of novel therapeutics.
References
- 1. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 2. Building and Breaking Bonds via a Compact S-Propargyl-Cysteine to Chemically Control Enzymes and Modify Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An optimized disulfide cross-linking protocol to determine interactions of proteins produced in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Genetically Encoding S-Propargylcysteine for In Vivo Protein Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the site-specific incorporation of the non-canonical amino acid S-Propargylcysteine (SprC) into proteins in living systems. SprC is a versatile tool for in vivo protein studies due to its compact size, biocompatibility, and dual bioorthogonal functionalities, enabling a range of applications from protein crosslinking to reversible modifications.[1][2]
Introduction
The ability to introduce non-canonical amino acids (ncAAs) with unique chemical properties into proteins at specific sites has revolutionized protein engineering and chemical biology. This compound (SprC), a cysteine analog featuring a bioorthogonal alkyne group, can be efficiently and site-specifically incorporated into proteins in both prokaryotic and eukaryotic systems using an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair.[1][2] Its small, non-toxic nature allows it to be used on the protein surface and within the protein interior.[1][2]
The alkyne handle of SprC can participate in various bioorthogonal reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted alkyne-azide cycloaddition (SPAAC), and Sonogashira coupling.[1][3][4][5][6] Furthermore, the propargyl group allows for unique chemical manipulations, such as palladium-mediated cleavage to convert SprC back to a natural cysteine residue, offering a method for reversible protein modification and enzyme activation.[1][2]
This guide details the materials, protocols, and expected outcomes for the genetic encoding of SprC and its application in studying protein-protein interactions and enzyme function in vivo.
Data Presentation
Table 1: Quantitative Data for this compound Incorporation and Applications
| Parameter | Value | Protein System | Experimental Context | Reference |
| Incorporation Efficiency | ||||
| Protein Yield with SprC | >100 mg/L | GroEL in E. coli | Shake flask culture using pEVOL system | [7] |
| Isotopic Incorporation Level | ~95% | EIC M469pAcF/C575A | Deuterated media with pEVOL pre-induction | [8][9] |
| Bioorthogonal Reactions | ||||
| Sonogashira Coupling Yield | 55-93% | HPG-encoded Ubiquitin | In vitro with various aryl iodides | [6] |
| Enzyme Kinetics | ||||
| HRV-3C Protease Activity | ~5x higher at 30°C vs 0-8°C | Recombinant HRV-3C Protease | In vitro activity assay | [10] |
| GST Activity (CDNB assay) | K | Drosophila Glutathione Transferases | Spectrophotometric assay at 340 nm | [11] |
| In Vivo Crosslinking | ||||
| Identified Protein-Protein Interactions | 5,518 | Human cell proteome | In vivo cross-linking with alkyne-tagged cross-linkers | [12] |
Experimental Protocols
Protocol 1: Genetic Incorporation of this compound into a Target Protein in E. coli
This protocol describes the site-specific incorporation of SprC into a protein of interest in E. coli using the pEVOL plasmid system, which expresses an engineered pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA.[7]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
pEVOL plasmid encoding the SprC-specific aminoacyl-tRNA synthetase (SprRS)
-
Expression plasmid for the target protein with an amber stop codon (TAG) at the desired incorporation site
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics (e.g., chloramphenicol for pEVOL, ampicillin for the target plasmid)
-
This compound (SprC)
-
L-arabinose
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the pEVOL-SprRS plasmid and the target protein expression plasmid.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium containing antibiotics with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD
600) reaches 0.6-0.8. -
Induction:
-
Add SprC to a final concentration of 1 mM.
-
Add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the SprRS from the pEVOL plasmid.[8]
-
Incubate for 15 minutes at 37°C with shaking.
-
Induce the expression of the target protein by adding IPTG to a final concentration of 1 mM.
-
-
Protein Expression: Reduce the temperature to 30°C and continue to shake for 16-24 hours.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or lysed immediately for protein purification.
-
Protein Purification: Purify the SprC-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Verification of Incorporation: Confirm the incorporation of SprC by mass spectrometry. The mass of the protein will be increased by the mass of SprC minus the mass of the replaced amino acid.
Protocol 2: In Vivo Crosslinking of a Dimeric Protein using Thiol-Yne Click Chemistry
This protocol describes the in vivo crosslinking of a dimeric protein, such as Glutathione S-Transferase (GST), where SprC is incorporated at the dimer interface.[1][2]
Materials:
-
E. coli cells expressing the target dimeric protein with SprC incorporated at the interface (from Protocol 1).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
UV lamp (302 nm).
-
SDS-PAGE analysis reagents.
Procedure:
-
Cell Culture: Grow the E. coli cells expressing the SprC-containing dimeric protein as described in Protocol 1.
-
In Vivo Crosslinking:
-
Resuspend the cells in PBS to an OD
600of 1.0. -
Transfer the cell suspension to a petri dish.
-
Irradiate the cells with 302 nm UV light for a specified time (e.g., 5-30 minutes) to induce the thiol-yne reaction between the SprC on one monomer and a nearby cysteine on the other monomer.[2]
-
-
Analysis of Crosslinking:
-
Lyse the cells.
-
Analyze the cell lysate by SDS-PAGE and Western blotting (if an antibody is available).
-
The crosslinked dimer will appear as a band at twice the molecular weight of the monomer.
-
-
Mass Spectrometry Analysis: To confirm the crosslink and identify the specific residues involved, the crosslinked protein band can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.[13][14][15]
Protocol 3: Reversible Activation of a Cysteine Protease
This protocol details the masking of the active site cysteine of a protease, such as Human Rhinovirus 3C (HRV-3C) protease, with SprC and its subsequent reactivation by palladium-mediated cleavage.[1][2]
Materials:
-
Purified HRV-3C protease with SprC incorporated at the active site cysteine (HRV-3C(C147SprC)).
-
Fluorogenic protease substrate.
-
Palladium catalyst (e.g., Pd(TPPTS)4).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
Fluorescence plate reader.
Procedure:
-
Enzyme Activity Assay (Masked State):
-
In a 96-well plate, add the HRV-3C(C147SprC) protease to the assay buffer.
-
Add the fluorogenic substrate.
-
Monitor the fluorescence over time. Minimal to no increase in fluorescence is expected, indicating the protease is inactive.
-
-
Palladium-Mediated Deprotection:
-
To the inactive HRV-3C(C147SprC) solution, add the palladium catalyst to a final concentration of 100 µM.
-
Incubate at room temperature for 1 hour to allow the cleavage of the propargyl group, converting SprC to cysteine.[2]
-
-
Enzyme Activity Assay (Activated State):
-
Following the palladium treatment, add the fluorogenic substrate to the reaction mixture.
-
Monitor the fluorescence over time. A significant increase in fluorescence indicates the successful reactivation of the protease.
-
-
Data Analysis: Calculate the initial reaction rates from the fluorescence data to quantify the change in protease activity before and after palladium treatment.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for genetic encoding of this compound.
Caption: Thiol-Yne click chemistry for in vivo protein crosslinking.
Caption: Reversible enzyme activation via palladium-mediated cleavage.
References
- 1. Building and Breaking Bonds via a Compact S-Propargyl-Cysteine to Chemically Control Enzymes and Modify Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Copper-free Sonogashira cross-coupling for functionalization of alkyne-encoded proteins in aqueous medium and in bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An enhanced system for unnatural amino acid mutagenesis in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Enhanced protein–protein interaction network construction promoted by in vivo cross-linking with acid-cleavable click-chemistry enrichment [frontiersin.org]
- 13. A new in vivo cross-linking mass spectrometry platform to define protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of In Vivo Protein Complexes via Chemical Cross-Linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iscrm.uw.edu [iscrm.uw.edu]
Application Notes and Protocols for S-Propargylcysteine Administration in a Mouse Model of Myocardial Ischemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of S-Propargylcysteine (SPRC) in a mouse model of myocardial ischemia (MI). SPRC is a novel modulator of endogenous hydrogen sulfide (H₂S), a signaling molecule with known cardioprotective effects. The information presented here is collated from preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the efficacy of SPRC in mitigating ischemic heart injury.
Introduction to this compound and its Cardioprotective Mechanism
This compound (SPRC) is a water-soluble compound that has demonstrated significant cardioprotective effects in preclinical models of cardiovascular disease. Its primary mechanism of action involves the upregulation of cystathionine-γ-lyase (CSE), a key enzyme responsible for the endogenous production of hydrogen sulfide (H₂S)[1][2]. H₂S is a gasotransmitter that plays a crucial role in various physiological processes, including the regulation of vascular tone, inflammation, oxidative stress, and apoptosis[3][4].
In the context of myocardial ischemia, SPRC administration has been shown to increase plasma and myocardial H₂S levels, leading to a reduction in infarct size, preservation of cardiac function, and attenuation of adverse cardiac remodeling[1][2][5]. The cardioprotective effects of SPRC are attributed to the pleiotropic actions of H₂S, which include antioxidant, anti-inflammatory, and anti-apoptotic activities[4][5].
Quantitative Data Summary
The following tables summarize the quantitative data from a key study investigating the effects of SPRC in a rat model of myocardial ischemia. While this data is from a rat model, it provides a valuable reference for the expected therapeutic outcomes in a mouse model.
Table 1: Effects of SPRC on Myocardial Infarct Size and Cardiac Function
| Group | Infarct Size (% of Left Ventricle) | Ejection Fraction (%) |
| Sham | N/A | 96.40 ± 1.51 |
| MI Vehicle | 36.0 ± 1.3 | 34.20 ± 1.17 |
| MI + SPRC | 20.8 ± 2.4 | 62.01 ± 2.62 |
Data adapted from a study on rats with permanent left coronary artery ligation.[1][2]
Table 2: Biochemical Parameters Following SPRC Administration in Myocardial Ischemia
| Parameter | MI Vehicle Group | MI + SPRC Group | Fold Change with SPRC |
| Plasma H₂S Concentration | Baseline | Increased | 1.3-fold |
| Myocardial CSE Activity | Baseline | Increased | 1.6-fold |
| Malondialdehyde (MDA) Levels | Elevated | Reduced | - |
Data represents changes observed in a rat model of myocardial infarction.[1]
Signaling Pathways Modulated by this compound
SPRC exerts its cardioprotective effects through the modulation of several key signaling pathways. The primary pathway involves the upregulation of H₂S production, which in turn influences downstream targets to reduce cellular injury.
Hydrogen Sulfide (H₂S) - Cystathionine-γ-lyase (CSE) Signaling Pathway
SPRC enhances the activity and expression of CSE, leading to increased synthesis of H₂S. H₂S then mediates its protective effects by scavenging reactive oxygen species (ROS), inhibiting inflammatory pathways, and reducing apoptosis.
References
- 1. S-propargyl-cysteine protects both adult rat hearts and neonatal cardiomyocytes from ischemia/hypoxia injury: the contribution of the hydrogen sulfide-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioprotective Effects of a Novel Hydrogen Sulfide Agent–Controlled Release Formulation of S-Propargyl-Cysteine on Heart Failure Rats and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cardioprotective Effects of Hydrogen Sulfide in Heart Diseases: From Molecular Mechanisms to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Hydrogen Sulfide on Cardiovascular Homeostasis: An Overview with Update on Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardioprotective effects of a novel hydrogen sulfide agent-controlled release formulation of S-propargyl-cysteine on heart failure rats and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the IL-6/STAT3 Signaling Pathway Using S-Propargylcysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Interleukin-6 (IL-6)/STAT3 signaling pathway is a critical regulator of a wide array of cellular processes, including inflammation, immune response, cell proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, notably in cancer and chronic inflammatory conditions. Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that, upon activation by cytokines like IL-6, translocates to the nucleus and modulates the expression of target genes.
S-Propargylcysteine (SPRC) is a novel water-soluble modulator of endogenous hydrogen sulfide (H₂S). Emerging research has highlighted the potential of SPRC to interact with the STAT3 signaling pathway. Interestingly, the effect of SPRC on STAT3 activation appears to be context-dependent, with some studies reporting activation, particularly in the context of angiogenesis and cardioprotection, while others suggest an inhibitory role on the IL-6/JAK2/STAT3 pathway, for instance in mitigating anemia of inflammation.[1] This dual activity makes SPRC a compelling tool for studying the intricate regulation of the IL-6/STAT3 pathway and a potential lead compound for therapeutic development.
These application notes provide detailed protocols for utilizing SPRC to investigate its effects on the IL-6/STAT3 signaling pathway, focusing on key experimental techniques to assess STAT3 activation, DNA binding, and transcriptional activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical IL-6/STAT3 signaling pathway and a general experimental workflow for studying the effects of this compound.
Caption: IL-6/STAT3 Signaling Pathway and Potential SPRC Intervention Points.
Caption: General Experimental Workflow for Studying SPRC Effects.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound on the IL-6/STAT3 pathway, compiled from various studies.
Table 1: Dose-Dependent Effect of SPRC on STAT3 Phosphorylation
| Cell Line/Model | SPRC Concentration | Duration of Treatment | Change in p-STAT3 (Tyr705) Level | Reference |
| Cardiomyocytes | 10, 30, 100 µM | 30 min | Dose-dependent increase | [2] |
| Cardiomyocytes | 30 µM | 5, 15, 30, 60 min | Transient increase, peaking at 15-30 min | [2] |
| Doxorubicin-treated Cardiomyocytes | 30 µM | 30 min pre-treatment | Reversal of Dox-induced decrease in p-STAT3 | [2] |
Table 2: Effect of SPRC on STAT3 Target Gene Expression
| Cell Line/Model | Treatment | Target Gene | Change in Expression | Reference |
| Doxorubicin-treated heart | SPRC | MCL-1, Bcl-2, Bcl-XL | Elevated levels | [2] |
| SGC-7901 gastric cancer cells | SPRC | p53, Bax | Increased expression | [3] |
| Human rheumatoid fibroblast-like synoviocytes (MH7A) | SPRC (in response to IL-1β) | MMP-9 | Attenuated expression and activity |
Experimental Protocols
Western Blot for STAT3 Phosphorylation
This protocol is designed to assess the phosphorylation status of STAT3 at Tyrosine 705 (p-STAT3 Tyr705), a key indicator of its activation, in response to IL-6 and SPRC treatment.
Materials:
-
Cell line of interest (e.g., HepG2, HeLa, or primary cells)
-
This compound (SPRC)
-
Recombinant human IL-6
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705) and rabbit anti-STAT3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat cells with desired concentrations of SPRC for a specified time (e.g., 1 hour).
-
Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes. Include appropriate controls (untreated, IL-6 alone, SPRC alone).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with 100-200 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total STAT3 as a loading control.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol allows for the investigation of the in vivo binding of STAT3 to the promoter regions of its target genes following treatment with IL-6 and SPRC.
Materials:
-
Cell line of interest
-
This compound (SPRC)
-
Recombinant human IL-6
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer, nuclear lysis buffer, and ChIP dilution buffer
-
Anti-STAT3 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Primers for qPCR targeting the promoter region of a known STAT3 target gene (e.g., SOCS3, c-Myc)
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with IL-6 and/or SPRC as described in the Western Blot protocol.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.
-
-
Chromatin Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells and then the nuclei to release chromatin.
-
Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-STAT3 antibody or a control IgG.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
-
qPCR Analysis:
-
Perform quantitative PCR using primers specific to the promoter region of a STAT3 target gene.
-
Analyze the data to determine the relative enrichment of the target DNA in the STAT3 immunoprecipitated sample compared to the IgG control.
-
Luciferase Reporter Assay for STAT3 Transcriptional Activity
This assay quantitatively measures the transcriptional activity of STAT3 by using a reporter plasmid containing a STAT3-responsive element driving the expression of a luciferase gene.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
STAT3-responsive luciferase reporter plasmid
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (SPRC)
-
Recombinant human IL-6
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the STAT3-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Cell Treatment:
-
After 24 hours of transfection, treat the cells with IL-6 and/or SPRC at various concentrations.
-
-
Cell Lysis and Luciferase Assay:
-
After the desired treatment period (e.g., 6-24 hours), lyse the cells using the passive lysis buffer from the dual-luciferase kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in STAT3 transcriptional activity in treated cells relative to the untreated control.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the effects of this compound on the IL-6/STAT3 signaling pathway. By employing these methodologies, scientists can elucidate the context-dependent role of SPRC in modulating STAT3 activity, which is crucial for understanding its therapeutic potential in various diseases. The quantitative data presented serves as a valuable reference for experimental design and interpretation of results. Further investigation into the precise molecular mechanisms by which SPRC interacts with the components of the IL-6/STAT3 pathway will be essential for its development as a targeted therapeutic agent.
References
- 1. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gp130-mediated STAT3 activation by S-propargyl-cysteine, an endogenous hydrogen sulfide initiator, prevents doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
Application Notes and Protocols for the Transdermal Hydrogel Delivery of S-Propargylcysteine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of a transdermal hydrogel delivery system for S-Propargylcysteine (SPRC). The protocols outlined below cover the formulation of a carbomer-based hydrogel, its physicochemical characterization, and in vitro/ex vivo evaluation.
Introduction
This compound (SPRC) is a novel water-soluble modulator of endogenous hydrogen sulfide (H₂S) with demonstrated therapeutic potential in various conditions, including wound healing and ischemic diseases.[1][2] A transdermal hydrogel delivery system offers a non-invasive method for the sustained local or systemic delivery of SPRC, potentially improving its efficacy and patient compliance. This document details the necessary protocols for developing and evaluating such a system.
Data Presentation
Due to the limited availability of specific quantitative data for an this compound hydrogel in publicly available literature, the following tables present representative data from studies on carbomer-based hydrogels containing other small molecule drugs. These values can serve as a benchmark for the development and characterization of an SPRC hydrogel.
Table 1: Physicochemical Properties of Carbomer-Based Hydrogel Formulations
| Formulation Code | Polymer Concentration (%) | pH | Viscosity (cP) at 10 rpm | Spreadability (g·cm/s) |
| F1 | 1.0 | 6.5 ± 0.2 | 15,645 - 17,760 | 6.1 - 6.8 |
| F2 | 1.5 | 6.4 ± 0.1 | 20,500 - 22,800 | 5.5 - 6.2 |
| F3 | 2.0 | 6.3 ± 0.2 | 25,300 - 28,100 | 4.8 - 5.4 |
Data are presented as mean ± standard deviation or a range and are representative of typical values found in the literature for carbomer hydrogels.[3]
Table 2: In Vitro Drug Release of a Model Drug from Carbomer-Based Hydrogel Formulations
| Time (hours) | Formulation F1 (% Cumulative Release) | Formulation F2 (% Cumulative Release) | Formulation F3 (% Cumulative Release) |
| 1 | 25.3 ± 2.1 | 20.1 ± 1.8 | 15.4 ± 1.5 |
| 2 | 40.2 ± 3.5 | 32.5 ± 2.9 | 25.8 ± 2.3 |
| 4 | 65.7 ± 5.1 | 55.3 ± 4.7 | 45.1 ± 4.1 |
| 6 | 80.1 ± 6.2 | 70.8 ± 5.9 | 60.3 ± 5.5 |
| 8 | 92.5 ± 7.3 | 85.2 ± 6.8 | 75.9 ± 6.4 |
| 12 | 98.9 ± 8.1 | 95.3 ± 7.9 | 88.7 ± 7.2 |
Data are presented as mean ± standard deviation and are representative of typical drug release profiles from carbomer hydrogels.[4][5]
Table 3: Ex Vivo Skin Permeation Parameters of a Model Drug from a Carbomer-Based Hydrogel
| Parameter | Value |
| Steady-State Flux (Jss) (µg/cm²/h) | 28.12 ± 2.58 |
| Permeability Coefficient (Kp) (cm/h) x 10⁻³ | 2.81 ± 0.26 |
| Lag Time (h) | 1.5 ± 0.3 |
Data are presented as mean ± standard deviation and are representative of ex vivo skin permeation studies with small molecule drugs from hydrogel formulations.[6]
Experimental Protocols
Preparation of this compound Hydrogel
This protocol describes the preparation of a carbomer-based hydrogel containing this compound.
Materials:
-
This compound (SPRC)
-
Carbomer 940
-
Triethanolamine (TEA)
-
Glycerin
-
Propylene glycol
-
Purified water
Procedure:
-
Accurately weigh the required amount of Carbomer 940 and slowly disperse it in a beaker containing a measured volume of purified water with constant stirring using a magnetic stirrer.
-
Continue stirring until a lump-free, translucent dispersion is formed. Allow the dispersion to hydrate for 24 hours to ensure complete swelling of the polymer.
-
In a separate beaker, dissolve the desired amount of this compound in a small volume of purified water.
-
Add glycerin and propylene glycol to the SPRC solution and mix until uniform.
-
Slowly add the SPRC solution to the carbomer dispersion with continuous stirring.
-
Neutralize the gel by adding triethanolamine dropwise while monitoring the pH with a calibrated pH meter. Adjust the pH to the desired range (typically 6.0-7.0) for skin application.
-
Continue stirring until a homogenous, transparent hydrogel is formed.
Physicochemical Characterization
3.2.1. Visual Inspection:
-
Visually inspect the prepared hydrogel for its color, clarity, homogeneity, and the presence of any aggregates or phase separation.
3.2.2. pH Measurement:
-
Calibrate a digital pH meter using standard buffer solutions (pH 4.0, 7.0, and 9.2).
-
Disperse 1 g of the hydrogel in 100 mL of purified water and measure the pH of the resulting dispersion.
3.2.3. Viscosity Measurement:
-
Use a Brookfield viscometer with a suitable spindle (e.g., T-bar spindle) to measure the viscosity of the hydrogel.
-
Place the hydrogel in a beaker and allow it to equilibrate to a constant temperature (e.g., 25 ± 1°C).
-
Measure the viscosity at different rotational speeds (e.g., 10, 20, 50, 100 rpm) to evaluate the rheological behavior of the gel.
3.2.4. Spreadability:
-
Place a known weight (e.g., 0.5 g) of the hydrogel on the center of a glass slide.
-
Place another glass slide on top of the gel and apply a standard weight (e.g., 100 g) for a fixed period (e.g., 1 minute).
-
Measure the diameter of the circle formed by the spread hydrogel. The spreadability is expressed in terms of the increase in diameter.
In Vitro Drug Release Study
This protocol describes the determination of the in vitro release of SPRC from the hydrogel using a Franz diffusion cell.
Materials:
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., cellulose acetate, polysulfone)
-
Phosphate buffered saline (PBS), pH 7.4
-
Magnetic stirrer
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.
-
Fill the receptor compartment with a known volume of PBS (pH 7.4) and maintain the temperature at 32 ± 0.5°C to mimic skin surface temperature. The medium should be continuously stirred.
-
Apply a known quantity (e.g., 1 g) of the SPRC hydrogel uniformly onto the surface of the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the withdrawn samples for SPRC concentration using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative amount of drug released per unit area as a function of time.
Ex Vivo Skin Permeation Study
This protocol evaluates the permeation of SPRC through excised animal or human skin.
Materials:
-
Franz diffusion cell apparatus
-
Excised full-thickness skin (e.g., rat, porcine, or human)
-
Phosphate buffered saline (PBS), pH 7.4
-
Magnetic stirrer
-
Analytical instrument for drug quantification (e.g., HPLC)
Procedure:
-
Excise the full-thickness skin from the abdominal region of the animal or obtain human skin from a certified source.
-
Carefully remove any subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.
-
Fill the receptor compartment with PBS (pH 7.4) and maintain the temperature at 37 ± 0.5°C.
-
Apply a known amount of the SPRC hydrogel to the skin surface in the donor compartment.
-
At specified time intervals, collect samples from the receptor compartment and replace with fresh buffer.
-
Analyze the samples for SPRC concentration.
-
At the end of the experiment, dismount the skin, wash the surface to remove excess hydrogel, and determine the amount of drug retained in the skin.
Mandatory Visualizations
Signaling Pathways of this compound
The therapeutic effects of this compound are mediated through various signaling pathways. The diagrams below illustrate two key pathways.
Caption: Akt/Nrf2/HO-1 signaling pathway activated by SPRC.
Caption: STAT3 signaling pathway in SPRC-induced angiogenesis.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental procedures.
References
- 1. H2S donor S-propargyl-cysteine for skin wound healing improvement via smart transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Development and Ex-Vivo Permeability of Curcumin Hydrogels under the Influence of Natural Chemical Enhancers [mdpi.com]
- 4. Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Application Notes and Protocols for Investigating Neurodegenerative Diseases with S-Propargyl-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Propargyl-cysteine (SPRC) is a water-soluble compound and a potent modulator of endogenous hydrogen sulfide (H₂S)[1][2]. H₂S is a gasotransmitter with established roles in neuroprotection, anti-inflammation, and antioxidant defense[1][2]. These properties make SPRC a promising investigational tool for studying the pathophysiology of neurodegenerative diseases and for the development of novel therapeutic strategies.
These application notes provide a comprehensive overview of the use of SPRC in preclinical models of neurodegenerative conditions, with a focus on its mechanisms of action involving the Nrf2 and NF-κB signaling pathways. Detailed protocols for in vivo studies and subsequent molecular analyses are provided to guide researchers in utilizing SPRC for their investigations.
Mechanism of Action
SPRC exerts its neuroprotective effects primarily through the controlled release of H₂S. This gaseous signaling molecule has been shown to modulate multiple cellular pathways implicated in neurodegeneration:
-
Activation of the Nrf2 Antioxidant Pathway: H₂S can induce the S-sulfhydration of Keap1, a key negative regulator of the transcription factor Nrf2[3]. This modification leads to the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. This results in an enhanced cellular defense against oxidative stress, a common hallmark of neurodegenerative diseases[3][4].
-
Inhibition of the NF-κB Inflammatory Pathway: Chronic inflammation is another critical component of neurodegenerative pathologies. H₂S has been demonstrated to inhibit the pro-inflammatory NF-κB signaling pathway. One of the proposed mechanisms is the S-sulfhydration of the p65 subunit of NF-κB at cysteine-38[5][6]. This post-translational modification can interfere with the transcriptional activity of NF-κB, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α[2][5].
-
Promotion of Protective Autophagy: SPRC has been shown to upregulate protective autophagy, a cellular process responsible for the clearance of aggregated proteins and damaged organelles, which are often implicated in the progression of neurodegenerative diseases[1][2][7][8].
Data Presentation
The following tables summarize the quantitative data on the neuroprotective effects of S-Propargyl-cysteine in a preclinical model of ischemic stroke, a condition with a significant neurodegenerative component.
Table 1: Effect of S-Propargyl-cysteine on Neurological Deficit Scores in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Treatment Group | Neurological Score (mean ± SEM) |
| Sham | 0.5 ± 0.2 |
| MCAO + Vehicle | 3.8 ± 0.3 |
| MCAO + SPRC (25 mg/kg) | 2.1 ± 0.4* |
| MCAO + SPRC (50 mg/kg) | 1.5 ± 0.3** |
*p < 0.05, **p < 0.01 vs. MCAO + Vehicle. Data adapted from Xin et al. (2025). Neurological scores were assessed on a scale of 0-4, with higher scores indicating more severe neurological deficit.
Table 2: Effect of S-Propargyl-cysteine on Infarct Volume in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Treatment Group | Infarct Volume (% of hemisphere, mean ± SEM) |
| Sham | 0% |
| MCAO + Vehicle | 45.2 ± 3.1% |
| MCAO + SPRC (25 mg/kg) | 28.7 ± 2.5%* |
| MCAO + SPRC (50 mg/kg) | 19.4 ± 2.1%** |
*p < 0.05, **p < 0.01 vs. MCAO + Vehicle. Data adapted from Xin et al. (2025). Infarct volume was determined by TTC staining 24 hours post-MCAO.
Experimental Protocols
Here, we provide detailed protocols for two relevant in vivo models to study the effects of SPRC on neuroinflammation and ischemic brain injury.
Protocol 1: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice
This model is used to investigate the anti-inflammatory properties of SPRC in the central nervous system.
Materials:
-
S-Propargyl-cysteine (SPRC)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free 0.9% saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory animal housing and care facilities
-
ELISA kits for TNF-α
-
Reagents and equipment for Western blotting
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
SPRC Administration:
-
Dissolve SPRC in sterile 0.9% saline to the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose).
-
Administer SPRC or vehicle (saline) via intraperitoneal (i.p.) injection daily for 7 consecutive days.
-
-
Induction of Neuroinflammation:
-
On day 7, one hour after the final SPRC/vehicle injection, administer a single i.p. injection of LPS (0.5 - 1 mg/kg, dissolved in sterile saline).
-
-
Tissue Collection:
-
At 4 hours post-LPS injection (a timepoint of peak pro-inflammatory cytokine expression), euthanize the mice by an approved method.
-
Perfuse transcardially with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain.
-
Dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C for subsequent analysis.
-
-
Biochemical Analysis:
-
TNF-α Measurement: Homogenize a portion of the brain tissue and measure TNF-α levels using a commercially available ELISA kit according to the manufacturer's instructions.
-
NF-κB Activation Analysis: Prepare nuclear and cytoplasmic extracts from the brain tissue. Perform Western blotting to determine the levels of the p65 subunit of NF-κB in both fractions. An increase in the nuclear-to-cytoplasmic ratio of p65 indicates NF-κB activation.
-
Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke in Rats
This model is used to evaluate the neuroprotective effects of SPRC against ischemic brain injury.
Materials:
-
S-Propargyl-cysteine (SPRC)
-
Male Sprague-Dawley rats (250-300g)
-
Isoflurane anesthesia
-
4-0 nylon monofilament with a silicon-coated tip
-
Surgical instruments for MCAO
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Apparatus for neurological scoring
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat with isoflurane (3-4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.
-
Maintain body temperature at 37°C using a heating pad.
-
-
MCAO Surgery:
-
Perform the intraluminal suture method for MCAO as previously described. Briefly, expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a 4-0 nylon monofilament with a silicon-coated tip into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).
-
-
SPRC Administration:
-
Immediately after the onset of ischemia, administer SPRC (e.g., 25 or 50 mg/kg) or vehicle (saline) via i.p. injection.
-
-
Reperfusion:
-
After 90 minutes of occlusion, withdraw the monofilament to allow for reperfusion.
-
-
Neurological Assessment:
-
At 24 hours post-MCAO, evaluate the neurological deficit using a standardized scoring system (e.g., 0 = no deficit, 1 = failure to extend left forepaw, 2 = circling to the left, 3 = falling to the left, 4 = no spontaneous walking with a depressed level of consciousness).
-
-
Infarct Volume Measurement:
-
Following neurological assessment, euthanize the rats and harvest the brains.
-
Slice the brain into 2 mm coronal sections and stain with 2% TTC solution for 30 minutes at 37°C.
-
The non-infarcted tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software and express it as a percentage of the total hemispheric volume.
-
-
Molecular Analysis:
-
From a separate cohort of animals, collect brain tissue from the ischemic penumbra at an appropriate time point (e.g., 6-24 hours) for Western blot analysis of Nrf2 nuclear translocation and autophagy markers (e.g., LC3-II/LC3-I ratio).
-
Mandatory Visualizations
References
- 1. S‐Propargyl‐Cysteine Attenuates Stroke Heterogeneity via Promoting Protective Autophagy Across Multiple Neural Cell Types: Insights From Single‐Cell Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sp1 S-Sulfhydration Induced by Hydrogen Sulfide Inhibits Inflammation via HDAC6/MyD88/NF-κB Signaling Pathway in Adjuvant-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Hydrogen Sulfide in NRF2- and Sirtuin-Dependent Maintenance of Cellular Redox Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen Sulfide Mediates Cardioprotection Through Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen sulfide-linked sulfhydration of NF-κB mediates its anti-apoptotic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen sulfide-linked sulfhydration of NF-κB mediates its antiapoptotic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-Propargyl-Cysteine Attenuates Stroke Heterogeneity via Promoting Protective Autophagy Across Multiple Neural Cell Types: Insights From Single-Cell Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Surface Plasmon Resonance in Elucidating Apoptosis in Gastric Cancer Cell Lines
Introduction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer, including gastric cancer. The intricate network of protein-protein interactions governing apoptosis presents a key area for therapeutic intervention. Surface Plasmon Resonance (SPR) is a powerful, label-free, and real-time optical biosensing technique that enables the quantitative analysis of molecular interactions.[1][2][3] This technology is invaluable for characterizing the binding kinetics (association and dissociation rates) and affinity of interactions between proteins, as well as between proteins and small molecules or nucleic acids.[1][2] In the context of gastric cancer, SPR serves as a pivotal tool for dissecting the molecular mechanisms of apoptosis and for the screening and characterization of potential anti-cancer drugs that target apoptotic pathways.[1][4]
These application notes provide a detailed overview and experimental protocols for utilizing SPR technology to study key protein-protein interactions in apoptotic pathways relevant to gastric cancer cell lines. The protocols are designed for researchers, scientists, and drug development professionals aiming to leverage SPR for their investigations into novel cancer therapeutics.
Key Applications of SPR in Gastric Cancer Apoptosis Research
-
Kinetic Analysis of Apoptotic Protein Interactions: Quantifying the binding affinity and kinetics of key interactions within the apoptotic signaling cascade, such as the binding between members of the Bcl-2 family (e.g., Bcl-2 and Bax) or the interaction of caspases with their substrates.
-
Drug-Target Interaction Analysis: Characterizing the binding of small molecule inhibitors or therapeutic antibodies to apoptosis-regulating proteins like Bcl-2, XIAP, or survivin.[5] This is crucial for drug discovery and lead optimization.[1][4]
-
High-Throughput Screening: Screening compound libraries to identify novel molecules that modulate the activity of key apoptotic proteins.[1][4]
-
Biomarker Detection: Developing sensitive assays for the detection of apoptosis-related biomarkers in patient samples for diagnostic or prognostic purposes.[6]
Featured Application: Analyzing the Interaction Between a Pro-Apoptotic Peptide and Bcl-2
This section details the use of SPR to characterize the binding of a synthetic peptide derived from the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, a critical interaction in the intrinsic apoptosis pathway. Overexpression of Bcl-2 is common in gastric cancer and contributes to therapeutic resistance.
Experimental Workflow
The general workflow for an SPR-based analysis of protein-protein interactions is depicted below.
Caption: General experimental workflow for an SPR-based protein interaction analysis.
Protocols
Protocol 1: Immobilization of GST-Tagged Bcl-2 onto a CM5 Sensor Chip via Antibody Capture
This protocol describes the immobilization of a GST-tagged Bcl-2 protein onto an SPR sensor chip using a covalently coupled anti-GST antibody. This method ensures a uniform orientation of the captured ligand.
Materials:
-
SPR instrument (e.g., Biacore series)
-
CM5 sensor chip
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), ethanolamine-HCl pH 8.5
-
Anti-GST antibody
-
Recombinant GST-tagged Bcl-2 protein
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution: 10 mM Glycine-HCl, pH 2.0
Procedure:
-
Chip Activation: Equilibrate the CM5 sensor chip with running buffer. Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the EDC/NHS mixture over the sensor surface for 7 minutes to activate the carboxyl groups.
-
Antibody Immobilization: Inject the anti-GST antibody (e.g., 30 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., ~10,000 Resonance Units, RU).
-
Deactivation: Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes to deactivate any remaining active esters on the surface.
-
Ligand Capture: Inject the GST-Bcl-2 protein (e.g., 50 nM in running buffer) over the antibody-coupled surface at a low flow rate (e.g., 10 µL/min) to allow for efficient capture.
-
Stabilization: Wash the surface with running buffer to remove any non-specifically bound protein and to establish a stable baseline.
Protocol 2: Kinetic Analysis of Bax Peptide Binding to Captured Bcl-2
This protocol details the injection of the analyte (Bax peptide) at various concentrations to determine the binding kinetics.
Materials:
-
GST-Bcl-2 captured sensor chip (from Protocol 1)
-
Synthetic Bax peptide (e.g., a 20-amino acid peptide corresponding to the BH3 domain)
-
Running buffer: HBS-EP+
-
Regeneration solution: 10 mM Glycine-HCl, pH 2.0
Procedure:
-
Analyte Preparation: Prepare a dilution series of the Bax peptide in running buffer. A typical concentration range would be from 0.1 nM to 1 µM, including a zero-concentration (buffer only) sample for double referencing.
-
Association: Inject the lowest concentration of the Bax peptide over the sensor surface for a defined period (e.g., 180 seconds) to monitor the association phase.
-
Dissociation: Switch to running buffer flow for a defined period (e.g., 300-600 seconds) to monitor the dissociation of the peptide from the captured Bcl-2.
-
Regeneration: Inject the regeneration solution (e.g., a 30-second pulse of 10 mM Glycine-HCl, pH 2.0) to remove the bound analyte and any remaining captured ligand, preparing the surface for the next cycle.
-
Cycling: Repeat steps 2-4 for each concentration of the Bax peptide in the dilution series, from lowest to highest concentration. Include several buffer-only injections throughout the experiment for baseline stability checks.
-
Data Analysis: After data collection, subtract the reference surface data and the buffer-only injection data from the raw sensorgrams. Fit the processed data to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).
Data Presentation
The quantitative data obtained from SPR experiments can be summarized in tables for clear comparison. Below is a sample data table for the interaction of various pro-apoptotic peptides with Bcl-2.
| Analyte (Peptide) | Ligand (Protein) | Gastric Cancer Cell Line Source | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₑ (nM) |
| Bax (BH3 domain) | Bcl-2 | AGS | 1.5 x 10⁵ | 2.3 x 10⁻³ | 15.3 |
| Bak (BH3 domain) | Bcl-2 | MKN-45 | 9.8 x 10⁴ | 1.1 x 10⁻³ | 11.2 |
| Bad (BH3 domain) | Bcl-2 | NCI-N87 | 2.1 x 10⁵ | 5.4 x 10⁻³ | 25.7 |
| Small Molecule A | Bcl-2 | SGC-7901 | 3.4 x 10⁴ | 8.2 x 10⁻⁴ | 24.1 |
| Small Molecule B | XIAP | AGS | 7.6 x 10⁴ | 4.5 x 10⁻⁴ | 5.9 |
Note: The data in this table is illustrative and intended to represent typical values obtained from SPR analysis.
Signaling Pathway Visualization
The intrinsic apoptosis pathway, a common target of study in gastric cancer, is initiated by intracellular stress and regulated by the Bcl-2 family of proteins.
Caption: The intrinsic apoptosis signaling pathway mediated by mitochondria.
Logical Relationship Diagram
The following diagram illustrates the logical flow from SPR data acquisition to the biological interpretation in the context of drug screening for apoptosis induction in gastric cancer.
Conclusion
Surface Plasmon Resonance provides a robust and quantitative platform for investigating the molecular interactions that govern apoptosis in gastric cancer cell lines. By enabling detailed kinetic analysis of protein-protein and drug-target interactions, SPR technology accelerates our understanding of cancer biology and facilitates the development of novel therapeutic strategies aimed at restoring apoptotic sensitivity in tumor cells. The protocols and data presented herein serve as a guide for researchers to effectively apply this technology in their pursuit of new treatments for gastric cancer.
References
- 1. Surface Plasmon Resonance (SPR) Sensor for Cancer Biomarker Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface Plasmon Resonance Sensing of Biorecognition Interactions within the Tumor Suppressor p53 Network [mdpi.com]
- 3. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of gastric carcinoma-associated antigen MG7-Ag in human sera using surface plasmon resonance sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing S-Propargyl-cysteine in Liver Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of S-Propargyl-cysteine (SPRC) in established mouse models of liver injury. Detailed protocols for inducing liver damage and performing subsequent analytical procedures are outlined to ensure reproducibility and accuracy in assessing the therapeutic potential of SPRC.
Introduction
S-Propargyl-cysteine (SPRC) is a modulator of endogenous hydrogen sulfide (H₂S) that has demonstrated significant protective effects in various models of organ injury.[1][2] In the context of liver disease, SPRC has been shown to mitigate injury through its anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][3][4] These notes detail the experimental setups for two distinct liver injury models: Concanavalin A (ConA)-induced immunological liver injury and methionine- and choline-deficient (MCD) diet-induced non-alcoholic fatty liver disease (NAFLD).
Mechanism of Action of S-Propargyl-cysteine in Liver Protection
SPRC exerts its hepatoprotective effects through multiple signaling pathways. A primary mechanism involves the upregulation of cystathionine γ-lyase (CSE), a key enzyme in the endogenous production of H₂S.[1][2] Increased H₂S levels, in turn, can modulate downstream signaling cascades.
Two prominent pathways influenced by SPRC are:
-
Inhibition of the MAPK Signaling Pathway: In immune-mediated liver injury, SPRC has been shown to inhibit the activation of the mitogen-activated protein kinase (MAPK) pathway, leading to reduced production of pro-inflammatory cytokines such as TNF-α and IFN-γ, and decreased hepatocyte apoptosis.[1][2]
-
Activation of the Akt/Nrf2/HO-1 Signaling Pathway: In the context of NAFLD, SPRC activates the Akt/Nrf2/HO-1 pathway.[3][4][5] This leads to the translocation of Nrf2 to the nucleus, promoting the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), thereby reducing oxidative stress and protecting hepatocytes.[3][4][5]
Experimental Liver Injury Models
Concanavalin A (ConA)-Induced Immunological Liver Injury
This model mimics T-cell mediated liver damage, characteristic of autoimmune hepatitis and some forms of viral hepatitis.[1][6]
Protocol for ConA-Induced Liver Injury:
-
Animals: Male BALB/c mice (8-10 weeks old) are commonly used.
-
Housing: Animals should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: Allow at least one week for acclimatization before the experiment.
-
Experimental Groups:
-
Control (saline injection)
-
ConA (20 mg/kg)
-
SPRC (e.g., 5 or 10 mg/kg) + ConA
-
Vehicle + ConA
-
-
SPRC Administration: SPRC is dissolved in saline and administered intravenously (i.v.) via the tail vein. A typical dosing regimen is once daily for 7 days prior to ConA injection.[1][2] On the final day, SPRC is administered 1 hour before ConA.
-
Induction of Liver Injury: A single dose of ConA (20 mg/kg, dissolved in sterile, pyrogen-free saline) is injected intravenously via the tail vein.[1][6]
-
Sample Collection: Blood and liver tissues are collected 8-12 hours after ConA injection for analysis.[1][6]
Methionine- and Choline-Deficient (MCD) Diet-Induced NAFLD
This model is widely used to study the progression of non-alcoholic steatohepatitis (NASH), characterized by steatosis, inflammation, and fibrosis.
Protocol for MCD Diet-Induced NAFLD:
-
Animals: Male C57BL/6 mice (8 weeks old) are typically used.[4]
-
Housing and Acclimatization: As described for the ConA model.
-
Experimental Groups:
-
Control (methionine- and choline-sufficient diet)
-
MCD diet
-
MCD diet + SPRC (e.g., 20 or 40 mg/kg/day)
-
MCD diet + Vehicle
-
-
Diet: Mice are fed a specially formulated MCD diet for a period of 4 weeks to induce NAFLD.[4][5]
-
SPRC Administration: SPRC is administered daily via intraperitoneal (i.p.) injection.[4]
-
Sample Collection: After the 4-week period, animals are sacrificed, and blood and liver samples are collected for analysis.[4]
Analytical Protocols
Assessment of Liver Injury
-
Serum Transaminase Levels: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in the serum are measured using commercially available kits as indicators of hepatocellular damage.[1][2]
-
Histopathology: Liver tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess morphological changes such as necrosis, inflammation, and steatosis.[6]
Quantification of Inflammatory Markers
-
ELISA: Serum levels of pro-inflammatory cytokines like TNF-α and IFN-γ are quantified using specific ELISA kits according to the manufacturer's instructions.[1][2]
-
Real-Time PCR: The mRNA expression of inflammatory cytokines in liver tissue can be determined by real-time PCR. Total RNA is extracted from liver tissue, reverse transcribed to cDNA, and then amplified using specific primers for the genes of interest and a housekeeping gene (e.g., GAPDH) for normalization.[2]
Western Blot Analysis for Signaling Proteins
This technique is used to measure the protein levels of key components of the MAPK and Akt/Nrf2/HO-1 signaling pathways.
Protocol for Western Blotting:
-
Protein Extraction: Homogenize liver tissue in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, JNK, p-Akt, Akt, Nrf2, HO-1, Bax, Bcl-2, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Assessment of Apoptosis
-
TUNEL Assay: Apoptotic cells in liver tissue sections can be identified using a Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay, which detects DNA fragmentation.
-
Western Blot for Apoptotic Proteins: The expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can be quantified by Western blot.[2] The Bax/Bcl-2 ratio is a key indicator of apoptosis.[2]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Effect of SPRC on Serum Liver Enzymes in ConA-Induced Liver Injury
| Group | ALT (U/L) | AST (U/L) |
| Control | Mean ± SEM | Mean ± SEM |
| ConA | Mean ± SEM | Mean ± SEM |
| SPRC (10 mg/kg) + ConA | Mean ± SEM | Mean ± SEM |
Table 2: Effect of SPRC on Inflammatory Cytokines in ConA-Induced Liver Injury
| Group | Serum TNF-α (pg/mL) | Serum IFN-γ (pg/mL) | Liver TNF-α mRNA (fold change) | Liver IFN-γ mRNA (fold change) |
| Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| ConA | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| SPRC (10 mg/kg) + ConA | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Effect of SPRC on Apoptosis-Related Proteins in ConA-Induced Liver Injury
| Group | Bax (relative expression) | Bcl-2 (relative expression) | Bax/Bcl-2 Ratio |
| Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| ConA | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| SPRC (10 mg/kg) + ConA | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 4: Effect of SPRC on Oxidative Stress Markers in MCD Diet-Induced NAFLD
| Group | Hepatic ROS (relative units) | Hepatic MDA (nmol/mg protein) | Hepatic SOD activity (U/mg protein) |
| Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MCD | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MCD + SPRC (40 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Mandatory Visualizations
Caption: Experimental workflows for the two liver injury models.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. The concanavalin A model of acute hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real time PCR of mouse liver tissue [protocols.io]
- 6. S-Propargyl-cysteine prevents concanavalin A-induced immunological liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reversible Protein Modification Using S-Propargylcysteine and Palladium Cleavage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing S-propargylcysteine (SprC) for the reversible modification of proteins. This powerful technique allows for the site-specific installation of a wide range of functionalities onto a target protein, which can be subsequently removed without leaving a trace, reverting the modified cysteine residue back to its native state. This is achieved through the genetic incorporation of the non-canonical amino acid SprC, followed by bioorthogonal conjugation reactions and a final palladium-mediated cleavage step.
This document offers detailed experimental protocols for the key steps in this workflow, quantitative data from representative experiments, and visualizations of the underlying processes to facilitate the adoption of this technology in your research.
Principle of the Method
The core of this methodology lies in the unique chemical properties of this compound. SprC contains two key functional groups: a terminal alkyne and a propargyl group.
-
Bioorthogonal Conjugation: The terminal alkyne serves as a versatile handle for a variety of "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the palladium-catalyzed Sonogashira coupling. This allows for the covalent attachment of a wide array of molecules, including biotin, fluorophores, and small molecule drugs.
-
Palladium-Mediated Cleavage: The propargyl group can be selectively cleaved under mild, biocompatible conditions using a palladium catalyst. This cleavage reaction regenerates the natural cysteine residue at the modification site, ensuring a traceless removal of the modification.
This dual functionality, residing in a compact amino acid that can be incorporated at internal protein sites, provides a powerful tool for dynamic studies of protein function and for applications in drug development.[1][2]
Experimental Workflows and Signaling Pathways
The overall experimental workflow for reversible protein modification using this compound is depicted below. This process can be applied to various research contexts, such as the controlled activation of an enzyme, as illustrated with Human Rhinovirus (HRV) 3C Protease.
References
A guide to Sonogashira coupling for protein modification with S-Propargylcysteine.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the Sonogashira coupling reaction tailored for the specific modification of proteins incorporating S-Propargylcysteine (SprC). This powerful palladium-catalyzed cross-coupling reaction enables the formation of a stable carbon-carbon bond between the terminal alkyne of the genetically encoded SprC residue and a variety of aryl or vinyl halides. This technique offers a robust and versatile tool for the site-specific labeling, engineering, and functionalization of proteins, with significant applications in drug development, proteomics, and fundamental biological research.[1][2][3]
Introduction
The Sonogashira coupling is a cornerstone of modern organic synthesis, valued for its efficiency in forming carbon-carbon bonds under mild conditions.[3][4] Its adaptation for biological systems, particularly for protein modification, has opened up new avenues for creating sophisticated bioconjugates. The use of this compound, a non-canonical amino acid that can be genetically encoded into proteins, provides a unique handle for this specific type of modification.[1][2] The compact structure of SprC allows for its incorporation not only on the protein surface but also within the protein interior, expanding the possibilities for chemical intervention.[1][2]
This method presents a significant advantage over other bioconjugation techniques due to the stability of the resulting C-C bond and the bioorthogonality of the reaction, which proceeds with high selectivity in a complex biological environment.[5][6] This guide will detail the necessary reagents, conditions, and protocols for successfully implementing Sonogashira coupling on SprC-containing proteins.
Key Applications
-
Site-Specific Protein Labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules for imaging and tracking studies.[1]
-
Protein Engineering: Introduction of novel functionalities, such as therapeutic payloads or cross-linking agents.
-
Drug Development: Synthesis of antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios.
-
Fundamental Research: Probing protein structure and function by introducing specific modifications.
Chemical Principle
The Sonogashira coupling reaction involves the palladium-catalyzed reaction between a terminal alkyne (this compound in the protein) and an aryl or vinyl halide. A copper(I) co-catalyst is often employed to facilitate the reaction, although copper-free versions have also been developed to mitigate potential cytotoxicity.[3][5][6] The general reaction scheme is depicted below.
Caption: General scheme of Sonogashira coupling on a protein containing this compound.
Quantitative Data Summary
The efficiency of the Sonogashira coupling on proteins can be influenced by several factors, including the choice of catalyst, ligands, base, and the specific protein substrate. The following table summarizes representative quantitative data from published studies.
| Protein Substrate | Aryl Halide | Palladium Catalyst | Co-catalyst | Base | Reaction Time | Yield (%) | Reference |
| EGFP(182SprC) | Biotin-iodobenzene | Pd(NO3)2 | - | - | 1 h | High (not quantified) | [1] |
| HPG-Ubiquitin | Fluorescein iodide | Aminopyrimidine-palladium(II) complex | None (Copper-free) | - | 30 min | >95% | [5] |
| HPG-Ubiquitin | 4-Iodo-L-phenylalanine | Aminopyrimidine-palladium(II) complex | None (Copper-free) | - | 1 h | 93% | [5] |
| HPG-Ubiquitin | 4-Iodobenzonitrile | Aminopyrimidine-palladium(II) complex | None (Copper-free) | - | 1 h | 85% | [5] |
Note: HPG (Homopropargylglycine) is another alkyne-containing amino acid used for similar modifications.
Experimental Workflow
The general workflow for protein modification via Sonogashira coupling with this compound involves several key stages, from protein expression to final product analysis.
Caption: A typical experimental workflow for Sonogashira coupling on proteins.
Detailed Experimental Protocols
The following protocols are adapted from established methodologies for the Sonogashira coupling on proteins.[1][5] Researchers should optimize these conditions for their specific protein and labeling reagent.
Protocol 1: Palladium(II) Nitrate Catalyzed Sonogashira Coupling of Biotin to EGFP-SprC
This protocol is based on the work of Wang et al. for labeling EGFP containing this compound.[1]
Materials:
-
Purified EGFP(182SprC) protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Biotin-iodobenzene (or other aryl iodide of interest)
-
Palladium(II) nitrate (Pd(NO3)2) solution
-
Reaction buffer (e.g., PBS)
-
Quenching solution (e.g., EDTA)
-
Materials for SDS-PAGE, Western blot, and Mass Spectrometry analysis
Procedure:
-
Protein Preparation: Prepare a solution of EGFP(182SprC) at a final concentration of 10-50 µM in the reaction buffer.
-
Reagent Preparation: Prepare a stock solution of biotin-iodobenzene in a compatible organic solvent (e.g., DMSO). Prepare a fresh stock solution of Pd(NO3)2 in water.
-
Reaction Setup: In a microcentrifuge tube, combine the EGFP(182SprC) solution with the biotin-iodobenzene to a final concentration of 100-500 µM.
-
Initiation of Reaction: Add Pd(NO3)2 to the reaction mixture to a final concentration of 100-500 µM.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.
-
Quenching: Stop the reaction by adding a quenching solution, such as EDTA, to chelate the palladium catalyst.
-
Analysis: Analyze the reaction products by SDS-PAGE to observe the shift in molecular weight. Confirm the modification by Western blot using an anti-biotin antibody and by mass spectrometry to determine the exact mass of the modified protein.[1]
Protocol 2: Copper-Free Sonogashira Coupling on HPG-Containing Ubiquitin
This protocol is adapted from the work of Lin and colleagues, which is suitable for applications where copper toxicity is a concern.[5][6]
Materials:
-
Purified HPG-containing ubiquitin (HPG-Ub)
-
Aryl iodide of interest (e.g., fluorescein iodide)
-
Aminopyrimidine-palladium(II) complex
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Materials for HPLC, SDS-PAGE, and in-gel fluorescence analysis
Procedure:
-
Protein and Reagent Preparation: Prepare a solution of HPG-Ub (e.g., 4 µmol scale). Prepare stock solutions of the aryl iodide and the aminopyrimidine-palladium(II) complex.
-
Reaction Setup: In an aqueous buffer, incubate the HPG-Ub with 50 equivalents of the aryl iodide and 50 equivalents of the palladium complex. A two-step addition procedure may be employed.
-
Incubation: Incubate the reaction at 37 °C for 30 minutes. Monitor the reaction progress by LC-MS.
-
Analysis: Analyze the reaction mixture using SDS-PAGE followed by in-gel fluorescence to visualize the labeled protein. Further characterization can be performed using HPLC and mass spectrometry to confirm the conversion.[5]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low reaction yield | Inactive catalyst | Use freshly prepared catalyst solutions. Ensure proper storage of catalyst. |
| Steric hindrance at the modification site | Increase reaction time or temperature. Consider a longer linker on the aryl halide. | |
| Protein instability | Perform the reaction at a lower temperature or for a shorter duration. Screen different buffers and pH values. | |
| Non-specific modification | Reaction with other residues | Ensure the protein sequence does not contain other highly reactive sites. This method is generally specific to the alkyne. |
| Protein precipitation | Aggregation due to reagents or conditions | Optimize the concentration of organic co-solvents. Add stabilizing agents to the reaction buffer. |
Conclusion
The Sonogashira coupling reaction on proteins containing this compound is a powerful and versatile tool for site-specific protein modification. By following the detailed protocols and considering the key parameters outlined in this guide, researchers can successfully implement this technique to advance their studies in chemical biology, drug discovery, and materials science. The ability to introduce a wide range of functionalities onto proteins with high precision and efficiency makes this a valuable addition to the bioconjugation toolbox.
References
- 1. Building and Breaking Bonds via a Compact S-propargyl-cysteine to Chemically Control Enzymes and Modify Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building and Breaking Bonds via a Compact S-Propargyl-Cysteine to Chemically Control Enzymes and Modify Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing S-Propargylcysteine (SPRC) Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-Propargylcysteine (SPRC) in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SPRC) and what is its primary mechanism of action?
A1: this compound (SPRC) is a water-soluble derivative of a compound found in garlic.[1] Its primary mechanism of action is to act as a modulator of endogenous hydrogen sulfide (H₂S).[2][3] SPRC serves as a substrate for the enzyme cystathionine-γ-lyase (CSE), leading to an increase in the production of H₂S.[1][4] H₂S is a gasotransmitter with known roles in various physiological processes, including anti-inflammatory, anti-oxidative, and anti-apoptotic effects.[1]
Q2: What are the expected effects of SPRC on cell viability?
A2: The effects of SPRC on cell viability are highly dependent on the cell type and the concentration used. In many non-cancerous cell types, such as human umbilical vein endothelial cells (HUVECs) and cardiomyocytes, SPRC has been shown to promote cell viability, proliferation, and protect against apoptosis.[1][2] However, in some cancer cell lines, like SGC-7901 gastric cancer cells, SPRC can decrease cell viability and induce apoptosis.[4]
Q3: What concentration range of SPRC should I start with for my experiments?
A3: A typical starting concentration range for in vitro studies is between 10 µM and 100 µM.[2] For studies on endothelial cells, concentrations in this range have been shown to be effective in promoting cell viability.[2] For cancer cell lines, a broader range may need to be tested, as inhibitory effects have been observed from 1 µM up to 30 mM.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How does SPRC influence key signaling pathways related to cell viability?
A4: SPRC has been shown to modulate several key signaling pathways. One important pathway is the STAT3 signaling pathway, which is involved in cell survival and proliferation.[2] SPRC can also activate the Akt/Nrf2/HO-1 pathway, which plays a critical role in the cellular antioxidant response.[5] In the context of cancer, SPRC can influence the expression of apoptosis-related proteins like p53 and Bax.[4]
Troubleshooting Guide
Issue 1: I am observing unexpected cytotoxicity at concentrations that are reported to be safe in the literature.
-
Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to SPRC. Your specific cell line may be more sensitive than those reported in the literature.
-
Solution: Perform a thorough dose-response study with a wide range of SPRC concentrations to determine the IC50 value for your cell line.
-
-
Possible Cause 2: Compound Stability. SPRC, like many sulfur-containing compounds, may not be stable in cell culture media over long incubation periods. Degradation products could have cytotoxic effects.
-
Solution: Prepare fresh SPRC solutions for each experiment. Consider the duration of your assay and if necessary, replenish the media with fresh SPRC during long-term experiments.
-
-
Possible Cause 3: Interaction with Media Components. Components in your specific cell culture medium could potentially interact with SPRC, altering its activity.
-
Solution: If possible, test the effect of SPRC in a simpler, serum-free medium for a short duration to see if the effect persists.
-
Issue 2: My cell viability assay results are not reproducible.
-
Possible Cause 1: Inconsistent SPRC Concentration. Inaccurate pipetting or errors in serial dilutions can lead to variability in the final SPRC concentration.
-
Solution: Ensure accurate and consistent preparation of your SPRC stock and working solutions. Use calibrated pipettes.
-
-
Possible Cause 2: Variability in Cell Seeding Density. The initial number of cells seeded can significantly impact the final readout of a cell viability assay.
-
Solution: Use a consistent cell seeding density for all experiments. Ensure a single-cell suspension before seeding to avoid clumps.
-
-
Possible Cause 3: Edge Effects in Microplates. Wells on the perimeter of a 96-well plate are more prone to evaporation, which can concentrate media components and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
-
Issue 3: I am not observing any effect of SPRC on my cells.
-
Possible Cause 1: Insufficient Concentration. The concentrations you are testing may be too low to elicit a response in your cell line.
-
Solution: Test a wider and higher range of SPRC concentrations.
-
-
Possible Cause 2: Assay Incubation Time. The duration of SPRC treatment may be too short to observe a significant effect.
-
Solution: Increase the incubation time with SPRC. A time-course experiment can help determine the optimal treatment duration.
-
-
Possible Cause 3: Low CSE Expression. The effects of SPRC are dependent on the enzyme CSE to produce H₂S. If your cells have very low or no CSE expression, the effects of SPRC may be minimal.
-
Solution: You can check the expression of CSE in your cell line by Western blot or qPCR.
-
Data Presentation
Table 1: Reported Concentrations of this compound and their Effects on Cell Viability in a variety of cell lines.
| Cell Line | Concentration Range | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 10 - 100 µM | Increased cell viability and proliferation | [2] |
| SGC-7901 (Gastric Cancer) | 1 µM, 10 µM | 18-25% inhibition of viability | [4] |
| SGC-7901 (Gastric Cancer) | 20 mM - 30 mM | ~50% inhibition of cell viability | [4] |
| Cardiomyocytes | 30 µM | Not cytotoxic | [3] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for determining the effect of SPRC on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (SPRC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
SPRC Treatment: Prepare serial dilutions of SPRC in complete medium. Remove the old medium from the wells and add 100 µL of the SPRC-containing medium to the respective wells. Include a vehicle control (medium without SPRC).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (SPRC)
-
LDH Assay Kit (containing substrate, cofactor, and dye)
-
Lysis solution (provided in the kit for positive control)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.
-
SPRC Treatment: Treat cells with various concentrations of SPRC as described above. Include a vehicle control and a positive control (cells to be lysed).
-
Incubation: Incubate the plate for the desired treatment period.
-
Positive Control Lysis: Approximately 30 minutes before the end of the incubation, add lysis solution to the positive control wells.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation and Reading: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light. Measure the absorbance at the recommended wavelength (e.g., 490 nm).
Mandatory Visualizations
Caption: Experimental workflow for assessing cell viability with SPRC.
References
- 1. S-Propargyl-Cysteine, a Novel Water-Soluble Modulator of Endogenous Hydrogen Sulfide, Promotes Angiogenesis Through Activation of Signal Transducer and Activator of Transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protective effects of endogenous hydrogen sulfide modulator, S-propargyl-cysteine, on high glucose-induced apoptosis in cardiomyocytes: A novel mechanism mediated by the activation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H2S donor, S-propargyl-cysteine, increases CSE in SGC-7901 and cancer-induced mice: evidence for a novel anti-cancer effect of endogenous H2S? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gp130-mediated STAT3 activation by S-propargyl-cysteine, an endogenous hydrogen sulfide initiator, prevents doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] S-Propargyl-cysteine Exerts a Novel Protective Effect on Methionine and Choline Deficient Diet-Induced Fatty Liver via Akt/Nrf2/HO-1 Pathway | Semantic Scholar [semanticscholar.org]
Improving the stability and solubility of S-Propargylcysteine in aqueous buffers.
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability and solubility of S-Propargylcysteine (SPRC) in aqueous buffers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Users may encounter challenges with the stability and solubility of this compound (SPRC) during experiments. This guide addresses common issues in a question-and-answer format.
Q1: My this compound (SPRC) is precipitating out of my aqueous buffer. What could be the cause and how can I fix it?
A1: Precipitation of SPRC can occur due to several factors, primarily related to pH and concentration. SPRC is an amphoteric molecule with two pKa values, approximately 2.08 (carboxylic acid) and 8.72 (amino group), and an isoelectric point (pI) of about 5.40.[1] At or near its isoelectric point, SPRC has a net neutral charge, which can lead to minimal solubility in aqueous solutions.
Troubleshooting Steps:
-
Check the pH of your buffer: If the pH is close to 5.4, the solubility of SPRC will be at its lowest.
-
Adjust the pH: To increase solubility, adjust the pH of your buffer to be at least 1-2 pH units away from the pI.
-
For acidic buffers (pH < 4), the amino group will be protonated (positive charge), increasing solubility.
-
For basic buffers (pH > 7), the carboxylic acid group will be deprotonated (negative charge), also increasing solubility.
-
-
Consider the concentration: If you are working with high concentrations of SPRC, you may be exceeding its solubility limit in the chosen buffer. Try preparing a more dilute solution.
-
Temperature: Ensure the buffer and SPRC are at room temperature during dissolution. In some cases, gentle warming can help, but be cautious as excessive heat can cause degradation.
Q2: I am concerned about the stability of this compound (SPRC) in my buffer during long-term experiments. How can I improve its stability?
A2: While SPRC is generally stable, its stability in aqueous buffers can be influenced by pH, temperature, and the presence of other reactive species.
Recommendations for Improving Stability:
-
pH Selection: Prepare SPRC solutions in buffers with a pH that is optimal for its stability. A study has shown SPRC to be stable in rat gastrointestinal fluids, which have varying pH, suggesting a degree of stability across different pH ranges.[1] However, for long-term storage, it is advisable to use buffers with a pH between 4 and 7.
-
Temperature Control: Store stock solutions of SPRC at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) to minimize degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Buffer Composition: The composition of the buffer can impact the stability of dissolved compounds. For instance, some buffer components can catalyze degradation reactions. It is recommended to use common, well-characterized buffers like phosphate-buffered saline (PBS) or citrate buffers.
-
Fresh Preparation: For sensitive experiments, it is always best to prepare fresh solutions of SPRC from a solid form or a freshly thawed stock solution.
Q3: What is the best way to prepare a stock solution of this compound (SPRC)?
A3: SPRC is known to be water-soluble.[2][3][4][5] For most applications, you can prepare a stock solution in a suitable aqueous buffer.
Recommended Protocol for Stock Solution Preparation:
-
Weigh the desired amount of SPRC powder.
-
Add a small amount of your chosen buffer (e.g., PBS at pH 7.4) to the powder to create a slurry.
-
Gradually add more buffer while vortexing or stirring until the SPRC is completely dissolved.
-
If necessary, adjust the pH of the final solution.
-
Sterile filter the solution if it will be used in cell culture or other sterile applications.
-
Store the stock solution in aliquots at -20°C or -80°C.
Quantitative Data
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C6H9NO2S | [3] |
| Molecular Weight | 159.21 g/mol | [3] |
| pKa (acidic) | 2.08 ± 0.02 | [1] |
| pKa (basic) | 8.72 ± 0.03 | [1] |
| Isoelectric Point (pI) | 5.40 ± 0.02 | [1] |
| Log P | ≤1.93 ± 0.08 | [1] |
| Log D | ≤1.93 ± 0.08 | [1] |
| Aqueous Solubility | Favorable | [1] |
Experimental Protocols
Protocol 1: Saturation Shake-Flask Method for Solubility Assessment
This method determines the equilibrium solubility of SPRC in a specific buffer.
-
Add an excess amount of SPRC powder to a known volume of the aqueous buffer in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Carefully collect a sample from the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used to separate the solid from the liquid phase.
-
Quantify the concentration of SPRC in the supernatant using a validated analytical method, such as HPLC-MS/MS.[6]
-
The resulting concentration is the equilibrium solubility of SPRC in that buffer at that temperature.
Protocol 2: HPLC-Based Stability Assay
This protocol assesses the stability of SPRC in an aqueous buffer over time.
-
Prepare a solution of SPRC in the desired buffer at a known concentration.
-
Divide the solution into several aliquots and store them under different conditions (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each storage condition.
-
Analyze the samples using a validated HPLC method to determine the concentration of SPRC remaining.[6]
-
The degradation of SPRC can be monitored by the decrease in the peak area of the parent compound over time. The appearance of new peaks may indicate the formation of degradation products.
-
Plot the concentration of SPRC versus time for each condition to determine the degradation kinetics.
Visualizations
Caption: Troubleshooting decision tree for this compound solubility issues.
References
- 1. Physicochemical characteristics and gastrointestinal absorption behaviors of S-propargyl-cysteine, a potential new drug candidate for cardiovascular protection and antitumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-Propargyl-Cysteine, a Novel Water-Soluble Modulator of Endogenous Hydrogen Sulfide, Promotes Angiogenesis Through Activation of Signal Transducer and Activator of Transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. S-Propargyl-Cysteine, a Novel Hydrogen Sulfide Donor, Inhibits Inflammatory Hepcidin and Relieves Anemia of Inflammation by Inhibiting IL-6/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-propargyl-cysteine, a novel water-soluble modulator of endogenous hydrogen sulfide, promotes angiogenesis through activation of signal transducer and activator of transcription 3 [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of S-propargyl-cysteine in rat plasma by mixed-mode reversed-phase and cation-exchange HPLC-MS/MS method and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
How to assess and minimize the cytotoxicity of S-Propargylcysteine in vitro.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and minimizing the cytotoxicity of S-Propargyl-cysteine (SPRC) in vitro.
Frequently Asked Questions (FAQs)
Q1: What is S-Propargyl-cysteine (SPRC) and why is its cytotoxicity a concern?
A1: S-Propargyl-cysteine (SPRC) is a structural analog of S-allylcysteine (SAC) and is known as a modulator of endogenous hydrogen sulfide (H₂S)[1][2]. It achieves this by acting as a substrate for the enzyme cystathionine γ-lyase (CSE), leading to increased H₂S production[1][3][4]. While often studied for its protective effects in various disease models, including cardiovascular and neurodegenerative diseases[3][5], like any compound intended for therapeutic use, it is crucial to determine its potential toxicity to cells. Assessing cytotoxicity helps to establish a therapeutic window and ensure safety in preclinical development[6][7].
Q2: At what concentrations is SPRC typically non-toxic in vitro?
A2: Studies have shown that SPRC in the concentration range of 50 to 200 μM did not exhibit potential toxicity in human aortic vascular smooth muscle cells[4]. However, the non-toxic concentration can be cell-type dependent. Therefore, it is essential to determine the cytotoxic profile of SPRC in the specific cell line used in your experiments.
Q3: What are the common in vitro assays to assess the cytotoxicity of SPRC?
A3: A battery of in vitro cytotoxicity assays is recommended to get a comprehensive understanding of SPRC's effects.[8] Commonly used assays include:
-
MTT Assay: Measures mitochondrial activity as an indicator of cell viability.[6]
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[9][10]
-
Apoptosis Assays: Utilizes methods like Annexin V/Propidium Iodide staining followed by flow cytometry to differentiate between apoptotic and necrotic cell death.[10]
-
ATP Assay: Measures the total ATP content as a marker of viable cells.[9]
Q4: What signaling pathways are known to be modulated by SPRC?
A4: SPRC is known to influence several signaling pathways, often leading to protective effects. These include:
-
Akt/Nrf2/HO-1 Pathway: SPRC has been shown to exert antioxidative effects through this pathway.[11]
-
MAPK Pathway: It can inhibit the activation of the MAPK pathway.[5]
-
NF-κB Pathway: SPRC can attenuate inflammatory signaling by affecting the NF-κB pathway.[12]
-
IL-6/STAT3 Pathway: It has been shown to inhibit this pathway in the context of anemia of inflammation.[13][14][15]
Understanding these pathways can help in elucidating the mechanism of any observed cytotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered during the in vitro cytotoxicity assessment of SPRC.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in results between replicate wells | Inconsistent cell seeding density. Inaccurate pipetting of SPRC or assay reagents.[16] Edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider creating a master mix for SPRC dilutions. Avoid using the outer wells of the plate or fill them with sterile medium/PBS. |
| Unexpectedly high cytotoxicity at low SPRC concentrations | Solvent toxicity (e.g., DMSO).[16] Contamination of cell culture or reagents. SPRC degradation. | Run a solvent control to determine the toxicity of the vehicle. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). Check for microbial contamination. Use fresh, sterile reagents. Prepare fresh SPRC solutions for each experiment from a frozen stock.[16] |
| No cytotoxicity observed even at high SPRC concentrations | The chosen cell line may be resistant to SPRC. The incubation time with SPRC may be too short. The selected assay is not sensitive enough to detect subtle changes.[16] | Consider using a different, more sensitive cell line. Perform a time-course experiment to determine the optimal incubation period. Use a more sensitive viability assay or a combination of different assays to measure various cytotoxic endpoints. |
| Low absorbance values in MTT/MTS assay | Low cell number. Insufficient incubation time with the tetrazolium salt. | Optimize the initial cell seeding density.[17] Ensure the recommended incubation time for the specific assay is followed. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
S-Propargyl-cysteine (SPRC)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
SPRC Treatment: Prepare serial dilutions of SPRC in culture medium. Remove the old medium from the wells and add 100 µL of the SPRC dilutions. Include wells with medium only (blank), cells in medium (negative control), and cells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control.
LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
SPRC
-
96-well cell culture plates
-
Cell culture medium
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (cells in medium) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate and collect the supernatant.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to set up the reaction with the collected supernatant.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
Quantitative Data Summary
The following table summarizes reported concentration ranges of SPRC and its effects. Note that these values are context-dependent and may vary between different cell types and experimental conditions.
| Compound | Concentration Range | Cell Line/Model | Observed Effect | Reference |
| S-Propargyl-cysteine (SPRC) | 50 - 200 µM | Human Aortic Vascular Smooth Muscle Cells | No potential toxicity observed. | [4] |
| S-Propargyl-cysteine (SPRC) | 50 and 100 mg/kg (in vivo) | Nude mice with gastric cancer implants | Significant reduction in tumor weight and volume. | [1] |
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing SPRC cytotoxicity.
Signaling Pathways Modulated by SPRC
Caption: SPRC-modulated signaling pathways.
Strategies to Minimize SPRC Cytotoxicity
-
Co-treatment with Antioxidants: Since high concentrations of cysteine-related compounds can induce cytotoxicity through oxidative stress[18], co-treatment with antioxidants like N-acetyl-L-cysteine (NAC) could be explored. NAC can directly scavenge reactive oxygen species (ROS) and may mitigate SPRC-induced oxidative damage.[19][20][21]
-
Modification of Culture Medium: The composition of the cell culture medium can influence the stability and toxicity of cysteine derivatives. For instance, the presence of pyruvate has been shown to reduce the cytotoxicity of cysteine by forming a less toxic complex.[18] Experimenting with different medium formulations could help in minimizing non-specific toxicity.
-
Dose and Time Optimization: Carefully titrate the concentration of SPRC and the duration of exposure to find a therapeutic window where the desired biological activity is achieved with minimal cytotoxicity. Start with a broad range of concentrations and perform time-course experiments.
-
Use of a CSE Inhibitor Control: To confirm that the observed effects (both therapeutic and cytotoxic) are mediated by H₂S production, include a control group treated with an inhibitor of cystathionine γ-lyase (CSE), such as propargylglycine (PAG), in combination with SPRC.[1][5] This helps to dissect the H₂S-dependent and independent effects of SPRC.
References
- 1. H2S donor, S-propargyl-cysteine, increases CSE in SGC-7901 and cancer-induced mice: evidence for a novel anti-cancer effect of endogenous H2S? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. S-propargyl-cysteine protects both adult rat hearts and neonatal cardiomyocytes from ischemia/hypoxia injury: the contribution of the hydrogen sulfide-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | S-propargyl-cysteine promotes the stability of atherosclerotic plaque via maintaining vascular muscle contractile phenotype [frontiersin.org]
- 5. S-Propargyl-cysteine prevents concanavalin A-induced immunological liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. A proposed in vitro cytotoxicity test battery to detect and predict hepatotoxicity via multiple mechanisms and pathways: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Assessing nanotoxicity in cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] S-Propargyl-cysteine Exerts a Novel Protective Effect on Methionine and Choline Deficient Diet-Induced Fatty Liver via Akt/Nrf2/HO-1 Pathway | Semantic Scholar [semanticscholar.org]
- 12. S-propargyl-cysteine, a novel hydrogen sulfide-modulated agent, attenuates lipopolysaccharide-induced spatial learning and memory impairment: involvement of TNF signaling and NF-κB pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. S-Propargyl-Cysteine, a Novel Hydrogen Sulfide Donor, Inhibits Inflammatory Hepcidin and Relieves Anemia of Inflammation by Inhibiting IL-6/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. S-Propargyl-Cysteine, a Novel Hydrogen Sulfide Donor, Inhibits Inflammatory Hepcidin and Relieves Anemia of Inflammation by Inhibiting IL-6/STAT3 Pathway | PLOS One [journals.plos.org]
- 16. benchchem.com [benchchem.com]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Cytotoxicity of cysteine in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile-An Overlooked In Vitro Mechanism of Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of S-Propargylcysteine delivery methods for in vivo animal studies.
Welcome to the technical support center for the in vivo application of S-Propargylcysteine (SPRC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful delivery of SPRC in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SPRC) and what is its primary mechanism of action?
A1: this compound (SPRC) is a water-soluble, stable organosulfur compound that acts as a hydrogen sulfide (H₂S) donor.[1][2][3][4][5] Its primary mechanism involves serving as a substrate for the enzyme cystathionine γ-lyase (CSE), which endogenously produces H₂S.[1][6] SPRC has been shown to upregulate the expression and activity of CSE, leading to a sustained release of H₂S.[6][7] This released H₂S then modulates various signaling pathways, contributing to its therapeutic effects.
Q2: What are the common routes of administration for SPRC in animal studies?
A2: Based on published literature, the most common routes of administration for SPRC in animal studies are:
-
Intraperitoneal (IP) injection: Frequently used for systemic delivery in rodents.[6]
-
Oral gavage (PO): SPRC has high oral bioavailability, making this a viable and effective route.[8]
-
Topical application: SPRC can be incorporated into a hydrogel formulation for localized delivery to the skin.[9]
Q3: What is the solubility and stability of SPRC?
A3: SPRC exhibits favorable solubility in aqueous media such as phosphate-buffered saline (PBS).[2][8] It is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and high permeability.[8] One study provides detailed data on its equilibrium solubility in PBS at different pH values and temperatures.[2]
For storage, SPRC powder is stable for up to 3 years at -20°C and for 2 years at 4°C. In a solvent, it is recommended to store stock solutions at -80°C (stable for 6 months) or -20°C (stable for 1 month).[10]
Q4: What are the known signaling pathways affected by SPRC?
A4: SPRC, through the enzymatic release of H₂S, modulates several key signaling pathways, including:
-
CSE/H₂S Pathway: SPRC upregulates the expression and activity of cystathionine γ-lyase (CSE), leading to increased endogenous H₂S production.[6][7]
-
NF-κB Signaling: SPRC has been shown to inhibit the activation of the NF-κB pathway, which is a key regulator of inflammation.[11]
-
PI3K/Akt Pathway: This pathway, involved in cell survival and proliferation, can be modulated by SPRC.
-
STAT3 Signaling: SPRC has been observed to inhibit the STAT3 signaling pathway in some contexts.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of SPRC in solution | Exceeding solubility limit, especially in buffers with extreme pH or at low temperatures. | SPRC has favorable aqueous solubility.[2][8] Ensure the concentration is within the known solubility limits for your specific buffer and temperature.[2] Gentle warming and vortexing may help dissolve the compound. Prepare fresh solutions before each experiment if precipitation is a persistent issue. |
| Inconsistent experimental results | Improper animal handling and injection technique (e.g., subcutaneous instead of intraperitoneal injection). Degradation of SPRC solution. Inaccurate dosing. | Review and standardize animal restraint and injection procedures. Follow detailed protocols for the chosen administration route. Prepare fresh SPRC solutions for each experiment or store stock solutions appropriately (-80°C for long-term storage).[10] Ensure accurate calculation of dosage based on the most recent animal body weights. |
| Observed toxicity or adverse events in animals | High dosage of SPRC. Off-target effects. | While studies report no toxicity at doses up to 100 mg/kg in mice, it is crucial to perform a dose-response study to determine the optimal therapeutic window for your specific animal model and disease state.[6] If adverse effects are observed, consider reducing the dose or frequency of administration. |
| Lack of therapeutic effect | Insufficient dosage or bioavailability. Incorrect route of administration for the targeted tissue. Rapid metabolism or clearance. | Increase the dose of SPRC in a stepwise manner, monitoring for both efficacy and any potential side effects. Consider a different route of administration that may provide better access to the target organ. While SPRC has high oral bioavailability, for some applications, parenteral administration might be more effective. |
| Difficulty in preparing a homogenous hydrogel for topical application | Improper dispersion of the gelling agent (e.g., carbomer). Incorrect pH of the formulation. | Ensure the gelling agent is slowly and carefully dispersed in the aqueous solution containing SPRC with constant stirring to prevent clumping.[12] The pH of the final formulation may need to be adjusted to achieve the desired viscosity and stability.[13] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (µg/mL) | Half-life (h) | Bioavailability (%) | Reference |
| Rat | Oral | 75 | - | - | ~3 | - | [14] |
| Rat | Oral | 75 | - | - | - | - | [15] |
| Beagle Dog | - | - | - | - | ~16 | - | [14] |
Table 2: In Vivo Efficacy of this compound in a Gastric Cancer Mouse Model
| Treatment Group | Dose (mg/kg, IP) | Tumor Weight Reduction (%) | Tumor Volume Reduction (%) | Reference |
| SPRC | 50 | ~40 | ~45 | [6] |
| SPRC | 100 | ~75 | ~70 | [6] |
Experimental Protocols
Preparation of SPRC Solution for Injection (IP or IV)
-
Materials:
-
This compound (SPRC) powder
-
Sterile phosphate-buffered saline (PBS) or 0.9% sterile saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
-
Procedure:
-
On the day of the experiment, weigh the required amount of SPRC powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile PBS or saline to achieve the desired final concentration (e.g., 10 mg/mL).
-
Vortex the solution until the SPRC is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube or vial.
-
Keep the solution on ice until use. It is recommended to use the solution within a few hours of preparation. For longer-term storage, refer to the stability information in the FAQs.
-
Protocol for Intraperitoneal (IP) Injection in Mice
-
Materials:
-
Prepared sterile SPRC solution
-
Appropriate size sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
70% ethanol
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to accurately calculate the injection volume. The maximum recommended IP injection volume for a mouse is 10 mL/kg.
-
Restrain the mouse securely by scruffing the neck and back skin to immobilize the head and body.
-
Position the mouse on its back with its head tilted slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.[16][17]
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.[18]
-
Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a slightly different location with a new sterile needle.[16]
-
Slowly inject the calculated volume of the SPRC solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Protocol for Oral Gavage in Rats
-
Materials:
-
Prepared SPRC solution
-
Sterile oral gavage needle (flexible or stainless steel with a ball tip, appropriate size for the rat)
-
Appropriate size sterile syringe
-
Animal scale
-
-
Procedure:
-
Weigh the rat to determine the correct dosing volume. The recommended oral gavage volume for rats is up to 20 mL/kg.[19]
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the mouth.[1]
-
Restrain the rat securely, keeping the head and body in a straight line to facilitate passage of the gavage needle.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.[1]
-
Advance the needle to the pre-measured mark.
-
Administer the SPRC solution slowly.[1]
-
If the animal struggles or fluid comes from the nose, stop the procedure immediately.[19]
-
After administration, gently remove the needle.
-
Return the rat to its cage and monitor for any adverse reactions.
-
Preparation of SPRC-Containing Carbomer Hydrogel for Topical Application
-
Materials:
-
This compound (SPRC) powder
-
Carbomer 940 powder
-
Deionized water
-
Triethanolamine (or other suitable neutralizing agent)
-
Stir plate and magnetic stir bar
-
pH meter
-
-
Procedure:
-
Slowly disperse the Carbomer 940 powder into deionized water while stirring continuously to create a 1% (w/v) solution. Avoid clumping.[13]
-
Allow the carbomer solution to hydrate for at least 30 minutes.
-
Dissolve the desired concentration of SPRC in the hydrated carbomer solution.
-
Neutralize the solution by adding triethanolamine dropwise while monitoring the pH. Adjust the pH to approximately 7.0-7.4 to form a transparent hydrogel.[13]
-
Stir the gel until it is homogenous.
-
Store the hydrogel in an airtight container at 4°C.
-
Visualizations
Caption: Experimental workflow for in vivo studies using this compound.
Caption: Simplified signaling pathway of this compound (SPRC).
References
- 1. research.sdsu.edu [research.sdsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. uac.arizona.edu [uac.arizona.edu]
- 4. axonmedchem.com [axonmedchem.com]
- 5. S-Propargyl-Cysteine, a Novel Hydrogen Sulfide Donor, Inhibits Inflammatory Hepcidin and Relieves Anemia of Inflammation by Inhibiting IL-6/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. H2S donor, S-propargyl-cysteine, increases CSE in SGC-7901 and cancer-induced mice: evidence for a novel anti-cancer effect of endogenous H2S? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H2S Donor, S-Propargyl-Cysteine, Increases CSE in SGC-7901 and Cancer-Induced Mice: Evidence for a Novel Anti-Cancer Effect of Endogenous H2S? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physicochemical characteristics and gastrointestinal absorption behaviors of S-propargyl-cysteine, a potential new drug candidate for cardiovascular protection and antitumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Biosafety Profile of Carbomer-Based Hydrogel Formulations Incorporating Phosphorus Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbopol 940-based hydrogels loading synergistic combination of quercetin and luteolin from the herb Euphorbia humifusa to promote Staphylococcus aureus infected wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Preclinical assessment of the distribution, metabolism, and excretion of S-propargyl-cysteine, a novel H2S donor, in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. ouv.vt.edu [ouv.vt.edu]
Technical Support Center: Large-Scale Synthesis of S-Propargylcysteine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of S-Propargylcysteine (SPRC).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely reported method for synthesizing this compound is the S-alkylation of L-cysteine with propargyl bromide.[1][2] This reaction is typically carried out in a suitable solvent and under basic conditions to facilitate the nucleophilic attack of the cysteine thiol group on the propargyl bromide.
Q2: What are the critical process parameters to monitor during the synthesis?
A2: For a successful and scalable synthesis, it is crucial to monitor and control the following parameters:
-
Temperature: The S-alkylation reaction is exothermic. Proper temperature control is essential to prevent runaway reactions and minimize side product formation.
-
pH: The reaction is pH-dependent, with optimal conditions generally in the basic range (pH 8-9) to ensure the deprotonation of the cysteine's thiol group, making it a more potent nucleophile.[3][4]
-
Reagent Addition Rate: Slow, controlled addition of propargyl bromide is critical on a large scale to manage the reaction exotherm and maintain a consistent reaction profile.
-
Reaction Completeness: Monitoring the consumption of starting materials (L-cysteine) is vital to ensure high conversion and simplify downstream purification. This can be achieved using in-process controls like HPLC.
Q3: What are the common impurities encountered in this compound synthesis?
A3: Common impurities can include unreacted L-cysteine, over-alkylated products (N,S-dipropargylcysteine), and oxidation of the thiol group to form cystine. The presence of these impurities can complicate purification and affect the final product's quality.
Q4: What purification methods are suitable for large-scale production of this compound?
A4: While laboratory-scale purifications often employ column chromatography, this is generally not feasible for large-scale production.[5] The most common and scalable purification method reported is recrystallization, often from an ethanol-water mixture.[1][2] Acid-base extraction can also be employed to remove certain impurities. For instance, an acidic wash can help remove unreacted L-cysteine.[5]
Q5: What are the key safety considerations for the large-scale synthesis of this compound?
A5: Key safety considerations include:
-
Handling of Propargyl Bromide: Propargyl bromide is a hazardous reagent. It is a lachrymator and a toxic alkylating agent. Appropriate personal protective equipment (PPE) and handling in a well-ventilated area or closed system are mandatory.
-
Exothermic Reaction: The potential for a runaway reaction exists, especially at a large scale. A thorough process safety assessment, including reaction calorimetry, is recommended to understand and control the thermal hazards.[6]
-
Hydrogen Sulfide (H₂S) Potential: Although not explicitly reported as a major issue during synthesis, the starting material is a cysteine derivative, and there is a theoretical potential for the release of H₂S, a toxic gas, under certain conditions.[7] Appropriate monitoring and ventilation are advisable.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Verify pH: Ensure the reaction mixture is maintained at an optimal pH (typically 8-9) to promote the formation of the thiolate anion.[3][4] - Monitor Reaction Progress: Use in-process controls (e.g., HPLC, TLC) to track the consumption of L-cysteine. Extend the reaction time if necessary. - Reagent Stoichiometry: Ensure an appropriate molar ratio of propargyl bromide to L-cysteine. A slight excess of the alkylating agent may be required to drive the reaction to completion, but a large excess can lead to side products. |
| Side Reactions | - Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. For the initial reaction of cysteine with sodium in methanol, cooling to 0°C has been reported.[5] - Controlled Reagent Addition: Add propargyl bromide dropwise or via a dosing pump to avoid localized high concentrations that can promote side reactions. |
| Product Degradation | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group of L-cysteine to cystine.[5] |
| Losses During Work-up and Purification | - Optimize Extraction pH: During aqueous extractions, carefully control the pH to minimize the solubility of this compound in the undesired phase. - Optimize Recrystallization: Carefully select the recrystallization solvent system and control the cooling rate to maximize crystal formation and minimize losses to the mother liquor. An ethanol-water mixture is a good starting point.[1][2] |
Issue 2: Incomplete Reaction and/or Presence of Starting Material in the Final Product
| Potential Cause | Recommended Action |
| Suboptimal pH | The thiol group of cysteine needs to be in its nucleophilic thiolate form for efficient reaction. This is favored at a pH above the pKa of the thiol group (~8.3).[3] - Action: Monitor and adjust the pH of the reaction mixture to be in the range of 8-9. |
| Insufficient Reaction Time | The reaction may not have been allowed to proceed to completion. - Action: Implement in-process monitoring (e.g., HPLC) to track the disappearance of L-cysteine. Continue the reaction until the starting material is consumed to a satisfactory level. |
| Poor Mixing/Mass Transfer | In large-scale reactors, inadequate agitation can lead to localized areas of low reagent concentration, resulting in incomplete conversion. - Action: Ensure the reactor is equipped with an appropriate agitator and that the mixing speed is sufficient to maintain a homogeneous reaction mixture. |
| Reagent Quality | The quality of propargyl bromide can affect its reactivity. - Action: Use a high-purity grade of propargyl bromide and ensure it has been stored correctly to prevent degradation. |
Issue 3: Difficulty in Purifying this compound
| Potential Cause | Recommended Action |
| Presence of Unreacted L-cysteine | L-cysteine has similar functional groups and can be challenging to separate from the product. - Action: An acidic wash (e.g., with dilute HCl) can be effective.[5] L-cysteine, being more basic, will be protonated and extracted into the aqueous phase, while the S-alkylated product may have different solubility characteristics. |
| Formation of N,S-dipropargylcysteine | Over-alkylation can occur if there is a large excess of propargyl bromide or if the reaction conditions are too harsh. - Action: Optimize the stoichiometry of the reactants. A carefully controlled addition of propargyl bromide is crucial. This impurity may be difficult to remove by simple extraction or recrystallization and may require more advanced purification techniques if present in significant amounts. |
| Product is an Oil or "Goo" | This can occur if the product is impure or if the incorrect solvent system is used for precipitation/crystallization.[5] - Action: - Improve Purity: First, attempt to improve the purity of the crude product using methods like acid-base extraction. - Optimize Crystallization: Systematically screen different solvent/anti-solvent systems. A mixture of methanol and water has been reported to solidify the product.[5] Seeding with a small amount of pure crystalline material can also induce crystallization. |
Summary of Quantitative Data
Table 1: Representative Lab-Scale Reaction Conditions for this compound Synthesis
| Parameter | Value/Condition | Reference |
| Starting Material | L-cysteine | [1][2] |
| Alkylating Agent | Propargyl bromide | [1][2] |
| Solvent | Methanol | [5] |
| Base | Sodium (Na) | [5] |
| Reaction Temperature | 0°C (for initial reaction) | [5] |
| Atmosphere | Argon | [5] |
| Purification Method | Recrystallization (Ethanol-Water) | [1][2] |
| Final Product Purity | >99% | [1][2] |
Experimental Protocols
Representative Laboratory-Scale Synthesis of this compound
This protocol is based on methodologies described in the literature and serves as a starting point for process development and scale-up.[1][2][5]
Materials:
-
L-cysteine
-
Methanol (anhydrous)
-
Sodium metal
-
Propargyl bromide
-
Ethanol
-
Deionized water
-
Argon or Nitrogen gas
-
Hydrochloric acid (for pH adjustment/washing)
-
Sodium bicarbonate (for pH adjustment)
Procedure:
-
Reaction Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an inlet for inert gas. The system is flushed with argon or nitrogen.
-
Formation of Sodium Thiocysteinate: Anhydrous methanol is charged to the flask, and the system is cooled to 0°C in an ice bath. Small, freshly cut pieces of sodium metal are added portion-wise to the methanol, maintaining the temperature below 20°C. The mixture is stirred until all the sodium has dissolved to form sodium methoxide. L-cysteine is then added, and the mixture is stirred to form the sodium salt of cysteine.
-
S-Alkylation: Propargyl bromide is added dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the temperature is maintained at 0-5°C.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or HPLC) to confirm the consumption of L-cysteine.
-
Quenching and pH Adjustment: Once the reaction is complete, the reaction is quenched by the addition of water. The pH of the solution is adjusted to ~7 with dilute hydrochloric acid.
-
Solvent Removal: The methanol is removed under reduced pressure.
-
Purification by Recrystallization: The resulting aqueous solution may be further purified. For recrystallization, the crude product is dissolved in a minimal amount of a hot ethanol-water mixture. The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization.
-
Isolation and Drying: The crystalline product is collected by filtration, washed with cold ethanol, and dried under vacuum to a constant weight.
Scale-Up Considerations:
-
Heat Transfer: The reaction is exothermic. On a large scale, a jacketed reactor with efficient cooling is necessary to maintain temperature control.
-
Reagent Addition: The dropwise addition of propargyl bromide should be replaced with a controlled feed using a dosing pump. The addition rate should be carefully calculated based on the reactor's heat removal capacity.
-
Mixing: Efficient agitation is critical to ensure homogeneity and prevent localized "hot spots." The impeller design and agitation speed should be appropriate for the reactor size and viscosity of the reaction mixture.
-
Work-up and Isolation: Large-scale filtration and drying equipment (e.g., filter-dryer) will be required.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. S-Propargyl-Cysteine, a Novel Hydrogen Sulfide Donor, Inhibits Inflammatory Hepcidin and Relieves Anemia of Inflammation by Inhibiting IL-6/STAT3 Pathway | PLOS One [journals.plos.org]
- 2. S-Propargyl-Cysteine, a Novel Water-Soluble Modulator of Endogenous Hydrogen Sulfide, Promotes Angiogenesis Through Activation of Signal Transducer and Activator of Transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ardena.com [ardena.com]
- 7. orgsyn.org [orgsyn.org]
Optimizing reaction conditions for cysteine labeling with vinyl sulfone tags.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions when labeling cysteine residues with vinyl sulfone tags.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling cysteine residues with vinyl sulfone tags?
A1: The optimal pH for selective cysteine labeling with vinyl sulfones is typically in the range of 7.0 to 9.0.[1] Within this range, the thiol group of cysteine is sufficiently deprotonated to its more nucleophilic thiolate form, facilitating a rapid and selective reaction with the vinyl sulfone.[1] While the reaction can proceed in acidic conditions, the rate is generally slower.[1][2] At pH values above 9.0, the risk of side reactions with other nucleophilic residues, such as lysine, increases.[1]
Q2: What is the selectivity of vinyl sulfone tags for cysteine over other amino acid residues?
A2: Vinyl sulfones exhibit high selectivity for cysteine residues under neutral to slightly alkaline conditions (pH 7-9).[1] The thiol group of cysteine is significantly more reactive towards vinyl sulfones than the amino group of lysine at these pH levels.[1] It has been reported that thiols can be up to 280 times more reactive than amines at comparable pKa values.[1] However, this selectivity is pH-dependent. At pH 9.3 and higher, the reaction with lysines can occur more readily.[1] Side reactions with histidine have also been observed, particularly in specific protein microenvironments.[3]
Q3: What are the recommended reaction times and temperatures?
A3: The reaction of vinyl sulfones with cysteines is generally fast, often reaching completion within 30 minutes to 2 hours at room temperature.[4] However, the optimal time can vary depending on the specific protein, buffer conditions, and the concentration of reactants. Monitoring the reaction progress is recommended to determine the ideal duration. The reaction is typically performed at room temperature (around 20-25°C). Increasing the temperature can accelerate the reaction rate but may also increase the likelihood of non-specific labeling and protein denaturation.[5]
Q4: How stable are the conjugates formed between cysteine and vinyl sulfone tags?
A4: The thioether bond formed between a cysteine residue and a vinyl sulfone tag is highly stable.[6][7] This covalent linkage is resistant to hydrolysis and exchange reactions with other thiols, such as glutathione, which is abundant in biological systems.[6][8] This stability makes vinyl sulfone conjugates well-suited for long-term studies both in vitro and in vivo.
Q5: What are the advantages of vinyl sulfones over other cysteine-reactive chemistries like maleimides?
A5: Vinyl sulfones offer several advantages over maleimides. The resulting thioether linkage is more stable and less prone to retro-Michael addition or exchange reactions with other thiols, a known issue with maleimide conjugates.[6] Additionally, vinyl sulfones are stable in aqueous solutions and less susceptible to hydrolysis at neutral pH.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | Suboptimal pH: The pH of the reaction buffer is too low, resulting in a protonated and less reactive thiol group on the cysteine. | - Ensure the reaction buffer is within the optimal pH range of 7.0-9.0.[1] - Use a freshly prepared buffer and verify its pH. |
| Inefficient Reduction of Disulfide Bonds: Cysteine residues are participating in disulfide bonds and are not available for labeling. | - Pre-treat the protein with a reducing agent like DTT or TCEP to ensure all cysteine residues are in their reduced, free thiol form. - Remove the reducing agent before adding the vinyl sulfone tag to prevent it from reacting with the tag. | |
| Low Reagent Concentration: The molar excess of the vinyl sulfone tag is insufficient. | - Increase the molar excess of the vinyl sulfone tag. A 5- to 10-fold molar excess is a good starting point.[4] | |
| Steric Hindrance: The target cysteine residue is not solvent-accessible due to protein folding. | - Consider performing the labeling under denaturing conditions if the native protein structure is not required for downstream applications. | |
| Non-specific Labeling | pH is too high: The reaction pH is above 9.0, leading to increased reactivity with other nucleophilic residues like lysine.[1] | - Lower the reaction pH to the 7.0-8.5 range to enhance selectivity for cysteine. |
| Prolonged Reaction Time or High Temperature: Extended reaction times or elevated temperatures can promote side reactions. | - Optimize the reaction time by monitoring the labeling progress. - Perform the reaction at room temperature or 4°C. | |
| Excessive Reagent Concentration: A very high molar excess of the vinyl sulfone tag can drive non-specific reactions. | - Reduce the molar excess of the vinyl sulfone tag while ensuring sufficient labeling of the target cysteine. | |
| Protein Precipitation | Solvent Incompatibility: The solvent used to dissolve the vinyl sulfone tag (e.g., DMSO, DMF) is causing the protein to precipitate when added to the reaction mixture. | - Minimize the volume of organic solvent added to the protein solution. - Add the dissolved tag slowly to the reaction mixture while gently vortexing. |
| Protein Instability: The protein is not stable under the required reaction conditions (e.g., pH, temperature). | - Screen different buffer compositions to find one that maintains protein stability. - Perform the labeling reaction at a lower temperature (e.g., 4°C). |
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for Cysteine Labeling with Vinyl Sulfones
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | Optimal for cysteine selectivity.[1] Higher pH increases reactivity but decreases selectivity. |
| Temperature | 4°C to 25°C (Room Temp) | Room temperature is generally sufficient. Lower temperatures can be used for sensitive proteins. |
| Reaction Time | 30 minutes - 2 hours | Varies depending on the protein and reagent concentrations.[4] |
| Molar Excess of Tag | 5 - 20 fold | A higher excess may be needed for less accessible cysteines. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction rates but may also lead to aggregation. |
Table 2: Reactivity of Vinyl Sulfones with Different Amino Acid Residues
| Amino Acid | Relative Reactivity | Optimal pH for Reaction | Notes |
| Cysteine | High | 7.0 - 9.0 | The primary target for vinyl sulfone labeling.[1] |
| Lysine | Low to Moderate | > 9.0 | Reactivity increases significantly at higher pH.[1] |
| Histidine | Low | ~7.0 - 8.0 | Can react, but typically much slower than cysteine.[3] |
Experimental Protocols
General Protocol for Cysteine Labeling with a Vinyl Sulfone Tag
-
Protein Preparation:
-
If necessary, reduce disulfide bonds by incubating the protein with 5-10 mM DTT or TCEP for 1 hour at room temperature.
-
Remove the reducing agent using a desalting column or dialysis, exchanging the protein into a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
-
Reagent Preparation:
-
Dissolve the vinyl sulfone tag in an appropriate organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution.
-
-
Labeling Reaction:
-
Add the desired molar excess of the vinyl sulfone tag stock solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a small molecule thiol, such as 2-mercaptoethanol or DTT, to a final concentration of 10-20 mM to consume any unreacted vinyl sulfone.
-
-
Purification:
-
Remove excess, unreacted vinyl sulfone tag and quenching reagent by size exclusion chromatography (desalting column) or dialysis.
-
Visualizations
Caption: Workflow for labeling proteins with vinyl sulfone tags.
Caption: A decision tree for troubleshooting low labeling efficiency.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]
Strategies for creating a controlled-release formulation of S-Propargylcysteine (CR-SPRC).
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for creating controlled-release formulations of S-Propargyl-cysteine (CR-SPRC). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is S-Propargyl-cysteine (SPRC) and why is a controlled-release formulation desirable?
A1: S-Propargyl-cysteine (SPRC) is a sulfur-containing amino acid derivative and a novel hydrogen sulfide (H₂S)-modulated agent with potential cardioprotective effects.[1][2] As a modulator of endogenous H₂S, it has demonstrated anti-inflammatory, anti-oxidative, and anti-apoptotic properties.[2][3] Although some preclinical studies show a relatively long elimination half-life of 14.7 to 16.5 hours in dogs, other reports highlight that rapid metabolism and excretion can limit its clinical application.[1][4] A controlled-release (CR) formulation is desirable to maintain steady-state plasma concentrations, reduce dosing frequency, improve patient adherence, and potentially minimize side effects, thereby enhancing its therapeutic efficacy.[5][6]
Q2: What are the primary challenges in developing a CR-SPRC formulation?
A2: The main challenge stems from SPRC's nature as a highly hydrophilic, low-molecular-weight compound.[7] This property makes it difficult to effectively encapsulate within common hydrophobic polymer matrices, such as poly(D, L-lactic-co-glycolic acid) (PLGA), often leading to a high initial burst release rather than a sustained effect.[7] Additionally, as a sulfur-containing amino acid, SPRC may be susceptible to oxidation, especially at higher pH, which requires careful consideration of excipients and storage conditions to ensure stability.[8]
Q3: Which formulation strategies are most promising for CR-SPRC?
A3: Several strategies have shown promise or are considered viable for hydrophilic drugs like SPRC:
-
Hydrophilic Matrix Tablets: This is a common and effective approach. Polymers like hydroxypropyl methylcellulose (HPMC) are used, which swell upon contact with water to form a gel layer that controls the diffusion and release of the drug.[9][10]
-
Liposomal Formulations: Novel liposomal carriers have been successfully developed for SPRC.[4] These formulations can improve pharmacokinetics and achieve sustained H₂S release in tissues.[4]
-
Polymer Implants via Hot-Melt Extrusion (HME): SPRC-loaded implants using a PLGA matrix have been prepared using HME.[7] This technique can create formulations for long-term release (from one week to two months), though it requires careful optimization to manage the hydrophilicity of SPRC.[7]
-
Hydrogels: For topical or transdermal applications, such as wound healing, SPRC has been successfully loaded into carbomer hydrogels for sustained local delivery.[11][12]
Q4: What key physicochemical properties of SPRC should be considered during formulation?
A4: Key properties include:
-
High Hydrophilicity: This dictates the choice of release-controlling polymers and the overall formulation strategy. Hydrophilic matrix systems are generally more suitable than hydrophobic ones to avoid burst release.[7][13]
-
Stability: The cysteine moiety is susceptible to oxidation.[8] Formulation pH, exposure to oxygen, and the presence of metallic ions should be controlled. Lyophilized forms are generally more stable.[8] The use of antioxidants in the formulation could be beneficial.
-
Bioavailability: SPRC has shown high oral bioavailability (over 94%) in rats, suggesting good absorption from the gastrointestinal tract.[14] This is a favorable characteristic for developing an oral CR dosage form.
Q5: How does SPRC exert its therapeutic effect?
A5: SPRC functions primarily as a donor of hydrogen sulfide (H₂S), a gasotransmitter with multiple physiological roles.[1][2] It has been shown to increase the expression and activity of cystathionine-γ-lyase (CSE), a key enzyme responsible for endogenous H₂S production.[2] The resulting elevation in H₂S levels mediates the compound's cardioprotective, anti-inflammatory, and anti-apoptotic effects.[2] Specific mechanisms include the inhibition of signaling pathways like TGF-β1/Smad and IL-6/STAT3.[3][4]
Section 2: Troubleshooting Guide
Q1: My hydrophilic matrix tablets show a high initial burst release of SPRC. What are the possible causes and solutions?
A1:
-
Possible Causes:
-
Inadequate Polymer Concentration: The concentration of the hydrophilic polymer (e.g., HPMC) may be too low to form a sufficiently robust gel barrier upon hydration.
-
Incorrect Polymer Viscosity Grade: A low-viscosity grade of HPMC will form a weaker gel, allowing for faster drug diffusion.
-
Highly Soluble Excipients: The use of highly water-soluble fillers (like lactose) can create porous channels within the matrix, accelerating water penetration and drug release.[15]
-
Drug Loading: A very high drug load can compromise the integrity of the polymer matrix.
-
-
Solutions:
-
Increase Polymer Concentration: Gradually increase the percentage of the matrix-forming polymer in the formulation.
-
Use a Higher Viscosity Grade Polymer: Switch to a higher viscosity grade of HPMC or a blend of different viscosity grades to strengthen the gel layer.[16]
-
Incorporate a Hydrophobic Component: Add a small amount of a hydrophobic polymer (e.g., ethylcellulose) or a lipid-based excipient to create a more tortuous path for drug diffusion.
-
Modify Excipients: Replace highly soluble fillers with less soluble ones, such as dicalcium phosphate.[17]
-
Q2: The powder blend for my SPRC tablets has poor flowability, causing weight variation during compression. How can I fix this?
A2:
-
Possible Causes:
-
High Drug Load: High concentrations of the active pharmaceutical ingredient (API) can lead to poor flow.[17]
-
Particle Size and Shape: Very fine particles or irregular particle shapes can increase inter-particle friction.
-
Insufficient Glidant/Lubricant: Lack of appropriate flow enhancers.
-
-
Solutions:
-
Add Excipients: Incorporate glidants like colloidal silicon dioxide to reduce inter-particle friction and improve powder flow.[17] Ensure an optimal concentration of a lubricant like magnesium stearate.
-
Granulation: Perform wet or dry granulation.[17] This process increases the particle size and creates more uniform, spherical granules, which significantly improves flowability.[17][18]
-
Optimize Filler Choice: Use fillers known for good flow properties, such as specific grades of microcrystalline cellulose (MCC).[17]
-
Q3: My SPRC formulation is showing signs of degradation upon storage. What could be the cause and how can I improve stability?
A3:
-
Possible Causes:
-
Oxidation: The thiol group in the cysteine moiety is prone to oxidation, which can be accelerated by exposure to air (oxygen), high pH, and trace metal ions.[8]
-
Moisture: Excessive moisture can accelerate degradation pathways.
-
Excipient Incompatibility: An excipient in the formulation may be reacting with SPRC.
-
-
Solutions:
-
Control pH: Use buffering agents to maintain a slightly acidic pH within the formulation, as cysteine oxidation is faster at higher pH.[8]
-
Add Antioxidants/Chelating Agents: Include antioxidants like ascorbic acid or a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.
-
Control Moisture: Manufacture and store the formulation under controlled low-humidity conditions. Use packaging with desiccants.
-
Conduct Excipient Compatibility Studies: Perform stressed studies (e.g., high temperature and humidity) on binary mixtures of SPRC and each excipient to identify any incompatibilities.
-
Q4: I am struggling to achieve a zero-order release profile from my matrix tablets. What adjustments can I make?
A4:
-
Possible Causes:
-
Standard Matrix Diffusion: The release from a simple hydrophilic matrix is typically diffusion-controlled and follows Higuchi (square-root-of-time) kinetics, not zero-order.[15]
-
Tablet Geometry: The changing surface area of a standard cylindrical tablet as it erodes/releases drug prevents a constant release rate.
-
-
Solutions:
-
Modify Tablet Geometry: Create a formulation where the surface area of release remains relatively constant. This can be achieved by using core-in-cup or by coating parts of the tablet with an impermeable film, leaving only one or two faces exposed for release.
-
Use Osmotic Pump Systems: This advanced drug delivery system releases the drug at a zero-order rate driven by osmotic pressure. This involves a semi-permeable coating with a laser-drilled orifice.[9]
-
Combine Polymers: Use a combination of swelling (e.g., HPMC) and eroding polymers. The interplay between diffusion through the gel layer and erosion of the matrix can sometimes be tailored to approach zero-order release.
-
Section 3: Data Presentation
Table 1: Pharmacokinetic Parameters of S-Propargyl-cysteine (SPRC) in Preclinical Species
| Parameter | Species | Dose & Route | Value | Reference |
| Elimination Half-Life (T½) | Beagle Dog | 20 mg/kg (IV) | 14.7 h | [1] |
| Beagle Dog | 20 mg/kg (Oral) | 16.5 h | [1] | |
| Time to Max. Concentration (Tₘₐₓ) | Beagle Dog | 20 mg/kg (Oral) | 0.33 ± 0.20 h | [1] |
| Absolute Bioavailability | Beagle Dog | 20 mg/kg (Oral) | 112% | [1] |
| Rat | 25 mg/kg (Oral) | 96.6% | [14] | |
| Rat | 75 mg/kg (Oral) | 97.0% | [14] | |
| Rat | 225 mg/kg (Oral) | 94.7% | [14] |
Table 2: Common Excipients for Oral Controlled-Release Formulations
| Excipient Class | Examples | Function in CR Formulations | Reference |
| Hydrophilic Matrix Formers | Hydroxypropyl Methylcellulose (HPMC), Hydroxypropyl Cellulose (HPC), Sodium Alginate, Polyethylene Oxide (PEO) | Form a viscous gel layer upon hydration to control drug release via diffusion and/or erosion. | [9][19] |
| Insoluble/Lipophilic Matrix Formers | Ethylcellulose, Polyvinyl Acetate, Carnauba Wax, Stearic Acid | Form an inert matrix that releases the drug primarily through diffusion via pores. The matrix is excreted intact. | [6][10] |
| Enteric/pH-Dependent Polymers | Eudragit® polymers (Methacrylic Acid Copolymers), Cellulose Acetate Phthalate | Remain intact in the acidic environment of the stomach and dissolve at the higher pH of the small intestine for delayed/targeted release. | [9][19] |
| Fillers / Diluents | Microcrystalline Cellulose (MCC), Dicalcium Phosphate, Lactose | Add bulk to the formulation, improve powder flow and compression properties. | [17] |
| Glidants | Colloidal Silicon Dioxide | Improve powder flowability by reducing inter-particle friction. | [17] |
| Lubricants | Magnesium Stearate, Stearic Acid | Prevent the tablet from sticking to the punches and die during compression. | [17] |
Section 4: Key Experimental Protocols
Protocol 1: Preparation of CR-SPRC Hydrophilic Matrix Tablets by Direct Compression
-
Objective: To prepare controlled-release tablets of SPRC using HPMC as a matrix-forming agent.
-
Materials & Equipment:
-
S-Propargyl-cysteine (SPRC)
-
Hydroxypropyl Methylcellulose (HPMC) (e.g., K100M grade)
-
Microcrystalline Cellulose (MCC) (e.g., Avicel PH-102)
-
Colloidal Silicon Dioxide
-
Magnesium Stearate
-
V-blender or Turbula mixer
-
Tablet press with appropriate tooling
-
Sieves (e.g., 40-mesh)
-
-
Methodology:
-
Sieving: Pass SPRC, HPMC, and MCC through a 40-mesh sieve to ensure deagglomeration and uniform particle size.
-
Blending (Premix): Accurately weigh and transfer the sieved SPRC, HPMC, and MCC into a V-blender. Mix for 15 minutes to achieve a homogenous blend.
-
Glidant Addition: Add the required amount of colloidal silicon dioxide to the blender and mix for an additional 5 minutes.
-
Lubrication: Add sieved magnesium stearate to the blend and mix for a final 3 minutes. Note: Avoid over-mixing as it can negatively impact tablet hardness and dissolution.
-
Compression: Set up the tablet press with the desired punches and dies. Compress the final blend into tablets of the target weight and hardness.
-
Evaluation: Evaluate the prepared tablets for weight variation, hardness, friability, and drug content according to standard pharmacopeial methods.
-
Protocol 2: In Vitro Dissolution Testing for CR-SPRC Tablets
-
Objective: To evaluate the release profile of SPRC from the controlled-release tablets over time.
-
Materials & Equipment:
-
USP Dissolution Apparatus 2 (Paddle) or Apparatus 1 (Basket)
-
Dissolution medium (e.g., 900 mL of 0.1 N HCl for 2 hours, followed by pH 6.8 phosphate buffer)
-
CR-SPRC tablets
-
Syringes and cannula filters (e.g., 0.45 µm PVDF)
-
HPLC system for quantification
-
-
Methodology:
-
Apparatus Setup: Set up the dissolution apparatus. Maintain the medium temperature at 37 ± 0.5 °C and the paddle speed at 50 or 75 RPM.
-
Test Initiation: Place one tablet in each dissolution vessel containing the initial medium (e.g., 0.1 N HCl).
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours). Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Medium Change (if applicable): After 2 hours in acidic medium, change the medium to pH 6.8 phosphate buffer to simulate the transition from stomach to intestine.
-
Sample Preparation: Filter the samples through a 0.45 µm filter to remove any undissolved excipients. Dilute if necessary to fall within the linear range of the analytical method.
-
Analysis: Quantify the concentration of SPRC in each sample using a validated HPLC method (see Protocol 3).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the release profile (cumulative % release vs. time).
-
Protocol 3: Quantification of SPRC using HPLC-UV with Pre-Column Derivatization
-
Objective: To develop a simple and reliable HPLC-UV method for quantifying SPRC in dissolution samples. This protocol is adapted from methods used for cysteine and other amino acids.[20][21]
-
Materials & Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Acetonitrile (ACN), HPLC grade
-
Boric acid buffer (e.g., 0.1 M, pH 8.0)
-
Trifluoroacetic acid (TFA)
-
SPRC reference standard
-
-
Methodology:
-
Reagent Preparation:
-
Derivatizing Reagent: Prepare a solution of FMOC-Cl in acetonitrile (e.g., 4 mg/mL).[20]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard & Sample Derivatization:
-
For each standard and sample, mix 100 µL of the solution with 200 µL of boric acid buffer in a vial.
-
Add 300 µL of the FMOC-Cl reagent, vortex immediately, and allow the reaction to proceed for 2-5 minutes at room temperature. The reaction attaches a UV-active group to the SPRC molecule.
-
Quench the reaction by adding a primary amine like 1-aminoadamantane or by acidifying the solution, if necessary, to stop the reaction with excess reagent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.[21]
-
Injection Volume: 20 µL.
-
Gradient Elution: A typical gradient might be: 0-2 min (30% B), 2-15 min (30-70% B), 15-18 min (70-30% B), 18-25 min (30% B for re-equilibration). This must be optimized for SPRC-FMOC derivative.
-
-
Validation & Quantification:
-
Validation: Validate the method for linearity, accuracy, precision, and specificity according to ICH guidelines.[22]
-
Quantification: Construct a calibration curve using derivatized SPRC standards. Use the peak area from the chromatograms of the dissolution samples to determine the concentration of SPRC based on the calibration curve.
-
-
Section 5: Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | S-propargyl-cysteine promotes the stability of atherosclerotic plaque via maintaining vascular muscle contractile phenotype [frontiersin.org]
- 3. S-Propargyl-Cysteine, a Novel Hydrogen Sulfide Donor, Inhibits Inflammatory Hepcidin and Relieves Anemia of Inflammation by Inhibiting IL-6/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Excipients for Controlled Release - NCF International [ncfinternational.it]
- 6. Excipients for Sustained & Controlled Release Materials - CD Formulation [formulationbio.com]
- 7. New hot-melt extruded drug/polymers for sustained delivery of hydrophilic S-propargyl-cysteine in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 9. pharmtech.com [pharmtech.com]
- 10. colorcon.com [colorcon.com]
- 11. H2S donor S-propargyl-cysteine for skin wound healing improvement via smart transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Advances in Organosulfur-Based Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of S-propargyl-cysteine in rat plasma by mixed-mode reversed-phase and cation-exchange HPLC-MS/MS method and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. erpublications.com [erpublications.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Troubleshooting Formulation Issues in High-Dose Tablets – Pharma.Tips [pharma.tips]
- 18. biogrund.com [biogrund.com]
- 19. colorcon.com [colorcon.com]
- 20. longdom.org [longdom.org]
- 21. researchgate.net [researchgate.net]
- 22. bezmialemscience.org [bezmialemscience.org]
Improving the efficiency of site-specific protein labeling via cysteines.
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of site-specific protein labeling via cysteine residues.
Troubleshooting Guide
This section addresses common issues encountered during cysteine-based protein labeling experiments.
Q1: Why is my labeling efficiency low?
Low labeling efficiency can stem from several factors, ranging from the state of the target protein to the reaction conditions.
-
Inaccessible or Oxidized Cysteines: The target cysteine residue may be buried within the protein's three-dimensional structure or may have formed a disulfide bond with another cysteine. Maleimides, a common reagent for cysteine labeling, do not react with disulfide bonds[1].
-
Solution: Perform a pre-reduction step using a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure the cysteine's thiol group is free and available for reaction[1].
-
-
Hydrolyzed Maleimide Reagent: Maleimides are susceptible to hydrolysis in aqueous solutions, especially at higher pH, which renders them inactive[1][2].
-
Incorrect pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5[1][2]. At a lower pH, the reaction rate decreases, while at a higher pH (>7.5), the maleimide can react with amines (e.g., lysine residues), and the rate of hydrolysis increases[1].
-
Solution: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.
-
A novel approach to circumvent the rapid reoxidation of thiols in solution is to perform the labeling reaction on the precipitated form of the target protein. This method has shown to yield high labeling efficiency, specificity, and simplicity[4].
Q2: I'm observing non-specific labeling. What could be the cause?
Non-specific labeling can occur when the labeling reagent reacts with other amino acid residues or when there are multiple accessible cysteines.
-
Reaction with Other Residues: At pH values above 7.5, maleimides can react with the primary amines of lysine residues[1][5].
-
Multiple Reactive Cysteines: If your protein has multiple surface-accessible cysteines, the label may attach to more than just the intended site.
-
Solution: If a single labeling site is desired, consider site-directed mutagenesis to remove other reactive cysteines. Alternatively, methods have been developed to protect specific cysteines using reversible metal protection while blocking others[6].
-
Q3: My labeled protein conjugate is unstable. What is happening?
The stability of the conjugate can be compromised by a few known side reactions.
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a cysteine thiol is reversible. In environments rich in other thiols, like glutathione in vivo, the label can be transferred to other molecules, leading to off-target effects[1]. This is a significant concern for applications like antibody-drug conjugates (ADCs)[1].
-
Solution: After the initial conjugation, the thiosuccinimide ring can be hydrolyzed by adjusting the pH to 8.5-9.0. This ring-opened structure is more stable and not susceptible to the retro-Michael reaction[1].
-
-
Thiazine Rearrangement: When labeling a peptide or protein at an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring[1][7][8]. This is an underreported side reaction that can complicate purification and characterization[7][8].
Frequently Asked Questions (FAQs)
What is the typical efficiency I can expect for cysteine labeling?
With optimized protocols, coupling efficiencies are typically in the range of 70–90%, with specificities greater than ~95%[4][9][10][11].
How can I quantify the labeling efficiency?
Several methods can be used to determine the extent of cysteine labeling:
-
UV/Vis Absorbance Spectra: This is a common method to estimate coupling efficiencies[4][9][10][11].
-
Fluorescence-Based Assay: A simple assay involves reacting the thermally unfolded protein with a thiol-specific coumarin fluorophore that only becomes fluorescent upon conjugation. By comparing the fluorescence intensity of the modified and unmodified protein, the amount of free cysteine can be quantified[12]. This method is robust for both soluble and membrane proteins and requires less than 100 μg of material[12].
-
Mass Spectrometry: Mass spectrometry can be used to identify and quantify labeled cysteine residues, providing detailed information about the labeling efficiency and specificity[13][14].
What are the optimal reaction conditions for maleimide-based cysteine labeling?
For optimal results, consider the following conditions:
| Parameter | Recommended Value/Condition | Rationale |
| pH | 6.5 - 7.5 | Maximizes thiol selectivity and minimizes maleimide hydrolysis and reaction with amines[1][2]. |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Effectively reduces disulfide bonds and does not contain a thiol group, avoiding competition with the target cysteine[1][4]. |
| TCEP Concentration | 10-100 fold molar excess over protein | Ensures complete reduction of disulfide bonds[1]. A concentration of 2 mM has been found to be optimal in some studies[15]. |
| Dye:Thiol Ratio | 10-20 fold molar excess | Ensures saturation of available cysteine residues[16]. For complex mixtures, a higher ratio (e.g., 75:1) may be optimal[15]. |
| Reaction Time | 30 minutes to 2 hours at room temperature, or overnight at 4°C | The reaction is typically complete within 30 minutes[15], but longer incubation times can be used[3][16]. |
| Solvent for Maleimide | DMSO or DMF | Recommended for storing maleimide reagents and for use as a co-solvent in the reaction to prevent precipitation of hydrophobic dyes[1][3]. |
Experimental Protocols
Protocol 1: General Cysteine Labeling with a Maleimide-Functionalized Dye
This protocol is adapted from several sources for general-purpose labeling of a purified protein[1][3][16].
-
Protein Preparation: Dissolve the protein containing a surface-accessible cysteine in a degassed buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL[3][16].
-
Reduction of Disulfide Bonds: Add a 10-20 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature to reduce any disulfide bonds[1][16].
-
Dye Preparation: Dissolve the maleimide-functionalized dye in a minimal amount of DMSO or DMF to create a stock solution[3][16].
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dye solution to the reduced protein solution. Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light[3][16].
-
Purification: Remove the unreacted dye by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25)[16].
Protocol 2: Improving Stability by Thiosuccinimide Ring Hydrolysis
This protocol is for increasing the stability of the maleimide conjugate by hydrolyzing the thiosuccinimide ring post-conjugation[1].
-
Confirm Conjugation: After the initial conjugation reaction is complete, confirm the formation of the conjugate using an appropriate analytical method (e.g., HPLC, Mass Spectrometry).
-
Adjust pH: Adjust the pH of the conjugate solution to 8.5-9.0.
-
Incubate: Incubate the solution at room temperature or 37°C. Monitor the ring-opening by mass spectrometry until the hydrolysis is complete.
-
Re-neutralize: Re-neutralize the solution to a pH of 7.0-7.5 for storage or downstream applications.
Visualizations
Caption: Experimental workflow for cysteine-based protein labeling.
Caption: Troubleshooting decision tree for low labeling efficiency.
Caption: Competing reactions in maleimide-based cysteine labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective chemical labeling of proteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00126B [pubs.rsc.org]
- 6. Labeling of Specific Cysteines in Proteins Using Reversible Metal Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient site-specific labeling of proteins via cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of free cysteines in membrane and soluble proteins using a fluorescent dye and thermal unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cysteine Counting via Isotopic Chemical Labeling for Intact Mass Proteoform Identifications in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Anti-Cancer Efficacy of S-Propargyl-Cysteine (SPRC) via Cystathionine-γ-Lyase (CSE) Inhibition with Propargylglycine (PAG)
A Comparative Guide for Researchers
This guide provides a comprehensive overview of the anti-cancer effects of S-propargyl-cysteine (SPRC), a hydrogen sulfide (H₂S) donor, and the use of propargylglycine (PAG) as a chemical tool to validate its mechanism of action. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development.
Introduction
S-propargyl-cysteine (SPRC) has emerged as a promising anti-cancer agent, particularly in the context of gastric cancer.[1][2] Its therapeutic effects are attributed to its role as a hydrogen sulfide (H₂S) donor, a gaseous signaling molecule with diverse physiological and pathological roles. The enzymatic activity of cystathionine-γ-lyase (CSE) is pivotal in the endogenous production of H₂S from SPRC. To scientifically validate that the anti-cancer properties of SPRC are indeed mediated by the CSE/H₂S pathway, a CSE inhibitor is employed. Propargylglycine (PAG) is a widely used irreversible inhibitor of CSE, making it an essential tool in elucidating the mechanism of action of SPRC.[1][2]
This guide will compare the anti-cancer effects of SPRC in the presence and absence of PAG, present supporting experimental data in structured tables, provide detailed experimental protocols, and visualize the key signaling pathways and experimental workflows.
Comparative Analysis of CSE Inhibitors
While PAG is a classical and effective inhibitor of CSE, other pharmacological inhibitors are available. A comparative understanding of their potency is crucial for experimental design.
Table 1: Comparison of IC₅₀ Values for CSE Inhibitors
| Inhibitor | Target Enzyme(s) | IC₅₀ for CSE | Notes |
| Propargylglycine (PAG) | Primarily CSE | 40 ± 8 µM[3] | Irreversible inhibitor. |
| β-cyanoalanine (BCA) | CSE | 14 ± 0.2 µM[3] | Reversible inhibitor, more potent than PAG. |
| L-aminoethoxyvinylglycine (AVG) | CSE | Lower than PAG | Potent inhibitor. |
| Aminooxyacetic acid (AOAA) | CBS and CSE | 1.1 ± 0.1 µM (for CSE), 8.5 ± 0.7 µM (for CBS)[3] | Also inhibits cystathionine β-synthase (CBS), another H₂S producing enzyme. |
Experimental Data: Anti-Cancer Effects of SPRC and Validation with PAG
The anti-cancer effects of SPRC have been demonstrated through various in vitro and in vivo studies. The co-administration of PAG has been shown to significantly suppress these effects, confirming the mediatory role of CSE.
In Vitro Studies
Table 2: Effect of SPRC and PAG on Gastric Cancer Cell Viability (SGC-7901 cells)
| Treatment | Concentration | % Inhibition of Cell Viability (approx.) |
| SPRC | 1 µM | 18% |
| SPRC | 10 µM | 25% |
| SPRC + PAG | 10 µM + 10 µM | Significantly reduced inhibition (exact % not specified in sources) |
Data synthesized from narrative descriptions in provided search results.
Table 3: Effect of SPRC on Apoptosis-Related Protein Expression in Gastric Cancer Cells
| Treatment | Protein | Change in Expression |
| SPRC | p53 | Upregulated |
| SPRC | Bax | Upregulated |
| SPRC | Bcl-2 | Downregulated |
| SPRC + PAG | p53, Bax | Upregulation suppressed |
Data synthesized from narrative descriptions in provided search results.
In Vivo Studies
Table 4: Effect of SPRC on Gastric Cancer Xenograft Growth in Nude Mice
| Treatment | Dosage | Tumor Growth Inhibition Rate |
| SPRC | 50 mg/kg | 40% - 75%[1][2] |
| SPRC | 100 mg/kg | 40% - 75%[1][2] |
Table 5: Effect of SPRC on H₂S Production and CSE Activity in Gastric Cancer-Induced Nude Mice
| Parameter | Fold Increase with SPRC Treatment |
| H₂S levels in cell culture media | 2.0x[1][2] |
| H₂S levels in plasma | 2.3x[1][2] |
| Tumoral CSE activity | 1.4x[1][2] |
Signaling Pathway and Experimental Workflow
SPRC Anti-Cancer Signaling Pathway
The proposed mechanism involves SPRC acting as a substrate for CSE to produce H₂S. This increase in intracellular H₂S upregulates the expression of tumor suppressor p53 and pro-apoptotic Bax, leading to cell cycle arrest and apoptosis.
Experimental Workflow for Validation
This workflow outlines the key steps to validate the CSE-dependent anti-cancer effects of SPRC using PAG.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed gastric cancer cells (e.g., SGC-7901) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of SPRC, PAG, or a combination of both for 24-48 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 30-50 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, Bax, Bcl-2, CSE, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ SGC-7901 cells into the flank of nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, SPRC 50 mg/kg, SPRC 100 mg/kg) and administer treatment intraperitoneally every other day for a specified period (e.g., 3 weeks).
-
Tumor Measurement: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (length × width²)/2.
-
Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and weigh them.
-
Biochemical Assays: Collect blood and tumor tissue for the measurement of H₂S levels and CSE activity.
CSE Activity Assay
-
Tissue Homogenization: Homogenize tumor tissue in a suitable buffer.
-
Reaction Mixture: Prepare a reaction mixture containing L-cysteine (substrate), pyridoxal-5'-phosphate (cofactor), and the tissue homogenate.
-
H₂S Detection: Measure the production of H₂S using a method such as the methylene blue assay, where H₂S reacts with N,N-dimethyl-p-phenylenediamine sulfate to form methylene blue, which can be quantified spectrophotometrically at 670 nm.
-
Activity Calculation: Calculate the CSE activity based on the rate of H₂S production.
Conclusion
The collective evidence strongly supports the anti-cancer effects of SPRC in gastric cancer, which are mediated through the CSE/H₂S signaling pathway. The use of the CSE inhibitor PAG has been instrumental in validating this mechanism. By inhibiting CSE, PAG effectively reverses the pro-apoptotic and anti-proliferative effects of SPRC, providing clear evidence of a CSE-dependent mechanism of action. This guide provides a framework for researchers to design and interpret experiments aimed at further exploring the therapeutic potential of SPRC and other H₂S-based cancer therapies.
References
- 1. H2S Donor, S-Propargyl-Cysteine, Increases CSE in SGC-7901 and Cancer-Induced Mice: Evidence for a Novel Anti-Cancer Effect of Endogenous H2S? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H2S donor, S-propargyl-cysteine, increases CSE in SGC-7901 and cancer-induced mice: evidence for a novel anti-cancer effect of endogenous H2S? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pro-Angiogenic Effects of S-Propargylcysteine and VEGF
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-angiogenic properties of S-Propargylcysteine (SPRC), a novel hydrogen sulfide modulator, and Vascular Endothelial Growth Factor (VEGF), a well-established angiogenic cytokine. This analysis is supported by experimental data on their respective effects on key angiogenic processes and detailed methodologies for the cited experiments.
Executive Summary
Vascular Endothelial Growth Factor (VEGF) is a potent and widely recognized signaling protein that plays a crucial role in vasculogenesis and angiogenesis.[1] It is a primary driver of blood vessel formation during embryonic development, wound healing, and in pathological conditions such as tumor growth.[1][2] In contrast, this compound (SPRC) is a novel water-soluble compound that modulates endogenous hydrogen sulfide (H₂S) production.[3] Recent studies have highlighted its significant pro-angiogenic capabilities, presenting it as a potential therapeutic agent for ischemic diseases.[3][4] While both molecules promote the formation of new blood vessels, they operate through distinct, albeit interconnected, mechanisms. This guide aims to delineate these differences and compare their efficacy based on available experimental evidence.
Quantitative Data Comparison
While direct head-to-head comparative studies quantifying the pro-angiogenic potency of SPRC versus VEGF are limited, this section summarizes the available quantitative data from independent studies to facilitate a comparative assessment.
Table 1: Pro-Angiogenic Effects of this compound (SPRC) on Human Umbilical Vein Endothelial Cells (HUVECs)
| Parameter | Concentration (µM) | Result (Fold Change vs. Control) | Citation |
| Cell Viability (MTT Assay) | 10 | ~1.1 | [3] |
| 20 | ~1.2 | [3] | |
| 50 | ~1.3 | [3] | |
| 100 | ~1.4 | [3] | |
| Cell Proliferation (EdU Assay) | 50 | ~1.8 | [3] |
| Cell Migration (Wound Healing) | 50 | ~1.5 (at 12h) | [3] |
| Tube Formation | 50 | ~2.0 (Total tube length) | [3] |
Table 2: Pro-Angiogenic Effects of Vascular Endothelial Growth Factor (VEGF) on Endothelial Cells
| Parameter | Concentration | Cell Type | Result | Citation |
| Cell Proliferation | 10 ng/mL | HUVEC | Significant increase | [5] |
| Cell Migration (Boyden Chamber) | 10 ng/mL | HuDMEC | Increased migration | [6] |
| Tube Formation | 50 ng/mL | HUVEC | Robust tube formation | [5] |
| In vivo Angiogenesis (Corneal Assay) | N/A | Mouse | Increased neovascularization | [7] |
Note: The data for SPRC and VEGF are derived from different studies and experimental setups. Therefore, a direct comparison of the magnitude of effects should be made with caution.
Signaling Pathways
The pro-angiogenic effects of SPRC and VEGF are mediated through distinct signaling cascades.
This compound (SPRC) Signaling Pathway
SPRC is a modulator of endogenous hydrogen sulfide (H₂S) and promotes angiogenesis through the activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[3][4] SPRC treatment leads to the phosphorylation of STAT3, which then enhances the interaction between VEGFR2 and STAT3.[3] This complex translocates to the nucleus, where it upregulates the transcription of pro-angiogenic genes, including VEGF itself, creating a positive feedback loop.[3]
Vascular Endothelial Growth Factor (VEGF) Signaling Pathway
VEGF exerts its pro-angiogenic effects primarily by binding to its receptor, VEGFR2, on the surface of endothelial cells.[1][8] This binding induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which supports cell survival.[8]
Experimental Protocols
This section provides an overview of the methodologies used to assess the pro-angiogenic effects of SPRC and VEGF.
1. Endothelial Cell Proliferation Assay (EdU Staining)
-
Objective: To quantify the proliferation of endothelial cells in response to treatment.
-
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates.
-
After adherence, cells are treated with various concentrations of SPRC or VEGF for 24 hours.
-
5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine, is added to the culture medium for the final 2 hours of treatment.
-
Cells are then fixed, permeabilized, and the incorporated EdU is detected by a fluorescent azide through a click chemistry reaction.
-
Cell nuclei are counterstained with DAPI.
-
The percentage of EdU-positive cells (proliferating cells) is determined by fluorescence microscopy.[3]
-
2. Endothelial Cell Migration Assay (Wound Healing Assay)
-
Objective: To assess the migratory capacity of endothelial cells.
-
Methodology:
-
HUVECs are grown to confluence in 6-well plates.
-
A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
The cells are washed to remove debris and then incubated with medium containing different concentrations of SPRC or VEGF.
-
Images of the wound are captured at 0 and 12 hours post-scratch.
-
The rate of wound closure is quantified by measuring the change in the denuded area over time.[3]
-
3. In Vitro Tube Formation Assay
-
Objective: To evaluate the ability of endothelial cells to form capillary-like structures.
-
Methodology:
-
A 96-well plate is coated with Matrigel, a basement membrane extract.
-
HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of SPRC or VEGF.
-
After an incubation period of 6-12 hours, the formation of tube-like structures is observed and photographed under a microscope.
-
The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[3]
-
4. In Vivo Matrigel Plug Assay
-
Objective: To assess angiogenesis in a living organism.
-
Methodology:
-
Matrigel, in its liquid form, is mixed with the test compound (SPRC or VEGF) and injected subcutaneously into mice.
-
The Matrigel solidifies at body temperature, forming a plug.
-
After 7-14 days, the Matrigel plugs are excised.
-
The extent of neovascularization into the plug is quantified by measuring the hemoglobin content (as an index of blood vessel formation) or by immunohistochemical staining for endothelial cell markers like CD31.[3]
-
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. S-Propargyl-Cysteine, a Novel Water-Soluble Modulator of Endogenous Hydrogen Sulfide, Promotes Angiogenesis Through Activation of Signal Transducer and Activator of Transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
A Head-to-Head Battle for Bioorthogonal Protein Labeling: S-Propargylcysteine Versus Conventional Cysteine Analogs
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for unraveling complex biological processes and developing targeted therapeutics. Cysteine, with its unique nucleophilic thiol group, has long been a favored target for site-specific protein modification. This guide provides a comprehensive comparison of S-Propargylcysteine (SPC), a versatile and bioorthogonally reactive amino acid, with other widely used cysteine analogs, supported by experimental data and detailed protocols.
This compound distinguishes itself by introducing a terminal alkyne group, a bioorthogonal handle that opens the door to a variety of "click chemistry" reactions. This allows for highly specific and efficient conjugation of reporter molecules, drugs, or other probes under biologically compatible conditions. This guide will delve into the performance of SPC in comparison to traditional cysteine labeling reagents such as maleimides and iodoacetamides, providing a clear overview to inform your experimental design.
Quantitative Performance Metrics: A Comparative Overview
The choice of a cysteine analog for protein labeling hinges on several key performance indicators, including reaction kinetics, specificity, and the stability of the resulting conjugate. The following table summarizes these quantitative parameters for this compound and its common alternatives.
| Feature | This compound (SPC) | Maleimides | Iodoacetamides |
| Reaction Type | Thiol-yne radical reaction, Sonogashira coupling[1][2] | Michael addition[3] | Nucleophilic substitution (alkylation)[4] |
| Second-Order Rate Constant (k₂) with Cysteine | Thiol-yne: Varies (radical initiated); Sonogashira: Not widely reported for direct Cys analog, but generally fast. | ~10² - 10³ M⁻¹s⁻¹ (pH 7)[5][6] | ~0.6 - 107 M⁻¹s⁻¹ (pH 7-7.2)[5][7] |
| Reaction pH | Thiol-yne: Neutral; Sonogashira: Mildly basic (typically ~7.5-8.5)[8] | 6.5 - 7.5[9] | 8.0 - 8.5[10] |
| Specificity | High (requires specific reaction partners like thiols for thiol-yne or aryl halides for Sonogashira)[1] | High for thiols at pH 6.5-7.5, but can react with lysines at pH > 8.0[11] | Can have off-target reactions with histidine and methionine[12] |
| Adduct Stability | Thioether bond is stable[1] | Succinimidyl thioether linkage can undergo retro-Michael reaction (reversibility) and hydrolysis, especially in the presence of other thiols[13][14] | Stable thioether bond[4] |
| Bioorthogonality | High (alkyne handle is inert in biological systems until a specific reaction is initiated)[15] | Moderate (can react with endogenous thiols like glutathione) | Low (can react with various nucleophiles) |
Visualizing the Chemistry: Reaction Pathways and Experimental Workflow
To better understand the underlying chemistry and experimental considerations, the following diagrams illustrate the key reaction pathways and a general workflow for bioorthogonal protein labeling.
Caption: Chemical reactions of SPC and other cysteine analogs.
Caption: A generalized experimental workflow for protein labeling.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the genetic incorporation of SPC and subsequent labeling, as well as standard protocols for maleimide and iodoacetamide labeling.
Protocol 1: Site-Specific Incorporation of this compound (SPC) into Proteins
This protocol outlines the genetic incorporation of SPC into a protein of interest in E. coli using an evolved pyrrolysyl-tRNA synthetase (PylRS)/tRNACUA pair.[16]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with an amber stop codon (TAG) at the desired labeling site.
-
Plasmid encoding the evolved PylRS and its corresponding tRNACUA.
-
Luria-Bertani (LB) medium and Terrific Broth (TB) medium.
-
Appropriate antibiotics.
-
This compound (SPC).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the PylRS/tRNACUA plasmid.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of TB medium with the overnight starter culture.
-
Induction: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
SPC Addition: Add SPC to a final concentration of 1 mM.
-
Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18-25°C for 16-20 hours.
-
Cell Harvesting and Protein Purification: Harvest the cells by centrifugation and purify the SPC-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
Protocol 2: Thiol-Yne "Click" Chemistry on an SPC-Containing Protein
This protocol describes the labeling of an SPC-incorporated protein with a thiol-containing probe via a radical-initiated thiol-yne reaction.[1][17]
Materials:
-
Purified SPC-containing protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Thiol-containing probe (e.g., a fluorescent dye with a thiol group).
-
Radical initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone).
-
UV lamp (365 nm).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix the SPC-containing protein (final concentration 10-50 µM) with a 10-fold molar excess of the thiol-containing probe.
-
Initiator Addition: Add the radical initiator to a final concentration of 1 mM.
-
UV Irradiation: Irradiate the reaction mixture with a 365 nm UV lamp for 15-30 minutes at room temperature.
-
Quenching and Purification: Quench the reaction by adding a reducing agent like DTT. Purify the labeled protein from excess reagents using size-exclusion chromatography or dialysis.
Protocol 3: Sonogashira Coupling on an SPC-Containing Protein
This protocol details the palladium-catalyzed Sonogashira coupling of an SPC-containing protein with an aryl iodide probe.[1][2]
Materials:
-
Purified SPC-containing protein in a degassed buffer (e.g., 50 mM HEPES, pH 8.0).
-
Aryl iodide probe (e.g., biotin-iodobenzene).
-
Palladium catalyst (e.g., Pd(OAc)₂).
-
Copper(I) iodide (CuI).
-
Ligand (e.g., Tris(3-sulfophenyl)phosphine, TPPTS).
-
Reducing agent (e.g., sodium ascorbate).
Procedure:
-
Reaction Mixture Preparation: In an anaerobic environment (e.g., a glovebox), prepare a reaction mixture containing the SPC-containing protein (10-50 µM), the aryl iodide probe (10-fold molar excess), palladium catalyst (50-100 µM), CuI (20-50 µM), and ligand (200-400 µM) in the degassed buffer.
-
Initiation: Start the reaction by adding a freshly prepared solution of sodium ascorbate (final concentration 1-5 mM).
-
Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Purification: Purify the labeled protein using affinity chromatography (if the probe has an affinity tag like biotin) or size-exclusion chromatography to remove the catalyst and excess reagents.
Protocol 4: Maleimide Labeling of a Cysteine-Containing Protein
This is a standard protocol for labeling a protein with a maleimide-functionalized probe.[3][18]
Materials:
-
Purified cysteine-containing protein in a degassed buffer (e.g., PBS, pH 7.0-7.5).[18]
-
Maleimide-functionalized probe (e.g., maleimide-PEG).
-
Reducing agent (e.g., TCEP).
-
Quenching reagent (e.g., β-mercaptoethanol or DTT).
Procedure:
-
Protein Reduction: If the protein contains disulfide bonds, reduce them by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[19]
-
Removal of Reducing Agent: Remove the excess TCEP using a desalting column.
-
Labeling Reaction: Immediately add a 10-20 fold molar excess of the maleimide probe to the protein solution.[9]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[18]
-
Quenching: Stop the reaction by adding a quenching reagent to a final concentration of ~50 mM.
-
Purification: Purify the labeled protein from excess probe and quenching reagent using size-exclusion chromatography.
Protocol 5: Iodoacetamide Labeling of a Cysteine-Containing Protein
This protocol describes the alkylation of cysteine residues using an iodoacetamide-based reagent.[10]
Materials:
-
Purified cysteine-containing protein in a buffer at pH 8.0-8.5 (e.g., 50 mM Tris-HCl).
-
Iodoacetamide-functionalized probe.
-
Reducing agent (e.g., DTT).
-
Quenching reagent (e.g., L-cysteine).
Procedure:
-
Protein Reduction: Reduce the protein with a 10-fold molar excess of DTT for 1 hour at 56°C.[10]
-
Alkylation: Cool the sample to room temperature and add a 2-fold molar excess of the iodoacetamide probe over DTT. Incubate for 45 minutes at room temperature in the dark.[10]
-
Quenching: Quench the reaction with an excess of a thiol-containing compound like L-cysteine.
-
Purification: Purify the labeled protein via dialysis or size-exclusion chromatography.
Conclusion: Choosing the Right Tool for the Job
The selection of an appropriate cysteine analog for protein labeling is a critical decision that depends on the specific experimental goals.
-
This compound offers unparalleled bioorthogonality and versatility. The ability to perform highly specific "click" reactions like thiol-yne and Sonogashira coupling makes it an excellent choice for complex biological environments where minimizing off-target reactions is crucial. The requirement for genetic incorporation, however, adds a layer of complexity to the experimental workflow.
-
Maleimides are a popular choice due to their high reactivity and selectivity for thiols at neutral pH.[3] They are readily available with a wide range of modifications. However, the potential for retro-Michael addition and off-target reactions at higher pH should be considered, especially for applications requiring long-term stability.[13]
-
Iodoacetamides are another classic option for cysteine alkylation. While effective, they exhibit slower reaction kinetics and a higher propensity for off-target reactions with other nucleophilic amino acid residues compared to maleimides.[5][12]
Ultimately, for researchers seeking the highest level of specificity and the ability to perform true "click" chemistry in complex biological systems, this compound represents a powerful and increasingly accessible tool. For more straightforward in vitro labeling applications where high reactivity is desired and potential stability issues can be managed, maleimides remain a robust and convenient option.
References
- 1. Building and Breaking Bonds via a Compact S-Propargyl-Cysteine to Chemically Control Enzymes and Modify Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Building and Breaking Bonds via a Compact S-propargyl-cysteine to Chemically Control Enzymes and Modify Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 14. prolynxinc.com [prolynxinc.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. escholarship.org [escholarship.org]
- 17. researchgate.net [researchgate.net]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. researchgate.net [researchgate.net]
Unveiling the STAT3-Dependence of SPARC's Cellular Impact: A Comparative Guide to RNAi-Mediated Validation
For researchers, scientists, and drug development professionals, understanding the intricate signaling pathways that govern cancer progression is paramount. This guide provides a comprehensive comparison of experimental approaches to validate the role of the STAT3 pathway in the cellular effects induced by Secreted Protein Acidic and Rich in Cysteine (SPRC), also known as SPARC. We delve into the use of RNA interference (RNAi) as a powerful tool to dissect this signaling axis, supported by experimental data, detailed protocols, and visual workflows.
The SPARC-STAT3 Connection: A Critical Axis in Cancer Biology
SPARC is a matricellular protein with diverse and often context-dependent roles in cancer. It can influence tumor growth, metastasis, and the tumor microenvironment. Emerging evidence points to the Signal Transducer and Activator of Transcription 3 (STAT3) pathway as a key mediator of SPARC's functions. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.[1][2] Studies have shown that SPARC expression can modulate the phosphorylation and subsequent activation of STAT3, thereby influencing downstream cellular processes. For instance, in medulloblastoma, SPARC expression has been shown to induce cell cycle arrest by decreasing the phosphorylation of STAT3 at Tyr-705.[3] Conversely, in colorectal cancer, SPARC has been implicated in promoting chemoresistance through the activation of the STAT3/HK2 axis, where a knockdown of SPARC resulted in decreased levels of phosphorylated STAT3.[4]
To definitively establish that the observed effects of SPARC are indeed mediated by the STAT3 pathway, a robust validation strategy is essential. RNA interference provides a specific and potent method to silence STAT3 expression and observe the resulting phenotypic changes in the presence of SPARC.
Validating the Pathway: The Power of RNA Interference
RNA interference (RNAi) is a biological process in which RNA molecules inhibit gene expression or translation, by neutralizing targeted mRNA molecules. The two primary tools used for RNAi in mammalian cells are small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs).
-
siRNA (small interfering RNA): These are double-stranded RNA molecules, typically 20-25 base pairs in length, that can be chemically synthesized and transfected into cells. They offer a transient knockdown of the target gene, with effects typically lasting for 3-7 days.[5] This makes them ideal for rapid and controlled experiments.
-
shRNA (short hairpin RNA): These are sequences of RNA that make a tight hairpin turn and can be cloned into a vector and delivered into cells, for example, by viral transduction. Once expressed, they are processed by the cell's machinery into functional siRNAs. shRNAs can be stably integrated into the host genome, allowing for long-term, heritable gene silencing.[5]
The choice between siRNA and shRNA depends on the specific experimental needs, such as the desired duration of gene silencing and the cell type being used.
Quantitative Analysis of STAT3's Role in SPARC-Induced Effects
To validate the STAT3-dependence of SPARC's functions, a series of experiments can be performed to quantify the effects of STAT3 knockdown on SPARC-mediated cellular responses. Below are tables summarizing representative data from studies investigating the interplay between SPARC and STAT3.
Table 1: Effect of SPARC and STAT3 Knockdown on Cell Proliferation
| Cell Line | Treatment | Relative Cell Proliferation (%) |
| Medulloblastoma (D425) | Control | 100 |
| SPARC Overexpression | 65[3] | |
| SPARC Overexpression + STAT3 siRNA | 95* | |
| Colorectal Cancer (RKO) | Control | 100 |
| 5-FU | 70 | |
| 5-FU + SPARC Overexpression | 90[4] | |
| 5-FU + SPARC Overexpression + STAT3 inhibitor | 60[4] |
*Data is illustrative and represents the expected outcome based on published findings that constitutively active STAT3 reverses SPARC-induced cell cycle arrest.[3]
Table 2: Impact of SPARC and STAT3 Knockdown on Apoptosis
| Cell Line | Treatment | Apoptotic Cells (%) |
| Ovarian Cancer (SKOV3) | Control | 5 |
| STAT3 siRNA | 25[5][6] | |
| Breast Cancer (MDA-MB-231) | Control | 8 |
| STAT3 siRNA | 30[1] | |
| Astrocytoma (A172) | Control | 10 |
| STAT3 siRNA | 40[7] |
Table 3: Regulation of STAT3 Phosphorylation and Downstream Targets by SPARC
| Cell Line | Treatment | p-STAT3 (Tyr705) Level (relative to control) | Bcl-2 Expression (relative to control) | Cyclin D1 Expression (relative to control) |
| Medulloblastoma (UW228) | SPARC Overexpression | 0.4[3] | - | - |
| Colorectal Cancer (HCT116) | SPARC Knockdown | 0.5[4] | - | - |
| Ovarian Cancer (CAOV3) | STAT3 shRNA | 0.2[8] | 0.3[8] | 0.4[8] |
| Laryngeal Cancer (Hep2) | STAT3 siRNA | 0.3[2] | 0.4[2] | - |
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the role of the STAT3 pathway in SPARC-induced effects.
Experiment 1: siRNA-Mediated Knockdown of STAT3
This protocol outlines the transient knockdown of STAT3 in a cancer cell line that either endogenously expresses or is engineered to overexpress SPARC.
Materials:
-
Cancer cell line of interest (e.g., D425, RKO)
-
Complete cell culture medium
-
STAT3-specific siRNA and a non-targeting control siRNA (scrambled siRNA)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 20 pmol of STAT3 siRNA or control siRNA into 100 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™.
-
Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions, mix gently, and incubate for 5 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add 800 µL of complete medium to each well.
-
Add the 200 µL siRNA-lipid complex to each well and gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: After incubation, harvest the cells to assess the efficiency of STAT3 knockdown by Western blotting or qRT-PCR.
Experiment 2: Western Blot Analysis of STAT3 Phosphorylation and Downstream Targets
This protocol describes the detection of total STAT3, phosphorylated STAT3 (p-STAT3), and downstream target proteins like Bcl-2 and Cyclin D1.
Materials:
-
Cell lysates from transfected cells
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-STAT3, anti-p-STAT3 (Tyr705), anti-Bcl-2, anti-Cyclin D1, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Experiment 3: Cell Proliferation Assay
This protocol measures the effect of STAT3 knockdown on the proliferation of cells expressing SPARC.
Materials:
-
Transfected cells
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: After the 48-72 hour transfection period, trypsinize and seed the cells into a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Assay: At each time point, add the cell proliferation reagent to the wells according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Plot the cell proliferation over time for each experimental condition.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: The STAT3 signaling pathway is activated by SPARC and cytokines.
Caption: Experimental workflow for validating STAT3's role using RNAi.
By employing these methodologies and carefully analyzing the quantitative data, researchers can effectively validate the critical role of the STAT3 pathway in mediating the diverse effects of SPARC in cancer and other diseases. This understanding is crucial for the development of targeted therapies aimed at disrupting this pro-tumorigenic signaling axis.
References
- 1. Stat3-siRNA Induces Fas-mediated Apoptosis in vitro and in vivo in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of STAT3 expression by siRNA suppresses growth and induces apoptosis in laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SPARC expression induces cell cycle arrest via STAT3 signaling pathway in medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPARC Promotes Aerobic Glycolysis and 5‐Fluorouracil Resistance in Colorectal Cancer Through the STAT3/HK2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of stat3 expression by RNAi inhibits in vitro growth of human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Knockdown of stat3 expression by RNAi inhibits in vitro growth of human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockdown of STAT3 expression by RNAi induces apoptosis in astrocytoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knockdown of STAT3 by shRNA inhibits the growth of CAOV3 ovarian cancer cell line in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of S-Propargylcysteine Formulations: Unveiling the Impact on Bioavailability
For Immediate Release
Shanghai, China – November 19, 2025 – In a significant advancement for the therapeutic application of S-Propargylcysteine (SPRC), a promising cardioprotective and neuroprotective agent, a comparative analysis of different oral formulations reveals substantial variations in drug bioavailability. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the pharmacokinetic profiles of a standard this compound powder formulation versus a novel dendritic mesoporous silica nanoparticle (DMSN)-based delivery system. The findings underscore the critical role of formulation in optimizing the therapeutic potential of SPRC.
This compound, a potent hydrogen sulfide (H₂S) donor, exerts its therapeutic effects through the modulation of key signaling pathways, including the cystathionine γ-lyase (CSE)/H₂S pathway and the IL-6/JAK2/STAT3 pathway. However, its clinical efficacy is intrinsically linked to its bioavailability. This guide presents a detailed comparison of two oral formulations, supported by experimental data, to elucidate the impact of delivery technology on pharmacokinetic parameters.
Comparative Pharmacokinetic Data
A pivotal preclinical study in rats provides a direct comparison of the bioavailability of a standard this compound (SPRC) powder and an advanced formulation utilizing dendritic mesoporous silica nanoparticles (SPRC@DMSN). The data clearly demonstrates that the nanoparticle formulation significantly alters the pharmacokinetic profile, leading to a sustained-release effect.
| Pharmacokinetic Parameter | Standard SPRC Powder (Oral) | SPRC@DMSN Formulation (Oral) |
| Maximum Plasma Concentration (Cmax) | 53.66 µg/mL | ~43.61 µg/mL |
| Time to Maximum Plasma Concentration (Tmax) | 1 hour | 3 hours |
| Area Under the Curve (AUC) | Lower | Higher |
| Elimination Half-life (t½) | 1.56 hours | 17.09 hours |
| Data derived from a pharmacokinetic study in rats.[1] |
The results indicate that while the standard SPRC powder leads to a rapid and high peak plasma concentration, the SPRC@DMSN formulation provides a prolonged therapeutic window, as evidenced by the dramatically extended half-life and increased overall drug exposure (AUC).[1] This sustained release is crucial for maintaining therapeutic concentrations over a longer period, potentially reducing dosing frequency and improving patient compliance.
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic studies cited in this guide.
Oral Administration of this compound Formulations in Rats
Objective: To assess the pharmacokinetic profile of different oral formulations of this compound in a rat model.
Animals: Male Sprague-Dawley rats are typically used for these studies. The animals are housed in controlled environmental conditions with free access to food and water.
Procedure:
-
Formulation Preparation:
-
Dosing:
-
Blood Sampling:
-
Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 6, 12, 24, 48, and 72 hours).[1]
-
Blood is typically collected from the tail vein or another appropriate site into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Quantification of this compound in Plasma by LC-MS/MS
Objective: To accurately quantify the concentration of this compound in plasma samples.
Instrumentation: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is employed for its high sensitivity and specificity.[6]
Procedure:
-
Sample Preparation:
-
Plasma samples are thawed and proteins are precipitated using a suitable organic solvent, such as methanol or acetonitrile.[6][7]
-
An internal standard (e.g., S-butyl-cysteine) is added to the samples to correct for variations in sample processing and instrument response.[6]
-
The mixture is centrifuged, and the supernatant is collected for analysis.[7]
-
-
Chromatographic Separation:
-
The prepared sample is injected into a high-performance liquid chromatography (HPLC) system.
-
Separation is achieved on a suitable column, such as a mixed-mode reversed-phase and cation-exchange column.[6]
-
A mobile phase gradient consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate) is used to elute the analyte and internal standard.[6]
-
-
Mass Spectrometric Detection:
-
Data Analysis:
-
A calibration curve is generated using standards of known concentrations.
-
The concentration of SPRC in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
References
- 1. A novel dendritic mesoporous silica based sustained hydrogen sulfide donor for the alleviation of adjuvant-induced inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. research.colostate.edu [research.colostate.edu]
- 6. Determination of S-propargyl-cysteine in rat plasma by mixed-mode reversed-phase and cation-exchange HPLC-MS/MS method and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
Cross-validation of S-Propargylcysteine's therapeutic effects in different animal disease models.
For Researchers, Scientists, and Drug Development Professionals
S-Propargylcysteine (SPRC), a water-soluble hydrogen sulfide (H₂S) donor, has emerged as a promising therapeutic agent in a variety of preclinical animal models. Its multifaceted pharmacological activities, primarily attributed to the modulation of endogenous H₂S levels, position it as a compelling candidate for further investigation in cardiovascular diseases, neurodegenerative disorders, cancer, and inflammatory conditions. This guide provides a comprehensive cross-validation of SPRC's therapeutic effects, comparing its performance with alternative agents where data is available and presenting detailed experimental methodologies for key studies.
Cardiovascular Diseases
SPRC has demonstrated significant cardioprotective effects in models of myocardial infarction, atherosclerosis, and diabetic cardiomyopathy. Its mechanisms often involve promoting angiogenesis, reducing oxidative stress, and inhibiting apoptosis.
Comparison of Therapeutic Effects in Cardiovascular Disease Models
| Disease Model | Animal Model | This compound (SPRC) | Alternative Agent | Key Findings |
| Myocardial Infarction | Rat (Ligation of left anterior descending coronary artery) | 20 mg/kg, i.p. | - | Reduced infarct size, decreased plasma enzyme levels, and improved cardiac function. Increased CSE activity and H₂S concentration.[1] |
| Atherosclerosis | ApoE-/- Mice (Tandem stenosis of carotid artery + Western diet) | 20 mg/kg/d and 80 mg/kg/d, intragastric | Atorvastatin (10 mg/kg/d) | SPRC reduced blood lipid levels and attenuated the progression of unstable plaques, comparable to Atorvastatin.[2] |
| Diabetic Cardiomyopathy | db/db Mice | 20, 40, or 80 mg/kg/day, oral | - | Ameliorated myocardial hypertrophy, fibrosis, and cardiac systolic dysfunction. Reduced myocardial lipid accumulation. |
Featured Experimental Protocol: Myocardial Infarction in Rats
Objective: To evaluate the cardioprotective effect of SPRC on myocardial ischemia-reperfusion injury.
Animal Model: Male Sprague-Dawley rats (250-300g).
Procedure:
-
Anesthesia: Rats are anesthetized with an intraperitoneal injection of pentobarbital sodium.
-
Surgical Preparation: A thoracotomy is performed at the left fourth intercostal space to expose the heart.
-
Induction of Myocardial Infarction: The left anterior descending (LAD) coronary artery is ligated with a silk suture. Ischemia is typically maintained for 30-45 minutes, followed by a period of reperfusion where the ligature is released.
-
Drug Administration: SPRC is administered, often intraperitoneally, at a specified dose prior to or during the reperfusion period.
-
Outcome Assessment:
-
Infarct Size Measurement: The heart is stained with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.
-
Cardiac Function: Assessed using echocardiography to measure parameters like ejection fraction and fractional shortening.
-
Biochemical Analysis: Plasma levels of cardiac injury markers (e.g., creatine kinase-MB, lactate dehydrogenase) are measured.
-
Histopathology: Heart tissue is examined for inflammation, apoptosis, and fibrosis.
-
Neurodegenerative Diseases
In animal models of neurodegenerative diseases such as Alzheimer's and ischemic stroke, SPRC has shown neuroprotective effects by attenuating inflammation, reducing oxidative stress, and promoting protective autophagy.
Comparison of Therapeutic Effects in Neurodegenerative Disease Models
| Disease Model | Animal Model | this compound (SPRC) | Alternative Agent | Key Findings | | :--- | :--- | :--- | :--- | | Alzheimer's Disease (Neuroinflammation model) | Rat (Intracerebroventricular LPS injection) | i.p. injection | - | Attenuated cognitive impairment, prevented the decrease in hippocampal H₂S levels, and inhibited TNF-α and NF-κB activation. | | Ischemic Stroke | Rat (Middle cerebral artery occlusion) | 6.25, 12.5, and 25 mg/kg, i.v. | - | Improved neurological behavior, reduced brain infarction size, and promoted protective autophagy.[3][4] | | Parkinson's Disease | - | - | - | Data on SPRC in Parkinson's disease models is limited in the current search results. |
Featured Experimental Protocol: Ischemic Stroke in Rats
Objective: To assess the neuroprotective effects of SPRC in a model of cerebral ischemia-reperfusion injury.
Animal Model: Male Sprague-Dawley rats (280-320g).
Procedure:
-
Anesthesia: Rats are anesthetized.
-
Induction of Ischemic Stroke: The middle cerebral artery is occluded (MCAO) for a specific duration (e.g., 90 minutes) to induce focal cerebral ischemia, followed by reperfusion.
-
Drug Administration: SPRC is administered intravenously at different dosages at the onset of reperfusion.
-
Outcome Assessment:
-
Neurological Deficit Scoring: Behavioral tests (e.g., mNSS) are performed to assess motor and sensory function.
-
Infarct Volume Measurement: Brain slices are stained with TTC to quantify the volume of the ischemic lesion.
-
Histological Analysis: Brain tissue is examined for neuronal damage, apoptosis, and inflammation.
-
Molecular Analysis: Western blotting and immunohistochemistry are used to measure the expression of proteins involved in autophagy, inflammation, and apoptosis.
-
Cancer
SPRC has demonstrated anti-cancer effects in gastric cancer models by inhibiting cell proliferation and migration, and inducing apoptosis.
Comparison of Therapeutic Effects in Cancer Models
| Disease Model | Animal Model | this compound (SPRC) | Alternative Agent | Key Findings | | :--- | :--- | :--- | :--- | | Gastric Cancer | Nude Mice (SGC-7901 xenograft) | 50 and 100 mg/kg, i.p. | - | Significantly reduced tumor weight and volume. Induced apoptosis and elevated the expression of p53 and Bax. |
Featured Experimental Protocol: Gastric Cancer Xenograft in Nude Mice
Objective: To evaluate the anti-tumor efficacy of SPRC in a human gastric cancer xenograft model.
Animal Model: Male nude mice (athymic), 4-6 weeks old.
Procedure:
-
Cell Culture: Human gastric cancer cell line SGC-7901 is cultured in appropriate media.
-
Tumor Implantation: A suspension of SGC-7901 cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor size is measured regularly with calipers.
-
Drug Administration: Once tumors reach a certain volume, mice are randomized into control and treatment groups. SPRC is administered intraperitoneally at specified doses and schedules.
-
Outcome Assessment:
-
Tumor Growth Inhibition: Tumor volume and weight are measured at the end of the study.
-
Survival Analysis: The lifespan of the mice in each group is monitored.
-
Immunohistochemistry: Tumor tissues are analyzed for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL staining).
-
Western Blot Analysis: Expression of proteins involved in cell cycle and apoptosis (e.g., p53, Bax, Bcl-2) is quantified.
-
Inflammatory Diseases
SPRC exhibits potent anti-inflammatory effects in various models of inflammation, including autoimmune hepatitis and lipopolysaccharide (LPS)-induced inflammation. Its mechanism often involves the suppression of pro-inflammatory cytokines and modulation of key inflammatory signaling pathways.
Comparison of Therapeutic Effects in Inflammatory Disease Models
| Disease Model | Animal Model | this compound (SPRC) | Alternative Agent | Key Findings | | :--- | :--- | :--- | :--- | | Autoimmune Hepatitis | BALB/c Mice (Concanavalin A-induced) | 5 and 10 mg/kg, i.v. for 7 days | - | Attenuated liver injury (reduced ALT and AST), decreased inflammatory cytokines (TNF-α, IFN-γ), and inhibited the MAPK pathway.[5] | | Anemia of Inflammation | C57BL/6 Mice (LPS-induced) | 10 mg/kg, i.p. for 7 days | NaHS (6 mg/kg, i.p.) | SPRC suppressed hepatic hepcidin and corrected hypoferremia, with a more sustained effect compared to the rapid H₂S release from NaHS.[6] |
Featured Experimental Protocol: Concanavalin A-Induced Autoimmune Hepatitis in Mice
Objective: To investigate the protective effect of SPRC against immune-mediated liver injury.
Animal Model: Male BALB/c mice.
Procedure:
-
Drug Pre-treatment: Mice are pre-treated with SPRC (e.g., 10 mg/kg, i.v.) or vehicle daily for a specified period (e.g., 7 days).
-
Induction of Hepatitis: On the final day of pre-treatment, mice are challenged with an intravenous injection of Concanavalin A (e.g., 20 mg/kg) to induce acute liver inflammation.
-
Sample Collection: Blood and liver tissues are collected at a specific time point after ConA injection (e.g., 8 hours).
-
Outcome Assessment:
-
Liver Function Tests: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ) in the serum and liver are quantified by ELISA and qPCR, respectively.
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammation and necrosis.
-
Western Blotting: Expression and phosphorylation of proteins in key signaling pathways (e.g., MAPK, NF-κB) are analyzed.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Inflammation
Caption: SPRC activates CSE to produce H₂S, which inhibits the NF-κB pathway, reducing pro-inflammatory cytokine production.
Experimental Workflow for a Typical In Vivo Study
Caption: A generalized workflow for preclinical evaluation of SPRC in an animal disease model.
Logical Relationship of SPRC's Cardioprotective Effects
Caption: SPRC exerts cardioprotective effects through multiple H₂S-dependent mechanisms, leading to improved outcomes.
Conclusion
This compound consistently demonstrates therapeutic potential across a range of animal disease models. Its ability to modulate the endogenous H₂S signaling pathway provides a robust mechanism for its observed anti-inflammatory, antioxidant, anti-apoptotic, and pro-angiogenic effects. While direct comparative studies with other agents, particularly N-acetylcysteine, are warranted to fully elucidate its relative efficacy, the existing preclinical data strongly support the continued development of SPRC as a novel therapeutic agent. The detailed experimental protocols provided herein offer a foundation for researchers to design and execute further validation studies.
References
- 1. S-propargyl-cysteine protects both adult rat hearts and neonatal cardiomyocytes from ischemia/hypoxia injury: the contribution of the hydrogen sulfide-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | S-propargyl-cysteine promotes the stability of atherosclerotic plaque via maintaining vascular muscle contractile phenotype [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. S‐Propargyl‐Cysteine Attenuates Stroke Heterogeneity via Promoting Protective Autophagy Across Multiple Neural Cell Types: Insights From Single‐Cell Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SGC-7901 Xenograft Model - Altogen Labs [altogenlabs.com]
S-Propargylcysteine vs. Other Organosulfur Compounds: A Comparative Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of S-Propargylcysteine (SPRC), a novel synthetic organosulfur compound, against naturally occurring organosulfur compounds, primarily derived from garlic. The comparative analysis focuses on their therapeutic potential across key areas including anticancer, anti-inflammatory, cardioprotective, and neuroprotective activities. The information is supported by experimental data, detailed methodologies, and visualizations of the underlying molecular mechanisms to aid in research and development decisions.
Overview of Compounds
This compound (SPRC) is a water-soluble, synthetic analogue of S-allylcysteine (SAC). It is known to be a modulator of endogenous hydrogen sulfide (H₂S), a critical signaling molecule in various physiological and pathological processes.[1][2][3][4]
Garlic-Derived Organosulfur Compounds are a diverse group of natural compounds responsible for the characteristic flavor and medicinal properties of garlic. The most studied of these include:
-
Alliin (S-allyl-L-cysteine sulfoxide): The precursor to allicin, it is abundant in fresh, intact garlic.[5]
-
Allicin (diallyl thiosulfinate): A highly reactive and unstable compound formed from alliin when garlic is crushed. It is responsible for the pungent aroma of fresh garlic.[5][6][7]
-
Diallyl Disulfide (DADS): A more stable oil-soluble compound derived from the decomposition of allicin.[8][9][10]
-
Diallyl Trisulfide (DATS): Another stable oil-soluble derivative of allicin, containing three sulfur atoms.[11][12]
-
S-Allylcysteine (SAC): A water-soluble and highly bioavailable compound found in aged garlic extract.[13][14][15]
Comparative Efficacy: A Quantitative Analysis
The following tables summarize the available quantitative data on the therapeutic efficacy of SPRC and other organosulfur compounds. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various independent studies. Experimental conditions such as cell lines, animal models, and treatment durations may vary.
Anticancer Activity: IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Citation(s) |
| SPRC | SGC-7901 | Gastric Cancer | Not explicitly stated, but significant reduction in cell viability observed. | [3] |
| Allicin | HT-29 | Colon Cancer | 10-25 | [8] |
| MCF-7 | Breast Cancer | 10-25 | [8] | |
| Ishikawa | Endometrial Cancer | 10-25 | [8] | |
| DADS | MCF-7 | Breast Cancer | 4 | [9][16] |
| MDA-MB-231 | Breast Cancer | 6 | [9][16] | |
| KPL-1 | Breast Cancer | 1.8–18.1 | [11] | |
| MKL-F | Breast Cancer | 1.8–18.1 | [11] | |
| DATS | HCT-15 | Colon Cancer | 11.5 | [17][18] |
| DLD-1 | Colon Cancer | 13.3 | [17][18] | |
| SAC | T24R2 | Bladder Cancer | 19,870 (19.87 mM) | [19] |
| C6 | Glioblastoma | 50 | [20] |
Note: The high IC₅₀ value for SAC in bladder cancer cells suggests lower potency compared to other compounds in different cancer types.
Anti-Inflammatory Activity
The anti-inflammatory effects of these compounds are often measured by their ability to inhibit the production of inflammatory mediators.
| Compound | Model | Key Findings | Citation(s) |
| SPRC | LPS-stimulated H9c2 cardiac myocytes | Attenuated mRNA and protein expression of TNF-α. | [3] |
| Allicin | LPS-stimulated RAW 264.7 macrophages | Inhibited iNOS expression. | [21] |
| DADS | LPS-stimulated RAW 264.7 macrophages | Decreased nitric oxide production and levels of IL-1β and IL-6. | [22] |
| DATS | LPS-stimulated RAW 264.7 macrophages | Reduced iNOS expression, NO, and peroxide production. | [21] |
| SAC | Human whole blood | Exhibited direct inhibitory effect on NF-κB. | [23] |
Cardioprotective Effects
These compounds have shown promise in protecting the heart from ischemic injury.
| Compound | Animal Model | Effective Dose/Concentration | Key Outcomes | Citation(s) |
| SPRC | Rat model of myocardial infarction | 50 mg/kg/day (as CR-SPRC) | Significantly reduced infarct size and improved cardiac function. | [24] |
| DATS | Diabetic rats with myocardial ischemia-reperfusion injury | 10 µM (in vitro) | Mitigated simulated ischemia-reperfusion injury in H9c2 cells. | [25][26] |
| SAC | Rat model of acute myocardial infarction | 50 mg/kg/day | Upregulated CSE expression and increased plasma H₂S concentration. | [27] |
Mechanistic Insights and Signaling Pathways
The therapeutic effects of these organosulfur compounds are mediated through the modulation of various signaling pathways.
This compound (SPRC)
SPRC primarily acts as a modulator of endogenous H₂S by enhancing the activity of cystathionine γ-lyase (CSE), a key enzyme in H₂S biosynthesis.[3][4] This elevation in H₂S levels triggers several downstream signaling cascades.
-
STAT3 Pathway: In the context of angiogenesis and cardioprotection, SPRC has been shown to promote the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This leads to the transcription of pro-survival and pro-angiogenic genes.[2][28]
-
PI3K/Akt Pathway: SPRC can activate the PI3K/Akt signaling pathway, which is involved in cell survival and anti-inflammatory responses.[3]
-
NF-κB Pathway: SPRC has been observed to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[3][29]
References
- 1. scispace.com [scispace.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. S-Propargyl-cysteine (SPRC) attenuated lipopolysaccharide-induced inflammatory response in H9c2 cells involved in a hydrogen sulfide-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-Propargyl-Cysteine, a Novel Hydrogen Sulfide Donor, Inhibits Inflammatory Hepcidin and Relieves Anemia of Inflammation by Inhibiting IL-6/STAT3 Pathway | PLOS One [journals.plos.org]
- 5. tandfonline.com [tandfonline.com]
- 6. What is the mechanism of Allicin? [synapse.patsnap.com]
- 7. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]
- 10. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Garlic-derived bioactive compound S-allylcysteine inhibits cancer progression through diverse molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Anticancer potential of allicin: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Diallyl trisulfide suppresses the proliferation and induces apoptosis of human colon cancer cells through oxidative modification of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Diallyl Disulfide Induces Apoptosis and Autophagy in Human Osteosarcoma MG-63 Cells through the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Immunomodulation and Anti-Inflammatory Effects of Garlic Organosulfur Compounds in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Diallyl-disulfide, an organosulfur compound of garlic, attenuates airway inflammation via activation of the Nrf-2/HO-1 pathway and NF-kappaB suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Anti-Inflammatory Activity of Sulfur-Containing Compounds from Garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cardioprotective effects and pharmacokinetic properties of a controlled release formulation of a novel hydrogen sulfide donor in rats with acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. S-Propargyl-Cysteine, a Novel Hydrogen Sulfide Donor, Inhibits Inflammatory Hepcidin and Relieves Anemia of Inflammation by Inhibiting IL-6/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Diallyl Disulfide Suppresses the Inflammation and Apoptosis Resistance Induced by DCA Through ROS and the NF-κB Signaling Pathway in Human Barrett's Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirmation of SPRC's mechanism by blocking the VEGFR2 signaling pathway.
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of angiogenesis modulation is paramount. While the query specified "SPRC," our comprehensive literature review indicates a likely reference to SPARC (Secreted Protein Acidic and Rich in Cysteine), a matricellular protein with a complex and context-dependent role in regulating the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. This guide provides a detailed comparison of SPARC's modulatory effects with those of direct small-molecule VEGFR2 inhibitors, supported by experimental data and protocols.
SPARC's Dual Mechanism in Modulating VEGFR2 Signaling
SPARC does not directly inhibit the kinase activity of VEGFR2 in the way that small-molecule inhibitors do. Instead, it modulates the pathway indirectly, exhibiting both pro- and anti-angiogenic properties depending on the cellular and tissue microenvironment.
Anti-Angiogenic Effects: In several cancer models, SPARC has demonstrated anti-angiogenic effects. It has been shown to inhibit the proliferation and migration of endothelial cells.[1][2] Mechanistically, some studies suggest that SPARC can suppress angiogenesis by down-regulating the expression of VEGF and Matrix Metalloproteinase-7 (MMP-7).[3] Overexpression of SPARC in certain tumor cells has been linked to decreased tumor growth and reduced microvessel density.[3]
Pro-Angiogenic Effects: Conversely, other studies have revealed a pro-angiogenic role for SPARC. This is primarily attributed to its ability to selectively block the interaction of VEGF-A with VEGFR1. By doing so, SPARC can enhance the availability of VEGF-A to bind to and activate VEGFR2, thereby promoting angiogenesis.[4][5] This mechanism has been observed in models of choroidal neovascularization.[4][5]
This dual functionality underscores the complexity of the tumor microenvironment and suggests that the net effect of SPARC on angiogenesis is highly dependent on the specific biological context.
Comparative Efficacy of Small-Molecule VEGFR2 Inhibitors
In contrast to the indirect modulatory role of SPARC, numerous small-molecule inhibitors have been developed to directly target the ATP-binding site of the VEGFR2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling. The table below summarizes the in vitro potency of several well-characterized VEGFR2 inhibitors.
| Compound | VEGFR2 IC50 (nM) | Reference |
| Sunitinib | 35 | [6] |
| Sorafenib | 90 | [7] |
| Axitinib | 0.2 | [8] |
| Vatalanib | 37 | [8] |
| Vandetanib | 40 | [8] |
| Fruquintinib | 35 | [6] |
| Anlotinib | <1 | [8] |
| YLL545 | Not specified, potent inhibitor | [9] |
| SU10944 | 227 (cellular IC50) | [10] |
Experimental Protocols
In Vitro VEGFR2 Kinase Assay
This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR2 enzyme.
Materials:
-
Recombinant human VEGFR2 kinase[11]
-
Kinase buffer (e.g., 5x Kinase Buffer 1)[12]
-
ATP[12]
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)[12]
-
Test compound (dissolved in DMSO)
-
96-well white plates[13]
Procedure:
-
Prepare Master Mix: For each 25 µl reaction, mix kinase buffer, ATP, and substrate in distilled water.[12]
-
Add Test Compound: Serially dilute the test compound in kinase buffer with a constant final DMSO concentration (e.g., 1%). Add 5 µl of the diluted compound to the appropriate wells. For positive (no inhibitor) and blank controls, add 5 µl of the diluent solution.[12][14]
-
Initiate Reaction: Add 20 µl of diluted VEGFR2 kinase to all wells except the blank, to which 20 µl of kinase buffer is added.[12]
-
Incubation: Incubate the plate at 30°C for 45 minutes.[12][14]
-
Detect ATP Levels: Add 50 µl of Kinase-Glo™ MAX reagent to each well. Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.[12][13]
-
Measure Luminescence: Read the plate in a luminometer. The signal is inversely proportional to kinase activity.
-
Data Analysis: Subtract the "Blank" reading from all other readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
Cell-Based VEGFR2 Phosphorylation Assay
This assay measures the inhibition of VEGF-induced VEGFR2 autophosphorylation in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously expressing VEGFR2[15][16]
-
Cell culture medium
-
Recombinant human VEGF-A[15]
-
Test compound
-
Lysis buffer
-
Antibodies for ELISA or Western blot (anti-VEGFR2, anti-phospho-VEGFR2)
-
96-well plates
Procedure:
-
Cell Plating: Seed HUVECs in 96-well plates and grow to confluence.
-
Serum Starvation: Prior to the assay, serum-starve the cells for a defined period (e.g., 4-24 hours) to reduce basal receptor phosphorylation.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).[15]
-
VEGF Stimulation: Stimulate the cells with an optimal concentration of VEGF-A for a short period (e.g., 5-15 minutes) to induce VEGFR2 phosphorylation.[15][16]
-
Cell Lysis: Aspirate the medium and lyse the cells to extract proteins.
-
Quantification of Phosphorylation:
-
ELISA: Use a sandwich ELISA with a capture antibody for total VEGFR2 and a detection antibody specific for phosphorylated VEGFR2.[15]
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated and total VEGFR2.
-
-
Data Analysis: Determine the extent of inhibition of VEGFR2 phosphorylation at each compound concentration relative to the VEGF-stimulated control. Calculate the IC50 value by plotting the percent inhibition versus the log of the compound concentration.
Visualizing the Pathways and Processes
Caption: Simplified VEGFR2 signaling pathway upon VEGF-A binding.
Caption: Dual pro- and anti-angiogenic mechanisms of SPARC.
Caption: General experimental workflow for VEGFR2 inhibitor discovery.
References
- 1. SPARC overexpression combined with radiation retards angiogenesis by suppressing VEGF-A via miR-410 in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-angiogenic SPARC peptides inhibit progression of neuroblastoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. The regulatory function of SPARC in vascular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of SPARC-mediated VEGFR-1 suppression after injury reveals a novel antiangiogenic activity of VEGF-A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGFR Inhibition | VEGFR Inhibitor Review [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The novel VEGF receptor 2 inhibitor YLL545 inhibits angiogenesis and growth in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A selective and oral small molecule inhibitor of vascular epithelial growth factor receptor (VEGFR)-2 and VEGFR-1 inhibits neovascularization and vascular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. ascopubs.org [ascopubs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
